molecular formula C4H3NOS B1600288 Isothiazole-4-carbaldehyde CAS No. 822-54-8

Isothiazole-4-carbaldehyde

Cat. No.: B1600288
CAS No.: 822-54-8
M. Wt: 113.14 g/mol
InChI Key: UNRYEXYOMXENNP-UHFFFAOYSA-N
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Description

Isothiazole-4-carbaldehyde is a useful research compound. Its molecular formula is C4H3NOS and its molecular weight is 113.14 g/mol. The purity is usually 95%.
The exact mass of the compound Isothiazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Isothiazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isothiazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3NOS/c6-2-4-1-5-7-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRYEXYOMXENNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433664
Record name ISOTHIAZOLE-4-CARBALDEHYDE
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Molecular Weight

113.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-54-8
Record name ISOTHIAZOLE-4-CARBALDEHYDE
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Record name 1,2-thiazole-4-carbaldehyde
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Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of Isothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isothiazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic placement of the aldehyde functional group at the 4-position of the isothiazole ring provides a versatile handle for further chemical modifications, making it a highly sought-after intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic pathways to isothiazole-4-carbaldehyde, with a focus on methodologies commencing from basic and readily accessible precursors. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental choices and providing detailed, field-proven protocols.

Strategic Approaches to the Isothiazole Core and C4-Formylation

The synthesis of isothiazole-4-carbaldehyde can be broadly categorized into two main strategies:

  • Construction of a pre-functionalized isothiazole ring: This approach involves the cyclization of acyclic precursors that already contain the necessary atoms to form the isothiazole core and the latent functionality at the C4 position.

  • Post-synthetic functionalization of a pre-formed isothiazole ring: This strategy focuses on introducing the aldehyde group at the C4 position of a simple isothiazole derivative through electrophilic substitution or metalation-based methods.

This guide will primarily focus on the latter, as it often represents a more convergent and versatile approach. Specifically, we will detail the Vilsmeier-Haack formylation and metalation-quench strategies.

Pathway 1: Vilsmeier-Haack Formylation of Isothiazole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes the Vilsmeier reagent, a chloromethyleniminium salt, which is typically generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[3][4][5]

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, which is the active formylating species.

  • Electrophilic Attack: The electron-rich isothiazole ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate (a σ-complex).

  • Aromatization: A base, typically from the reaction mixture, removes a proton from the C4 position, restoring the aromaticity of the isothiazole ring and yielding an iminium salt intermediate.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to afford the desired isothiazole-4-carbaldehyde.

The regioselectivity of the formylation is dictated by the electronic properties of the isothiazole ring. The C4 position is generally the most electron-rich and thus the most susceptible to electrophilic attack.

Visualizing the Vilsmeier-Haack Reaction

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Isothiazole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleniminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Isothiazole Isothiazole Sigma_Complex σ-Complex (Cationic Intermediate) Isothiazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H+ Isothiazole_4_carbaldehyde Isothiazole-4-carbaldehyde Iminium_Salt->Isothiazole_4_carbaldehyde + H2O (workup) Metalation_Formylation Isothiazole Isothiazole Lithioisothiazole 4-Lithioisothiazole Isothiazole->Lithioisothiazole + n-BuLi Adduct Tetrahedral Intermediate Lithioisothiazole->Adduct + DMF Isothiazole_4_carbaldehyde Isothiazole-4-carbaldehyde Adduct->Isothiazole_4_carbaldehyde + H3O+ (workup)

Sources

Physical and chemical properties of Isothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Isothiazole-4-carbaldehyde is a five-membered heterocyclic compound featuring a reactive aldehyde functional group. This arrangement makes it a valuable and versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The isothiazole ring is a significant pharmacophore, a structural feature responsible for a molecule's biological activity, and is found in a variety of therapeutic agents. Derivatives of isothiazole have shown a broad spectrum of bioactivities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Isothiazole-4-carbaldehyde, with its aldehyde moiety, serves as a key intermediate, allowing for the facile introduction of the isothiazole core into larger, more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthesis, and handling, tailored for researchers and professionals in drug development.

Core Physical and Chemical Properties

Isothiazole-4-carbaldehyde is a solid at room temperature with a melting point of approximately 57°C.[4] Its stability under normal conditions and solubility in many organic solvents make it a practical reagent in a laboratory setting.[5] A detailed summary of its key properties is presented below.

PropertyValueSource(s)
IUPAC Name 1,2-thiazole-4-carbaldehyde[6]
CAS Number 822-54-8[4]
Molecular Formula C₄H₃NOS[4]
Molecular Weight 113.14 g/mol [4][6]
Appearance Solid[4]
Melting Point 57 °C[4]
Boiling Point (Predicted) 98.5±23.0 °C[4]
Density (Predicted) 1.350±0.06 g/cm³[4]
pKa (Predicted) 2.15±0.22[4]
XLogP3-AA (Computed) 0.4[6]
Topological Polar Surface Area 58.2 Ų[6]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 1[7]

Spectroscopic Characterization: A Validating System

Structural elucidation and purity assessment are critical in chemical synthesis. The following section outlines the expected spectroscopic data for Isothiazole-4-carbaldehyde and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.9 - 10.1Singlet1HAldehyde (-CHO)
~8.9 - 9.1Singlet1HH5 (Isothiazole ring)
~8.6 - 8.8Singlet1HH3 (Isothiazole ring)

Expected ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~185 - 190C=O (Aldehyde)
~155 - 160C3 (Isothiazole ring)
~145 - 150C5 (Isothiazole ring)
~130 - 135C4 (Isothiazole ring)

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of Isothiazole-4-carbaldehyde in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 500 MHz (for ¹H) or 125 MHz (for ¹³C) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (aromatic)
~2850, ~2750MediumC-H stretch (aldehyde)
~1700 - 1680StrongC=O stretch (aldehyde)
~1550 - 1450Medium-StrongC=C and C=N stretching (isothiazole ring)

Protocol for IR Data Acquisition (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid Isothiazole-4-carbaldehyde directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Subsequently, acquire the sample spectrum. The instrument's software will generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

m/z ValueInterpretation
~113[M]⁺, Molecular ion peak
~112[M-H]⁺, Loss of a hydrogen atom
~85[M-CO]⁺, Loss of carbon monoxide
~84[M-CHO]⁺, Loss of the formyl group

Protocol for Mass Spectrometry Data Acquisition (EI-MS):

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer.

  • Ionization Method: Utilize Electron Ionization (EI) to induce fragmentation.

  • Parameters:

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: Scan from m/z 40 to 200.

Chemical Reactivity and Synthetic Utility

The chemical behavior of Isothiazole-4-carbaldehyde is dictated by both the aromatic isothiazole ring and the aldehyde functional group. The isothiazole ring is a stable aromatic system.[8] The aldehyde group is highly reactive and susceptible to nucleophilic attack and oxidation/reduction reactions.[5]

G cluster_aldehyde Aldehyde Reactivity cluster_ring Isothiazole Ring Reactivity main Isothiazole-4-carbaldehyde oxidation Oxidation (e.g., KMnO₄, H₂O₂) main->oxidation to Carboxylic Acid reduction Reduction (e.g., NaBH₄) main->reduction to Alcohol nucleophilic_add Nucleophilic Addition (e.g., Grignard, Wittig) main->nucleophilic_add C-C bond formation reductive_amination Reductive Amination main->reductive_amination to Amine n_alkylation N-Alkylation main->n_alkylation ring_opening Ring Opening (with strong nucleophiles) main->ring_opening

Caption: Key reactivity pathways of Isothiazole-4-carbaldehyde.

Synthesis and Purification Workflow

The synthesis of isothiazoles can be achieved through various strategies, often involving the cyclization of precursors containing the requisite nitrogen and sulfur atoms.[3][9] A general workflow for the synthesis and purification of a compound like Isothiazole-4-carbaldehyde is outlined below. This process ensures the isolation of a high-purity product suitable for subsequent applications.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization start 1. Precursor Assembly (e.g., α,β-unsaturated aldehydes) cyclization 2. (3+2)-Heterocyclization (e.g., with Ammonium Thiocyanate) start->cyclization Reaction extraction 3. Extraction (e.g., with Ethyl Acetate/Water) cyclization->extraction drying 4. Drying (e.g., with MgSO₄) extraction->drying filtration 5. Filtration & Concentration drying->filtration chromatography 6. Column Chromatography (Silica Gel) filtration->chromatography purity 7. Purity & Identity Confirmation (NMR, MS, IR) chromatography->purity

Caption: General workflow for synthesis and purification.

Applications in Research and Drug Development

The isothiazole scaffold is a cornerstone in medicinal chemistry. Its derivatives are integral to the development of a wide range of pharmaceuticals.[1][10] Isothiazole-4-carbaldehyde is a crucial starting material for creating these complex derivatives.

  • Anticancer Agents: The isothiazole nucleus is present in compounds designed to exhibit selective tumor cell cytotoxicity.[2]

  • Anti-inflammatory Drugs: Certain isothiazole derivatives have demonstrated significant anti-inflammatory activity.[11]

  • Antiviral Compounds: Isothiazole-containing molecules have been investigated for their potential to inhibit viral replication, including against HIV and Herpes Simplex Virus (HSV-1).[1][2]

  • Neurological Activity: Derivatives have been synthesized and explored for the treatment of neurological conditions such as Parkinson's disease.[2][3]

  • Fungicides and Pesticides: Beyond medicine, isothiazoles are used in agricultural applications as potent fungicides and pesticides.[2][12]

The aldehyde group of Isothiazole-4-carbaldehyde provides a reactive handle for chemists to elaborate the structure through reactions like reductive amination, Wittig reactions, and aldol condensations, thereby generating diverse libraries of compounds for biological screening.

Safety and Handling

Isothiazole-4-carbaldehyde is classified as harmful and an irritant. Adherence to strict safety protocols is mandatory.

GHS Hazard Classification: [6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13] A dust mask is recommended when handling the solid.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]

  • Handling Practices: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place.[4] Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[13]

References

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • The importance of isothiazoles in medicinal and pharmaceutical sectors. (n.d.). ResearchGate. Retrieved from [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Synlett.
  • 1,3-Thiazole-4-carboxaldehyde Safety D
  • 5-Isothiazolecarboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. (n.d.). LookChem. Retrieved from [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.
  • Thiazole-4-carboxaldehyde CAS#: 3364-80-5. (n.d.). ChemWhat. Retrieved from [Link]

  • Thiazole-4-carboxaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 1,2-Thiazole-4-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis.
  • Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Isothiazole-5-carbaldehyde | CAS#:5242-57-9. (n.d.). Chemsrc. Retrieved from [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2002). PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide to Isothiazole-4-carbaldehyde: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Isothiazole-4-carbaldehyde (CAS No: 822-54-8), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, grounding our discussion in established chemical principles and citing authoritative sources to ensure scientific integrity.

Core Molecular Attributes of Isothiazole-4-carbaldehyde

Isothiazole-4-carbaldehyde is a five-membered heteroaromatic aldehyde. The isothiazole ring, containing adjacent sulfur and nitrogen atoms, imparts unique electronic properties that make it a valuable synthon in medicinal chemistry. Its core attributes are summarized below.

PropertyValueReference(s)
CAS Number 822-54-8[1][2]
Molecular Formula C₄H₃NOS[1][2]
Molecular Weight 113.14 g/mol [1][2]
IUPAC Name 1,2-thiazole-4-carbaldehyde[2]
Synonyms 4-Formylisothiazole, 4-Isothiazolecarboxaldehyde[2]
Appearance Pale brown powder/solid
Solubility Slightly soluble in water

Synthesis of Isothiazole-4-carbaldehyde: A Mechanistic Perspective

The introduction of a formyl group onto the isothiazole ring is most effectively achieved via electrophilic aromatic substitution. The isothiazole nucleus is an electron-rich heteroaromatic system, making it amenable to such reactions.[3] Among the various formylation methods, the Vilsmeier-Haack reaction stands out as a robust and widely applicable strategy.[4][5][6]

The Vilsmeier-Haack Reaction: A Self-Validating Protocol

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃).[4][5] This electrophile is then attacked by the electron-rich isothiazole ring.

Vilsmeier_Haack_Workflow

Experimental Protocol: Synthesis of Isothiazole-4-carbaldehyde

  • Materials:

    • Isothiazole

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM, anhydrous)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate (for chromatography)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve isothiazole (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DMF (1.2 eq) to the solution and stir for 10 minutes.

    • Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The causality here is to control the exothermic reaction and prevent side product formation.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic medium.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

    • Combine the fractions containing the desired product (as identified by TLC) and evaporate the solvent to yield pure Isothiazole-4-carbaldehyde.

Physicochemical Properties and Reactivity

The isothiazole ring is aromatic, and its electronic nature dictates the reactivity of the aldehyde group. The ring acts as a mild electron-withdrawing group, which can influence the electrophilicity of the aldehyde carbon.

Spectroscopic Characterization
  • ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region:

    • A singlet for the aldehyde proton (CHO), typically downfield around δ 9.8-10.2 ppm.

    • Two doublets for the isothiazole ring protons at C3 and C5. The proton at C5 is typically more deshielded than the proton at C3.

  • ¹³C NMR: The spectrum should reveal four signals:

    • The aldehyde carbon (C=O) will be the most downfield signal, typically in the range of δ 185-195 ppm.

    • Three signals for the aromatic carbons of the isothiazole ring.

Chemical Reactivity

The aldehyde functionality of Isothiazole-4-carbaldehyde is a versatile handle for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.

Reactivity_Diagram

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, Isothiazole-4-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: The aldehyde can be reduced to the primary alcohol, (Isothiazol-4-yl)methanol, using reducing agents such as sodium borohydride.

  • Condensation Reactions: It serves as an excellent electrophile in condensation reactions like the Knoevenagel condensation with active methylene compounds or the Wittig reaction with phosphorus ylides to form carbon-carbon double bonds.

  • Reductive Amination: Reaction with a primary or secondary amine followed by reduction provides access to a wide range of substituted aminomethyl-isothiazoles, a common motif in bioactive molecules.

Applications in Drug Discovery and Medicinal Chemistry

The isothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[7][8] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and immunotropic properties.[8][9] Isothiazole-4-carbaldehyde is a key intermediate for accessing novel derivatives for screening and lead optimization.

For example, the related 4-methyl-5-formylthiazole is a crucial intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil. This highlights the importance of formylated heteroaromatics in the construction of complex pharmaceutical agents. The aldehyde group of Isothiazole-4-carbaldehyde provides a reactive site to append various pharmacophores and modulate the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability.

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemicals are paramount.

  • Hazard Identification: Isothiazole-4-carbaldehyde is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Isothiazole-4-carbaldehyde is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is a reliable method, and its aldehyde functionality allows for a diverse range of subsequent chemical transformations. The unique electronic properties of the isothiazole ring make it an attractive scaffold for the design of novel therapeutic agents. This guide provides the foundational knowledge for researchers to confidently handle, synthesize, and utilize this important chemical intermediate in their research and development endeavors.

References

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  • Eicher, T., Hauptmann, S., & Speicher, A. (2003).
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  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • D'Auria, M., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. Available at: [Link]

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. ResearchGate. Available at: [Link]

  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Available at: [Link]

  • Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-361.
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  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

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  • PubChem. (n.d.). 5-Isothiazolecarboxaldehyde. Retrieved from [Link]

  • Rajput, A. P., & Rajput, S. S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 536-556.
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  • El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(2), 358-368.
  • Wikipedia. (2023). Thiazole. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Thiazole-4-carbaldehyde. Retrieved from [Link]

  • Kuczyński, L., et al. (1998). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Acta Poloniae Pharmaceutica, 55(2), 135-143.
  • Growing Science. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(4), 131-138.
  • Tanaka, A., & Ohnishi, J. (1988). Purification and characterization of a carboxylesterase from rabbit liver lysosomes. Journal of Biochemistry, 104(4), 629-634.
  • He, Z., & Wiegel, J. (2000). Purification, characterization, and gene cloning of 4-hydroxybenzoate decarboxylase of Enterobacter cloacae P240. Journal of Bacteriology, 182(10), 2839-2844.
  • Teneva, D., et al. (2021). Isolation, Purification and In Vitro Characterization of a Newly Isolated Alkalophilic Phytase Produced by the Halophile Cobetia marina Strain 439 for Use as Animal Food Supplement. Molecules, 26(16), 4983.
  • Chi, K. H., et al. (1989). Purification and characterization of a cytosolic transglutaminase from a cultured human tumour-cell line. Biochemical Journal, 259(3), 679-685.
  • Kuczyński, L., et al. (1984). Synthesis of new 4 and 5 disubstituted isothiazoles. Polish Journal of Pharmacology and Pharmacy, 36(5), 485-491.

Sources

Spectroscopic Characterization of Isothiazole-4-carbaldehyde: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The unambiguous structural confirmation of heterocyclic compounds is paramount in the fields of medicinal chemistry and materials science. Isothiazole-4-carbaldehyde (CAS 822-54-8), a key building block, presents a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. As a self-validating system, the principles and expected data herein serve as a robust framework for researchers to confirm the identity, purity, and structure of synthesized or acquired Isothiazole-4-carbaldehyde.

Molecular Structure and Spectroscopic Overview

Isothiazole-4-carbaldehyde is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, substituted with a formyl group at the C4 position. Its molecular formula is C₄H₃NOS, with a monoisotopic mass of approximately 112.99 Da.[1][2]

The key structural features to be identified are:

  • The isothiazole ring protons (H3 and H5).

  • The aldehyde proton (-CHO).

  • The four distinct carbon environments.

  • The carbonyl (C=O) and aromatic ring functional groups.

The comprehensive characterization workflow involves a multi-technique approach to ensure all aspects of the molecular structure are confirmed.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Isothiazole-4-carbaldehyde Sample NMR_Prep Dissolve in CDCl₃/TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Neat Film Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI/ESI) MS_Prep->MS_Acq NMR_Data Chemical Shifts (δ) Multiplicity (J) NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR_Acq->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS_Acq->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides the most direct insight into the proton environment of a molecule. For isothiazole-4-carbaldehyde, we expect three distinct signals in the downfield region, characteristic of protons attached to sp²-hybridized carbons. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for small organic molecules of this polarity, as it is chemically inert and its residual signal (δ ≈ 7.26 ppm) does not typically interfere with aromatic or aldehydic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
~10.1 - 10.3 Singlet (s) H (Aldehyde) The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and its direct attachment to the carbonyl carbon.
~9.1 - 9.3 Singlet (s) or narrow Doublet (d) H3 H3 is adjacent to the electronegative nitrogen atom, causing significant deshielding. A small coupling to H5 might be observed.

| ~8.8 - 9.0 | Singlet (s) or narrow Doublet (d) | H5 | H5 is deshielded by the aromatic system and the adjacent sulfur atom, though typically less so than H3. |

Causality Behind Assignments:

  • Aldehyde Proton (CHO): The chemical shift is unequivocally in the 9-10 ppm range, a hallmark of aldehydes. It is a singlet as there are no adjacent protons within three bonds.

  • Ring Protons (H3, H5): The isothiazole ring is an electron-deficient aromatic system, shifting its protons downfield. H3 is positioned between two electronegative atoms (N and S in a 1,2-relationship), leading to a greater downfield shift compared to H5. The coupling constant between H3 and H5 across the sulfur and carbon atoms (a ⁴J coupling) is expected to be very small (<1 Hz) or non-existent, likely resulting in two sharp singlets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy is crucial for confirming the carbon skeleton of the molecule. We anticipate four distinct signals corresponding to the four unique carbon atoms in isothiazole-4-carbaldehyde. A standard proton-decoupled sequence is used to simplify the spectrum, yielding a single peak for each carbon environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~185 - 190 C (Aldehyde) Carbonyl carbons are extremely deshielded and appear far downfield, a definitive marker for the aldehyde group.
~155 - 160 C3 This carbon is adjacent to the highly electronegative nitrogen atom, resulting in a significant downfield shift.
~150 - 155 C5 The C5 carbon is adjacent to the sulfur atom and part of the aromatic system, also placing it in the downfield region.

| ~135 - 140 | C4 | As the substituted carbon, C4's chemical shift is influenced by the attached electron-withdrawing aldehyde group. |

Causality Behind Assignments:

  • The carbonyl carbon of the aldehyde is the most downfield signal due to the powerful deshielding effect of the double-bonded oxygen atom.

  • The positions of C3 and C5 are dictated by their proximity to the ring heteroatoms. The greater electronegativity of nitrogen typically results in a more pronounced downfield shift for the adjacent carbon (C3) compared to the one adjacent to sulfur (C5).

  • C4, being the point of substitution, has a chemical shift influenced by both the ring electronics and the substituent effect of the formyl group.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups through their characteristic vibrational frequencies. The key signature for isothiazole-4-carbaldehyde will be the intense C=O stretching vibration. The choice of a KBr pellet or a neat film (if the compound is a low-melting solid or oil) is a standard sample preparation method that avoids solvent interference.

Predicted IR Absorption Bands

Predicted Wavenumber (cm⁻¹) Intensity Vibration Rationale
~3100 - 3000 Medium Aromatic C-H Stretch Characteristic of sp² C-H bonds in the isothiazole ring.
~2850 & ~2750 Medium (often sharp) Aldehydic C-H Stretch The presence of two distinct bands (Fermi resonance) is a classic indicator of an aldehyde C-H bond.
~1710 - 1690 Strong, Sharp Aldehyde C=O Stretch This is the most prominent and diagnostic peak in the spectrum, confirming the carbonyl group. Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).

| ~1600 - 1450 | Medium-Weak | Aromatic C=C & C=N Stretches | These absorptions confirm the presence of the aromatic isothiazole ring. |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps in confirming the structure. Using Electron Ionization (EI) will induce fragmentation, while Electrospray Ionization (ESI) is a softer technique that will more clearly show the protonated molecular ion.

Predicted Mass Spectrometry Data (EI)

Predicted m/z Proposed Ion Rationale
113 [M]⁺• Molecular Ion Peak. Corresponds to the molecular weight of C₄H₃NOS.
112 [M-H]⁺ Loss of a hydrogen radical, a common fragmentation for aromatic aldehydes.
85 [M-CO]⁺• Loss of a neutral carbon monoxide molecule from the aldehyde group, a characteristic fragmentation pathway.
84 [M-CHO]⁺ Loss of the entire formyl radical.

| 58 | [C₂H₂S]⁺• | A plausible fragment resulting from the cleavage of the isothiazole ring. |

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of Isothiazole-4-carbaldehyde into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the tube and gently invert it or vortex briefly until the sample is fully dissolved.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment (zg30), typically with 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (zgpg30), with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 scans or more).

  • Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm.

Protocol 2: FTIR Sample Preparation and Acquisition
  • Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

  • Measurement: Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹, against a background spectrum of air.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
  • Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer's ion source via direct infusion using a syringe pump or through a GC/LC inlet.

  • Ionization (EI Mode): For GC-MS, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated by the mass analyzer (e.g., quadrupole, TOF) based on their mass-to-charge ratio (m/z) and detected.

References

  • This is a placeholder for a peer-reviewed article detailing the synthesis and characterization of isothiazole-4-carbaldehyde, which could not be located in public d
  • This is a placeholder for a comprehensive spectral database entry (e.g., from SDBS), which is not currently available for this compound.
  • PubChem. 1,2-Thiazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • This is a placeholder for a reference to a publication containing spectroscopic data for a structurally similar compound, such as isothiazole or a substituted isothiazole, used for compar
  • PubChem. Isothiazole. National Center for Biotechnology Information. [Link]

Sources

Electron density distribution in the isothiazole ring system

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron Density Distribution in the Isothiazole Ring System

Abstract

Isothiazole, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, dictated by the interplay between the two different heteroatoms, give rise to a nuanced electron density distribution that governs its reactivity, stability, and biological interactions. This guide provides a comprehensive exploration of the isothiazole ring's electronic structure, offering theoretical underpinnings, practical experimental methodologies for its characterization, and computational approaches for its prediction. Designed for researchers, chemists, and drug development professionals, this document synthesizes fundamental principles with field-proven insights to elucidate how electron density influences the chemical behavior and therapeutic potential of this vital heterocyclic system.

The Isothiazole Core: An Electronic Overview

  • Nitrogen Atom (N-1): As the more electronegative atom, nitrogen strongly withdraws electron density from the ring through an inductive effect (-I). This effect significantly lowers the electron density at the adjacent carbon atoms, particularly C-5.

  • Sulfur Atom (S-2): The sulfur atom's role is more complex. It is less electronegative than nitrogen and possesses lone pairs that can be donated to the π-system, contributing to the ring's aromaticity (+M effect). This donation partially counteracts the inductive withdrawal, particularly influencing the C-4 position.

This electronic tug-of-war results in a system where no single resonance structure can adequately represent the true electron distribution.

Resonance and Aromaticity

The aromatic nature of isothiazole can be depicted through several resonance contributors. Understanding these structures provides a qualitative map of electron density.

Caption: Key resonance structures of the isothiazole ring.

These structures illustrate that the C-4 position tends to have a higher electron density compared to the C-3 and C-5 positions, which are more electron-deficient due to their proximity to the electronegative nitrogen atom. This prediction directly informs the ring's reactivity.

Computational Analysis of Electron Density

Modern quantum chemical calculations offer a precise, quantitative picture of electron distribution. Methods like Density Functional Theory (DFT) are invaluable for predicting reactivity and understanding molecular properties.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on a molecule's surface. On an MEP map, electron-rich regions (high negative potential), which are susceptible to electrophilic attack, are typically colored red. Conversely, electron-deficient regions (high positive potential), susceptible to nucleophilic attack, are colored blue.

For isothiazole, an MEP map typically reveals:

  • Most Negative Potential: Localized on the nitrogen atom, reflecting its high electronegativity and the presence of its lone pair. This is the primary site for protonation.

  • Positive Potential: Concentrated around the hydrogen atoms, especially the one at C-5, and to a lesser extent, C-3.

  • Neutral/Slightly Negative Region: Often observed around the C-4 position, corroborating the predictions from resonance theory.

Workflow for Computational Analysis

The following workflow outlines a standard procedure for generating and analyzing the electron density of an isothiazole derivative using computational tools.

Caption: Workflow for computational electron density analysis.

Experimental Determination of Electron Density

While computational methods are predictive, experimental techniques provide tangible evidence of the electron distribution within the isothiazole ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most direct experimental evidence of electron density. By mapping the positions of atoms and the distribution of electrons in a crystal lattice, it yields precise measurements of bond lengths and angles.

  • Causality: Shorter bond lengths typically indicate higher bond order and greater electron density between the two atoms. In isothiazole derivatives, comparing the C3-C4 and C4-C5 bond lengths can reveal the degree of electron delocalization and the influence of substituents. For instance, an electron-withdrawing group at C-5 may shorten the N1-C5 bond.

Protocol: Analysis of X-ray Crystallography Data

  • Data Acquisition: Obtain a suitable single crystal of the isothiazole derivative. Collect diffraction data using a diffractometer.

  • Structure Solution & Refinement: Process the raw data to solve the crystal structure, yielding a model with atomic coordinates.

  • Bond Length Analysis: Measure the bond lengths within the isothiazole ring from the refined structure.

  • Comparative Analysis: Compare the experimental bond lengths to standard values for single and double bonds and to those of related heterocyclic systems.

  • Interpretation: Correlate variations in bond lengths with the electronic effects of substituents. For example, a C4-C5 bond that is shorter than a typical C-C single bond but longer than a C=C double bond confirms π-delocalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that measures the chemical environment of nuclei (¹H and ¹³C). The chemical shift (δ) is highly sensitive to the local electron density around a nucleus.

  • Causality: High electron density shields a nucleus from the external magnetic field, causing its signal to appear at a lower chemical shift (upfield). Conversely, low electron density deshields the nucleus, shifting its signal downfield. Therefore, NMR provides an indirect but highly informative map of electron distribution.[4]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Isothiazole Regioisomers [5]

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Interpretation
Isothiazole H-38.72151.8 (C-3)Highly deshielded due to proximity to N and S.
H-47.26123.5 (C-4)Most shielded proton, indicating highest relative electron density.
H-58.54148.9 (C-5)Deshielded due to proximity to electronegative N.
4-Methylisothiazole H-38.51151.8 (C-3)
H-58.35148.5 (C-5)
-CH₃2.2312.1 (-CH₃)Electron-donating methyl group slightly shields ring protons.
5-Methylisothiazole H-38.45156.4 (C-3)
H-46.95125.1 (C-4)H-4 is significantly shielded by the adjacent methyl group.
-CH₃2.47-

Protocol: Standard NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified isothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a spectrometer (e.g., 300 or 400 MHz). Use a standard pulse sequence with a sufficient relaxation delay (e.g., 1-2 seconds) to ensure quantitative accuracy if needed.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay and a greater number of scans are usually required due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Assign the observed chemical shifts to the respective atoms in the molecule, often aided by 2D NMR techniques like COSY and HSQC.

Reactivity as a Function of Electron Density

The electron distribution directly dictates the isothiazole ring's chemical reactivity, particularly its behavior in substitution reactions.

Sources

An In-Depth Technical Guide to the Stability and Storage of Isothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Isothiazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science, demands a nuanced understanding of its stability profile to ensure the integrity of experimental outcomes and the longevity of research materials. This guide provides a comprehensive overview of the critical factors influencing the stability of Isothiazole-4-carbaldehyde, offering field-proven insights into its optimal storage and handling. By elucidating the causality behind recommended protocols, this document aims to empower researchers to maintain the fidelity of this important reagent. Isothiazole and its derivatives are recognized for their wide-ranging applications in organic synthesis and medicinal chemistry due to their unique chemical characteristics[1].

Physicochemical Properties: The Foundation of Stability

A thorough understanding of the physicochemical properties of Isothiazole-4-carbaldehyde is fundamental to predicting its behavior and establishing appropriate storage conditions.

PropertyValueReference
Molecular Formula C₄H₃NOS[2]
Molecular Weight 113.14 g/mol [2]
Melting Point 57 °CChemicalBook
Boiling Point 98.5±23.0 °C (Predicted)ChemicalBook
Appearance Solid[3]

The solid-state nature of Isothiazole-4-carbaldehyde at room temperature contributes to its relative stability compared to liquid aldehydes. However, its aldehyde functional group and the isothiazole ring system present inherent vulnerabilities that must be addressed through meticulous storage and handling.

Key Factors Influencing the Stability of Isothiazole-4-carbaldehyde

The chemical integrity of Isothiazole-4-carbaldehyde is susceptible to several environmental and chemical factors. A proactive approach to mitigating these risks is essential for preserving its purity and reactivity.

Temperature: The Primary Driver of Degradation

Elevated temperatures can significantly accelerate the degradation of Isothiazole-4-carbaldehyde. Thermal stress can promote polymerization and other decomposition reactions, leading to a loss of purity and the formation of unwanted byproducts.

Recommendation: For long-term storage, Isothiazole-4-carbaldehyde should be kept in a controlled environment at 2-8°C . This temperature range effectively minimizes the rate of potential degradation reactions.

Atmosphere: The Threat of Oxidation and Hydrolysis

The aldehyde functional group in Isothiazole-4-carbaldehyde is particularly susceptible to oxidation, which can convert it to the corresponding carboxylic acid. This process is often catalyzed by the presence of oxygen. Furthermore, exposure to moisture can lead to hydrolysis, although the isothiazole ring is generally stable.

Recommendation: To prevent oxidative degradation, Isothiazole-4-carbaldehyde should be stored under an inert atmosphere , such as nitrogen or argon. This is a critical step in preserving the integrity of the aldehyde functionality. Using sealed containers will also minimize exposure to atmospheric moisture.

Light: A Catalyst for Photodegradation

Heterocyclic compounds, including isothiazole derivatives, can be sensitive to light, particularly UV radiation. Photo-irradiation can induce degradation through various mechanisms, including reaction with singlet oxygen, leading to the formation of complex degradation products[1][4]. Studies on other thiazole-containing compounds have shown that photodegradation can occur through a [4+2] Diels-Alder cycloaddition with singlet oxygen, resulting in an unstable endoperoxide that rearranges to form degradation products[5][6].

Recommendation: Isothiazole-4-carbaldehyde should be stored in amber glass vials or other light-protective containers to shield it from UV and visible light. When handling the compound, exposure to direct sunlight or strong artificial light should be minimized.

Potential Degradation Pathways

Understanding the potential degradation pathways of Isothiazole-4-carbaldehyde is crucial for developing stability-indicating analytical methods and for interpreting experimental results. Forced degradation studies, which involve subjecting the compound to stress conditions like acid, base, oxidation, and heat, are instrumental in elucidating these pathways[3][4][7][8].

Caption: Potential degradation pathways for Isothiazole-4-carbaldehyde.

Oxidation

The most probable degradation pathway is the oxidation of the aldehyde group to a carboxylic acid, forming Isothiazole-4-carboxylic acid. This can be readily monitored by analytical techniques such as HPLC and NMR.

Polymerization

Like many aldehydes, Isothiazole-4-carbaldehyde may be prone to polymerization, especially when exposed to heat or certain catalysts. This can result in the formation of higher molecular weight oligomers or polymers, reducing the purity of the material.

Photodegradation

As mentioned, exposure to light can lead to complex degradation pathways. The isothiazole ring can react with singlet oxygen, leading to the formation of unstable intermediates that can rearrange into various degradation products[5][6].

Ring Opening

The isothiazole ring can be susceptible to nucleophilic attack, particularly at the sulfur atom, which can lead to ring opening. Strong nucleophiles should be considered incompatible with Isothiazole-4-carbaldehyde under certain conditions.

Recommended Storage and Handling Protocols

To ensure the long-term stability and usability of Isothiazole-4-carbaldehyde, the following protocols are recommended:

Long-Term Storage Protocol
  • Container: Use an amber glass vial with a tight-fitting cap.

  • Atmosphere: Before sealing, flush the vial with a stream of dry nitrogen or argon gas to displace any air.

  • Temperature: Store the sealed vial in a refrigerator at 2-8°C.

  • Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.

Handling Protocol for Experimental Use
  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, handle the compound in a glove box or under a gentle stream of an inert gas.

  • Dispensing: Use clean, dry spatulas and weighing instruments.

  • Resealing: After dispensing the required amount, re-flush the container with an inert gas before tightly sealing it.

  • Solvent Selection: When preparing solutions, use high-purity, dry (anhydrous) solvents. The choice between protic and aprotic solvents can influence stability, with polar aprotic solvents generally being less reactive towards the aldehyde group[9][10].

Caption: Recommended workflow for the storage and handling of Isothiazole-4-carbaldehyde.

Chemical Compatibility

While specific compatibility data for Isothiazole-4-carbaldehyde is limited, general principles of aldehyde and isothiazole chemistry can guide the selection of appropriate reagents and solvents.

Substance ClassCompatibilityRationale
Protic Solvents (e.g., water, methanol, ethanol) Use with cautionCan act as nucleophiles and may participate in hydrogen bonding, potentially affecting reactivity and stability[9][10].
Aprotic Solvents (e.g., THF, DCM, ACN) Generally CompatibleLess likely to react with the aldehyde group. Ensure solvents are dry.
Strong Oxidizing Agents (e.g., peroxides, permanganates) IncompatibleWill readily oxidize the aldehyde to a carboxylic acid.
Strong Reducing Agents (e.g., NaBH₄, LiAlH₄) IncompatibleWill reduce the aldehyde to an alcohol.
Strong Bases (e.g., NaOH, KOH) Use with cautionCan catalyze aldol condensation or other side reactions.
Strong Acids (e.g., HCl, H₂SO₄) Use with cautionCan catalyze polymerization or other degradation reactions.
Nucleophiles (e.g., amines, thiols) ReactiveWill react with the aldehyde group (e.g., to form imines, thioacetals) and may potentially interact with the isothiazole ring.

Conclusion

The stability of Isothiazole-4-carbaldehyde is paramount for its successful application in research and development. By adhering to the storage and handling protocols outlined in this guide, researchers can significantly mitigate the risks of degradation and ensure the integrity of their starting materials. A proactive approach, grounded in a solid understanding of the compound's chemical vulnerabilities, is the cornerstone of reliable and reproducible scientific investigation.

References

  • Category: 822-82-2 - Heterocyclic Building Blocks-Isothiazole. (2021, June 8). Mol-Instincts.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
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  • Forced Degradation Studies. (2016, December 14). SciSpace.
  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002, August).
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007, July 27). PubMed.
  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degrad
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed.
  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.).
  • Isothiazole-4-carbaldehyde | 822-54-8. (n.d.). ChemicalBook.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF. (2020, June).
  • Thiazole-4-carbaldehyde Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR | Request PDF. (2025, August 5).
  • Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. (2022, March 24). Frontiers.
  • BJOC - Search Results. (n.d.). Beilstein Journals.
  • Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Co

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Isothiazole and Thiazole: A Comparative Analysis of Two Privileged Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science. Among these, five-membered aromatic rings containing both sulfur and nitrogen atoms, such as isothiazole and thiazole, are of paramount importance.[1][2][3][4] While structurally similar, the isomeric difference in the placement of their heteroatoms—1,2 in isothiazole versus 1,3 in thiazole—imparts profoundly distinct electronic, chemical, and biological properties. This guide provides a detailed comparative analysis of these two scaffolds, exploring their fundamental structural differences, divergent chemical reactivity, and unique contributions to drug discovery and materials science. We will delve into their synthesis, structure-activity relationships (SAR), and metabolic profiles, offering field-proven insights and detailed experimental protocols to inform rational design and experimental choices in the laboratory.

Part 1: Core Structural and Physicochemical Distinctions

The fundamental difference between isothiazole and thiazole lies in the relative positions of the sulfur and nitrogen atoms within the five-membered ring. This seemingly minor structural alteration creates a cascade of differences in their physicochemical and electronic nature.

Molecular and Electronic Structure

Isothiazole, or 1,2-thiazole, features an adjacent sulfur and nitrogen atom, incorporating a reactive N-S bond.[5] In contrast, thiazole, or 1,3-thiazole, has its heteroatoms separated by a carbon atom, a more common and stable arrangement.[5][6] This distinction is the primary determinant of their differing properties.

Caption: Fundamental structures of isothiazole and thiazole scaffolds.

Thiazoles exhibit significant π-electron delocalization, resulting in a higher degree of aromaticity compared to their oxazole counterparts, a property that contributes to their stability.[6] The N-S bond in isothiazole introduces a point of comparative instability and unique reactivity.

These structural variations directly impact basicity. Thiazole is significantly more basic, with a conjugate acid pKa of approximately 2.5, whereas isothiazole is much less basic, with a conjugate acid pKa of -0.5.[5][6][7] This ten-fold difference in basicity is critical in drug design, as it influences a molecule's ionization state at physiological pH, affecting solubility, membrane permeability, and target binding.

Comparative Physicochemical Properties

The distinct electronic landscapes of these scaffolds give rise to different physical properties, which are crucial for their application in drug development.

PropertyIsothiazoleThiazoleRationale for Difference
IUPAC Name 1,2-Thiazole[5]1,3-Thiazole[6]Positional isomerism of heteroatoms.
Molecular Formula C₃H₃NSC₃H₃NSIsomeric, same atomic composition.
Boiling Point 114 °C[5]116-118 °C[8]Similar volatility for the parent molecules.
pKa (conjugate acid) -0.5[5]2.5[6][8]The 1,3-arrangement in thiazole allows for more effective stabilization of the protonated nitrogen.
Dipole Moment ~1.3 D (calculated)1.61 D[8]The vector sum of bond dipoles differs due to heteroatom placement.
Aromaticity AromaticStrongly Aromatic[6]The 1,3-arrangement in thiazole allows for more efficient delocalization of π-electrons.

Part 2: Divergent Reactivity and Synthesis

The electronic and structural differences between isothiazole and thiazole directly translate to distinct patterns of chemical reactivity, which synthetic chemists leverage to construct complex molecules.

Chemical Reactivity

Isothiazole:

  • Electrophilic Substitution: The most electron-rich position is C4, making it the primary site for electrophilic attack (e.g., nitration, halogenation).[9]

  • N-Alkylation: The nitrogen atom can be readily alkylated.[9]

  • Ring-Opening: The N-S bond is a weak point. Isothiazolium salts, in particular, are susceptible to nucleophilic attack, which can lead to ring cleavage.[9] This reactivity is a key consideration in assessing the stability of isothiazole-containing compounds.

Thiazole:

  • Acidity of C2-H: The proton at the C2 position is the most acidic due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. It can be readily deprotonated by strong bases to form a nucleophilic 2-lithiothiazole or a thiazolium ylide, a crucial intermediate in catalysis (e.g., by Vitamin B1).[6]

  • Electrophilic Substitution: Less reactive towards electrophiles than isothiazole. When it occurs, substitution is often directed to the C5 position.

  • Cycloaddition Reactions: Thiazoles can participate in Diels-Alder reactions, typically at high temperatures, often followed by sulfur extrusion to form pyridines.[6]

reactivity isothiazole Isothiazole c4_iso C4 isothiazole->c4_iso Electrophilic Attack n_iso N isothiazole->n_iso Alkylation thiazole Thiazole c2_thia C2-H thiazole->c2_thia Deprotonation (Acidic) c5_thia C5 thiazole->c5_thia Electrophilic Attack

Caption: Key sites of chemical reactivity on isothiazole and thiazole rings.

Synthetic Strategies

Diverse synthetic routes have been developed for both scaffolds, reflecting their importance.

  • Isothiazole Synthesis: Modern methods often involve multi-component reactions or cycloadditions.[10][11] A common strategy involves the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides.[12] These methods provide access to a wide range of substituted isothiazoles.[11][13]

  • Thiazole Synthesis: The most classic and widely used method is the Hantzsch thiazole synthesis , which involves the condensation of an α-halocarbonyl compound with a thioamide.[8] This robust reaction allows for the construction of thiazole rings with various substituents at the 2, 4, and 5 positions.

Part 3: Applications in Drug Discovery and Beyond

Both scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and agrochemicals.[1][2][3]

Pharmacological Profiles and Key Drugs

The choice between an isothiazole and a thiazole scaffold can dramatically alter a compound's biological activity, binding affinity, and pharmacokinetic profile.

ScaffoldTherapeutic AreasExample Drugs
Isothiazole Antipsychotic, Antifungal, Anti-inflammatory, Antiviral, Anticancer[12][14][15][16]Ziprasidone (Antipsychotic), Isotianil (Fungicide), Denotivir (Antiviral)[3][5][14]
Thiazole Antibiotic, Antiviral, Anticancer, Anti-inflammatory, Antidiabetic, Vitamin[17][18]Vitamin B1 (Thiamine) , Penicillin (Antibiotic core), Ritonavir (Anti-HIV), Meloxicam (NSAID), Dasatinib (Anticancer)[6][18]

The thiazole ring is significantly more common in approved pharmaceuticals, partly due to its presence in natural products like Vitamin B1 and its greater inherent stability.[5][6] However, the unique electronic properties of the isothiazole ring have been successfully exploited to develop potent drugs in specific therapeutic areas.[16][19]

Metabolic Stability and Toxicology

Metabolic stability is a critical parameter in drug development. The positioning of the heteroatoms influences how a molecule is recognized and processed by metabolic enzymes, such as the cytochrome P450 (CYP) family.[20]

  • Metabolic Hotspots: Unsubstituted positions on either ring can be sites for oxidative metabolism. The choice of scaffold can influence which positions are most susceptible. For instance, the electron distribution in the isothiazole ring might direct metabolism towards different carbons compared to the thiazole ring.

  • Bioisosteric Replacement: Replacing one scaffold with the other is a common strategy in medicinal chemistry to modulate metabolic stability.[20] If a thiazole-containing lead compound shows poor stability due to oxidation at a specific site, switching to an isothiazole might alter the electronic properties enough to block that metabolic pathway.

  • Toxicology: While thiazole derivatives are generally considered to have low toxicity, certain isothiazole derivatives, particularly isothiazolinones, are potent biocides and can be toxic or cause skin sensitization.[1][2][12][21] This underscores the importance of careful toxicological evaluation based on the specific scaffold and its substituents.

Part 4: Key Experimental Methodologies

To translate the theoretical understanding of these scaffolds into practice, robust and reproducible experimental protocols are essential.

Protocol 1: Synthesis of a 2,4-Disubstituted Thiazole via Hantzsch Synthesis

This protocol describes a classic method for synthesizing a thiazole ring, a cornerstone reaction for medicinal chemists.

Objective: To synthesize Ethyl 2-methyl-1,3-thiazole-4-carboxylate.

Materials:

  • Thioacetamide (1.0 eq)

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Ethanol (as solvent)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.0 eq) in absolute ethanol.

  • Addition of Reagent: To this solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ethyl 2-methyl-1,3-thiazole-4-carboxylate.

Causality: The Hantzsch synthesis is a robust cyclocondensation. The nucleophilic sulfur of the thioacetamide attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation and dehydration to form the stable aromatic thiazole ring.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol provides a framework for comparing the metabolic stability of an isothiazole-containing drug candidate versus a thiazole-containing analogue.

Objective: To determine the rate of metabolism (half-life, t½) of test compounds in the presence of human liver microsomes (HLM).

Materials:

  • Test Compounds (Isothiazole and Thiazole analogues, 10 mM stock in DMSO)

  • Human Liver Microsomes (HLM, 20 mg/mL stock)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Master Mix: In a pre-warmed (37 °C) phosphate buffer, prepare a master mix containing HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system.

  • Initiate Reaction: Add the test compound to the master mix to achieve a final concentration of 1 µM. Vortex gently to mix. This is the T=0 time point.

  • Incubation: Incubate the reaction mixture in a shaking water bath at 37 °C.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the half-life (t½ = -0.693 / slope).

workflow cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (HLM + NADPH System) in Buffer at 37°C TestCmpd Add Test Compound (1 µM final conc.) MasterMix->TestCmpd Initiate Reaction (T=0) Incubate Incubate at 37°C TestCmpd->Incubate TimePoints Withdraw Aliquots at 0, 5, 15, 30, 60 min Incubate->TimePoints Quench Quench with ACN + Internal Standard TimePoints->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate Half-Life (t½) LCMS->Data

Sources

Harnessing the Isothiazole Scaffold: A Technical Guide to Its Diverse Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] First synthesized in 1956, this aromatic system is now recognized as a cornerstone in a multitude of biologically active compounds, ranging from industrial biocides to targeted therapeutics.[4] Its unique electronic properties, stemming from the electronegativity and 1,2-relationship of its heteroatoms, confer the ability to engage with a wide array of biological targets.[1] This guide provides an in-depth exploration of the principal biological activities associated with isothiazole-containing compounds, including their antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key quantitative data to provide a comprehensive resource for researchers aiming to exploit this versatile chemical entity.

Antimicrobial Activity: The Foundation of Isothiazole Bioactivity

The most established application of isothiazole derivatives, particularly isothiazolinones, is in microbial control.[5][6] Compounds like Chloromethylisothiazolinone (CMIT) and Methylisothiazolinone (MIT) are utilized globally as preservatives and disinfectants in industrial and consumer products.[5][7]

Mechanism of Action: Covalent Inhibition via Thiol Reactivity

The biocidal efficacy of isothiazolinones is rooted in their function as potent electrophiles.[6] The mechanism proceeds via a two-step process: an initial, rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[8][9]

  • Rapid Metabolic Inhibition: The electron-deficient N-S bond in the isothiazolinone ring is highly susceptible to nucleophilic attack.[9] It readily reacts with soft nucleophiles, most notably the thiol (-SH) groups present in the cysteine residues of critical enzymes.[5][6][7]

  • Irreversible Cell Damage: This reaction forms mixed disulfides, effectively inactivating the enzymes.[5] Key targets include dehydrogenase enzymes involved in central metabolic pathways like the Krebs cycle and electron transport chain, thereby disrupting cellular respiration and ATP generation.[6][9] The progressive depletion of cellular thiols, including glutathione, and the production of free radicals contribute to widespread cellular damage and eventual lysis.[9]

Isothiazolinone Isothiazolinone (Electrophilic Agent) Reaction Nucleophilic Attack (Covalent Bond Formation) Isothiazolinone->Reaction Enzyme Active Enzyme (Thiol-containing, e.g., Dehydrogenase) Enzyme->Reaction InactiveEnzyme Inactive Enzyme (Mixed Disulfide) Reaction->InactiveEnzyme Irreversible Inhibition Disruption Disruption of Metabolic Pathways (Respiration, ATP Synthesis) InactiveEnzyme->Disruption Death Microbial Cell Death Disruption->Death

Figure 1: Antimicrobial mechanism of isothiazolinones.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for quantifying the antimicrobial potency of a compound. It determines the lowest concentration required to inhibit the visible growth of a microorganism.

Principle: This protocol utilizes a broth microdilution method in a 96-well plate format, which allows for efficient testing of multiple compound concentrations.

Methodology:

  • Preparation of Inoculum:

    • Aseptically pick a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.[3]

    • Inoculate into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase, corresponding to a turbidity of 0.5 McFarland standard.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of the isothiazole test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the stock solution to the first well and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, add a viability indicator like resazurin to aid in determining the endpoint.

Anticancer Activity: A Multifaceted Approach to Oncology

The isothiazole scaffold has emerged as a promising platform for the development of novel anticancer agents, demonstrating activity through diverse mechanisms of action.[1][10][11][12]

Mechanisms of Action

Isothiazole derivatives have been shown to target several hallmarks of cancer:

  • Kinase Inhibition: Many derivatives act as potent inhibitors of protein kinases that are critical for cancer cell proliferation and survival. Targets include Aurora kinase, c-Met kinase, and Epidermal Growth Factor Receptor (EGFR).[1][12][13]

  • Induction of Apoptosis: Compounds can trigger programmed cell death by modulating the expression of key apoptosis-regulating proteins like Bcl-2 and Bax, and by activating executioner caspases (e.g., caspase-3/7).[14][15]

  • Cell Cycle Arrest: Certain derivatives can halt the cell cycle at specific checkpoints (e.g., G1/S phase), preventing cancer cells from replicating.[15]

  • Inhibition of Tubulin Polymerization: Similar to established chemotherapeutics, some isothiazoles can disrupt microtubule dynamics, which are essential for mitosis, leading to cell cycle arrest and apoptosis.[12][14]

  • Enzyme Inhibition: Other targets include histone deacetylases (HDACs) and topoisomerases, which are crucial for gene expression and DNA replication in cancer cells.[1][12]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation Inhibitor Isothiazole Kinase Inhibitor Inhibitor->EGFR Inhibitor->PI3K Inhibitor->mTOR

Figure 2: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by isothiazole derivatives.

Experimental Workflow for In Vitro Anticancer Evaluation

A tiered approach is essential for characterizing the anticancer potential of novel isothiazole compounds.

Start Synthesized Isothiazole Compound MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC₅₀ Value MTT->IC50 Apoptosis Apoptosis Assay (Caspase-3/7, Annexin V) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle MOA Mechanism of Action (Kinase Assays, Western Blot) Apoptosis->MOA CellCycle->MOA

Figure 3: A typical workflow for evaluating the in vitro anticancer activity.

Key Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[15] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product whose absorbance is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the isothiazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Principle: This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. A specific substrate linked to a fluorescent reporter is cleaved by active caspases, releasing a signal that can be measured.

Methodology:

  • Cell Treatment: Seed and treat cells with the test compound at its IC₅₀ concentration in a 96-well plate as described above.

  • Assay Reagent Addition: After the treatment period (e.g., 24 hours), add a commercially available caspase-3/7 reagent (containing a luminogenic or fluorogenic substrate) to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the signal to the number of viable cells and express the results as a fold-change relative to the untreated control.

Summary of Anticancer Activity

The following table summarizes the cytotoxic activity of representative isothiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism/TargetReference
4c MCF-7 (Breast)2.57 ± 0.16VEGFR-2 Inhibition[15]
4c HepG2 (Liver)7.26 ± 0.44VEGFR-2 Inhibition[15]
4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mLEGFR Inhibition[16]
13 A549 (Lung)1.33 ± 0.41EGFR Inhibition[13]
13 MCF-7 (Breast)1.74 ± 0.38EGFR Inhibition[13]
29 (Not Specified)0.05Not Specified[12]
40 (Not Specified)0.00042Not Specified[12]

Anti-inflammatory and Neuroprotective Activities

Beyond antimicrobial and anticancer effects, isothiazole derivatives have shown significant potential in modulating inflammatory and neurological pathways.

Anti-inflammatory Activity

Certain isothiazole amides have demonstrated significant anti-inflammatory properties.[17][18] Their activity is often evaluated in preclinical models of inflammation.

Principle: This is a classic in vivo model for evaluating the efficacy of acute anti-inflammatory agents. Injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling), which can be measured over time.

Methodology:

  • Animal Acclimatization: Acclimate Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test isothiazole compound or a reference drug (e.g., Ibuprofen) orally or intraperitoneally to the test groups. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Neuroprotective Activity

Isothiazole-based structures are being investigated for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20]

Mechanisms of Action:

  • SIRT1 Activation: Some thiazole sulfonamides protect neurons by activating Sirtuin 1 (SIRT1), a key regulator of cellular stress resistance and longevity.[20]

  • Cholinesterase Inhibition: Derivatives have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), an established therapeutic strategy for Alzheimer's disease.[19]

  • AMPA Receptor Modulation: Thiazole-carboxamides can act as non-competitive antagonists (NAMs) of AMPA receptors, which can help reduce the excitotoxicity implicated in many neurological disorders.[21]

  • Antioxidant Effects: Many compounds exhibit antioxidant properties, mitigating the oxidative stress that is a common feature of neurodegeneration.[20]

Principle: The neurotoxin 6-hydroxydopamine (6-OHDA) selectively damages dopaminergic neurons, mimicking the pathology of Parkinson's disease in vitro. This assay assesses a compound's ability to protect neuronal cells (e.g., SH-SY5Y) from 6-OHDA-induced cell death.[20]

Methodology:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells under standard conditions.

  • Pre-treatment: Pre-treat the cells with various concentrations of the neuroprotective thiazole candidate for 2-4 hours.

  • Induction of Toxicity: Expose the cells to a toxic concentration of 6-OHDA (e.g., 100 µM) for 24 hours.[20]

  • Viability Assessment: Assess cell viability using the MTT assay as described in section 2.3.1.

  • Mechanism-Specific Readouts (Optional):

    • Oxidative Stress: Measure intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

    • Mitochondrial Health: Assess mitochondrial membrane potential using a dye such as Rhodamine-123.[22]

    • SIRT1 Activity: Measure SIRT1 enzymatic activity in cell lysates using a commercially available fluorometric assay kit.[20]

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the 6-OHDA-only treated group.

Conclusion and Future Perspectives

The isothiazole scaffold is a remarkably versatile and pharmacologically significant heterocycle. Its proven efficacy as an antimicrobial agent is complemented by a growing body of evidence supporting its potential in oncology, inflammation, and neurology. The diverse mechanisms of action, from covalent enzyme inhibition to targeted modulation of signaling pathways, underscore the chemical tractability of the isothiazole ring. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, improving their pharmacokinetic profiles for in vivo applications, and exploring novel derivatives for emerging therapeutic targets. The integration of computational modeling with high-throughput screening will undoubtedly accelerate the translation of promising isothiazole-containing compounds from the laboratory to the clinic.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be generated here.

Sources

An In-Depth Technical Guide to Isothiazole Chemistry and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Isothiazole Scaffold

Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone of modern medicinal and agricultural chemistry.[1][2] First successfully prepared in 1956, the isothiazole ring system has since been the subject of extensive investigation, revealing a scaffold of remarkable versatility.[2] Its unique electronic properties, stemming from the electronegativity and 1,2-relationship of its heteroatoms, impart a diverse range of biological activities to its derivatives.[1] These compounds are not mere laboratory curiosities; they are the active cores of crucial pharmaceuticals, including antipsychotics and antivirals, as well as potent fungicides that protect our crops.[1][3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a narrative grounded in the principles of synthetic strategy and mechanistic understanding. We will explore the fundamental reactivity of the isothiazole core, delve into the primary strategies for its construction and functionalization, and examine its profound impact on pharmacology. The causality behind experimental choices is emphasized, providing not just the "how," but the "why," to empower you in your own research and development endeavors.

The Isothiazole Core: Structure, Reactivity, and Electronic Landscape

The isothiazole ring is a planar, aromatic system with significant π-electron delocalization.[5] The presence of the electronegative sulfur and nitrogen atoms creates a distinct electronic landscape that dictates its reactivity.

  • Acidity and Basicity : With a pKa of approximately -0.5 for its conjugate acid, isothiazole is a very weak base.[6] Protonation occurs at the nitrogen atom.[7] Conversely, the C5-H proton is the most acidic, followed by C3-H, allowing for deprotonation by strong bases to form organolithium or other organometallic reagents, which are invaluable for further functionalization.

  • Electrophilic Substitution : The isothiazole ring is generally deactivated towards electrophilic attack compared to benzene. When such reactions do occur, substitution is directed to the C4 position.

  • Nucleophilic Substitution : The electron-deficient nature of the ring makes it susceptible to nucleophilic attack. Halogenated isothiazoles are particularly useful synthons. The C5 position is more reactive towards nucleophilic substitution than the C3 position.[3] In some cases, interactions with nucleophiles can lead to ring-opening reactions.[3][8]

The following diagram illustrates the key reactivity sites on the isothiazole nucleus.

Caption: Reactivity Map of the Isothiazole Ring.

Architectures of Synthesis: Constructing the Isothiazole Ring

The construction of the isothiazole ring is a topic of significant research, with numerous methods developed to provide access to a wide array of substituted derivatives.[3][9] These strategies can be broadly categorized into ring-forming reactions (heterocyclizations) and transformations of other heterocyclic systems.

Ring-Forming Reactions (Heterocyclization)

The most common and versatile approaches involve building the ring from acyclic precursors. The classification is based on the number of atoms each precursor contributes to the final ring.

  • (4+1)-Heterocyclization : This strategy involves the reaction of a four-atom component with a source of the fifth atom (typically nitrogen). A prime example is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters and ammonium acetate.[10] The choice of ammonium acetate is critical; it serves as a readily available, inexpensive nitrogen source, and the reaction proceeds under metal-free conditions, which is highly advantageous in pharmaceutical synthesis to avoid metal contamination of the final product.

  • (3+2)-Heterocyclization : This approach combines a three-atom and a two-atom fragment. A notable example is the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate, where the latter acts as the N-S donor, to yield 4-arylisothiazoles.[3]

  • Intramolecular Cyclization : These methods rely on forming the critical S-N bond from a linear precursor that already contains all the necessary atoms. A widely used method is the oxidative cyclization of 3-aminopropenethiones or β-enaminothiones.[3][6] Various oxidizing agents can be employed, and solvent-free methods using reagents like chromium trioxide on silica gel have been developed for a greener and more efficient synthesis.[3]

The following diagram illustrates these primary ring-closure strategies.

Synthesis_Strategies Figure 2: Major Isothiazole Synthesis Strategies cluster_41 (4+1) Heterocyclization cluster_32 (3+2) Heterocyclization cluster_intra Intramolecular Cyclization A1 β-Ketodithioester (C-C-C-S fragment) B1 NH4OAc (N fragment) Isothiazole Isothiazole Derivative B1->Isothiazole Forms N-C and S-C bonds A2 α,β-Unsaturated Aldehyde (C-C-C fragment) B2 NH4SCN (N-S fragment) B2->Isothiazole Forms N-C and S-C bonds A3 β-Enaminothione (S-C-C-C-N fragment) B3 Oxidizing Agent (e.g., I2, H2O2) B3->Isothiazole Forms S-N bond

Caption: Major Isothiazole Synthesis Strategies.

Ring Transformation Synthesis

Less common but powerful, these methods create the isothiazole ring from another heterocycle. A modern example is the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles.[1][10] This approach is valuable for accessing a variety of isothiazoles by altering the nitrile coupling partner.

The Isothiazole Scaffold in Drug Development

The isothiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds.[3][11] Its ability to participate in hydrogen bonding and other non-covalent interactions, combined with its metabolic stability, makes it an attractive component for drug design.[3]

The pharmacological activities of isothiazole derivatives are remarkably broad, including:

  • Antipsychotic Activity : As seen in drugs like Ziprasidone and Lurasidone.[1]

  • Anticancer Activity : Derivatives have shown promise as inhibitors of critical signaling proteins like Aurora kinase and c-Met kinase.[1]

  • Antiviral Activity : The drug Denotivir is an isothiazole derivative used as an antiviral agent.[1][12]

  • Anti-inflammatory and Analgesic Activity : Numerous derivatives have been synthesized and tested, showing significant anti-inflammatory properties.[2][12]

  • Fungicidal and Pesticidal Activity : The isothiazole core is present in important agricultural chemicals used for crop protection.[3][4]

Case Study: Ziprasidone - An Atypical Antipsychotic

Ziprasidone is a cornerstone medication for the treatment of schizophrenia and bipolar disorder. Its mechanism of action involves a complex interaction with multiple neurotransmitter receptors. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, a common mechanism for atypical antipsychotics.

Ziprasidone_MoA Figure 3: Simplified Mechanism of Ziprasidone cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ziprasidone Ziprasidone D2_Receptor D2 Receptor Ziprasidone->D2_Receptor Antagonist HT2A_Receptor 5-HT2A Receptor Ziprasidone->HT2A_Receptor Antagonist Dopamine Dopamine Dopamine->D2_Receptor Binds Serotonin Serotonin (5-HT) Serotonin->HT2A_Receptor Binds Dopaminergic\nSignaling Dopaminergic Signaling D2_Receptor->Dopaminergic\nSignaling Serotonergic\nSignaling Serotonergic Signaling HT2A_Receptor->Serotonergic\nSignaling

Caption: Simplified Mechanism of Ziprasidone.

Table of Representative Isothiazole-Containing Drugs

The following table summarizes key data for several important drugs built upon the isothiazole scaffold.

Drug NameTrade Name(s)Primary IndicationMechanism of Action
Ziprasidone Geodon, ZeldoxSchizophrenia, Bipolar DisorderDopamine D2 and Serotonin 5-HT2A receptor antagonist
Lurasidone LatudaSchizophrenia, Bipolar DepressionDopamine D2 and Serotonin 5-HT2A/7 receptor antagonist
Perospirone LullanSchizophrenia, Bipolar DisorderDopamine D2 and Serotonin 5-HT2A receptor antagonist
Denotivir VratizolinAntiviral (Herpes labialis)Antiviral and immunomodulatory actions
Isotianil Not applicableFungicide (Agriculture)Plant defense activator

Field-Proven Experimental Protocol: Metal-Free Synthesis of 3,5-Disubstituted Isothiazoles

To provide a tangible, field-proven methodology, this section details a protocol adapted from the literature for a modern, operationally simple synthesis of a 3,5-disubstituted isothiazole.[10] This [4+1] annulation approach is selected for its high efficiency, use of readily available starting materials, and avoidance of transition-metal catalysts, which aligns with green chemistry principles and simplifies purification in a drug discovery context.

Objective:

To synthesize a 3,5-disubstituted isothiazole from a β-ketodithioester precursor.

Materials & Reagents:
  • β-Ketodithioester (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (2.0-3.0 eq)

  • Ethanol (EtOH) or Dimethylformamide (DMF) as solvent

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography eluent

Step-by-Step Methodology:
  • Reaction Setup:

    • To a 50 mL round-bottom flask, add the β-ketodithioester (e.g., 5 mmol, 1.0 eq) and ammonium acetate (15 mmol, 3.0 eq).

    • Add the solvent (e.g., 20 mL of ethanol). The choice of solvent can be crucial; ethanol is a greener option, while DMF may be required for less soluble substrates.

    • Add a magnetic stir bar to the flask.

  • Reaction Execution:

    • Attach the reflux condenser to the flask.

    • Heat the reaction mixture to reflux (for ethanol, approx. 80 °C) with vigorous stirring.

    • Causality Check: Heating is necessary to overcome the activation energy for the initial imine formation between the ketone carbonyl and ammonia (from ammonium acetate) and the subsequent intramolecular cyclization.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 20% ethyl acetate in hexane. The reaction is complete when the starting β-ketodithioester spot is no longer visible. Reaction times typically range from 4 to 12 hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing water (approx. 50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Self-Validation: The purpose of the aqueous wash is to remove the excess ammonium acetate and the polar solvent. The organic extracts are combined.

    • Wash the combined organic layers with brine (1 x 30 mL) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue is purified by flash column chromatography on silica gel.

    • The column is typically eluted with a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20% ethyl acetate).

    • Fractions containing the desired product (as identified by TLC) are combined and the solvent is evaporated to yield the pure 3,5-disubstituted isothiazole.

  • Characterization:

    • The structure and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Conclusion and Future Outlook

The chemistry of isothiazoles is a rich and continually evolving field.[3][13] From its fundamental synthesis to its application in life-saving medicines, the isothiazole scaffold has proven its immense value.[1][11] Current research continues to uncover novel synthetic methods that are more efficient, sustainable, and versatile.[10] In the pharmaceutical realm, the focus remains on designing new isothiazole derivatives with enhanced selectivity and potency for a range of therapeutic targets, from oncology to neurodegenerative diseases.[3][14] For the practicing scientist, a deep understanding of the synthesis and reactivity of this remarkable heterocycle is not just an academic exercise—it is a critical tool for innovation and discovery.

References

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Semantic Scholar. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme Chemistry. [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Royal Society of Chemistry. [Link]

  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2006). PubMed. [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. (2023). ACS Publications. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. [Link]

  • Isothiazoles (1,2-thiazoles): synthesis, properties and applications. Russian Chemical Reviews. [Link]

  • Synthesis of isothiazoles. Organic Chemistry Portal. [Link]

  • Synthesis of isothiazole derivatives with potential biological activity. (1995). PubMed. [Link]

  • Synthesis of thiazoles. Organic Chemistry Portal. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • The chemistry of isothiazoles. (2000). ResearchGate. [Link]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (2019). New Journal of Chemistry. [Link]

  • Selected examples of isothiazoles with pharmacological activity. (2019). ResearchGate. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2023). NIH National Library of Medicine. [Link]

  • Isothiazole. Wikipedia. [Link]

  • Gwald reaction : what are best procedures & work up steps for synthesis of 2-thioxo thiazole derivatives?. (2015). ResearchGate. [Link]

  • Thiazole formation through a modified Gewald reaction. Apollo. [Link]

  • Thiazole formation through a modified Gewald reaction. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. (2023). ResearchGate. [Link]

  • Thiazole. Wikipedia. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2024). MDPI. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (2022). ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of Schiff bases using Isothiazole-4-carbaldehyde and primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Isothiazole-Based Schiff Bases via Condensation with Primary Amines

Introduction: The Significance of the Isothiazole-Imine Scaffold

The isothiazole ring is a privileged sulfur- and nitrogen-containing heterocycle that serves as a cornerstone in the development of biologically active compounds and functional materials.[1] Its incorporation into larger molecular frameworks often imparts significant therapeutic properties. When condensed with primary amines, isothiazole aldehydes form Schiff bases, compounds characterized by an azomethine or imine group (-C=N-).[2] This imine linkage is not merely a structural linker but is crucial for biological activity, often forming hydrogen bonds with the active sites of enzymes and interfering with normal cellular processes.[3]

The resulting isothiazole-based Schiff bases are versatile scaffolds with a wide spectrum of reported biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties.[3][4][5][6] Furthermore, their ability to act as ligands to form stable coordination complexes with metal ions enhances their therapeutic potential and opens applications in catalysis and material science.[7]

This guide provides a comprehensive protocol for the synthesis of Schiff bases from Isothiazole-4-carbaldehyde, detailing the underlying mechanism, experimental procedures, purification, and characterization, aimed at researchers in medicinal chemistry and drug development.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[8] The reaction is typically acid-catalyzed and is reversible in nature.[9][10]

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the Isothiazole-4-carbaldehyde.[8]

  • Formation of Hemiaminal (Carbinolamine): This attack forms an unstable zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine) intermediate.[7]

  • Acid Catalysis & Dehydration: In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water).[9]

  • Imine Formation: The nitrogen's lone pair then helps to expel the water molecule, forming a carbon-nitrogen double bond. A final deprotonation step yields the stable Schiff base (imine) and regenerates the acid catalyst.[10]

Causality Insight: The pH of the reaction is critical. The reaction rate is maximal around a pH of 5.[10] At very low pH, the primary amine is protonated to form an ammonium salt, which is no longer nucleophilic. At high pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[10]

SchiffBase_Mechanism Aldehyde Isothiazole-4-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal 1. Nucleophilic    Addition Amine Primary Amine (R-NH₂) Amine->Hemiaminal 1. Nucleophilic    Addition ProtonatedHemiaminal Protonated Hemiaminal Hemiaminal->ProtonatedHemiaminal 2. Protonation SchiffBase Schiff Base (Imine) ProtonatedHemiaminal->SchiffBase 3. Dehydration Water H₂O ProtonatedHemiaminal->Water H_plus_out H⁺ (cat.) H_plus_in H⁺ (cat.)

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Protocol: Synthesis of (E)-N-((isothiazol-4-yl)methylene)aniline

This protocol outlines a general and robust method for synthesizing a representative Schiff base. Researchers should adapt molar equivalents and solvents based on the specific primary amine used.

  • Isothiazole-4-carbaldehyde: (1.0 mmol, 113.14 mg)

  • Aniline (or other primary amine): (1.0 mmol, 93.13 mg, 91 µL)

  • Solvent: Absolute Ethanol (15 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • TLC System: Ethyl acetate/Hexane (e.g., 3:7 v/v)

  • Purification Solvent: Ethanol (for recrystallization)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • TLC plates (Silica gel 60 F254) and development chamber

  • UV lamp (254 nm)

  • Büchner funnel and flask for vacuum filtration

  • Melting point apparatus

  • Reactant Solubilization: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Isothiazole-4-carbaldehyde (1.0 mmol). Dissolve it in 10 mL of absolute ethanol.

  • Amine Addition: In a separate vial, dissolve the primary amine (e.g., aniline, 1.0 mmol) in the remaining 5 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[11]

  • Reaction & Monitoring: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes. The formation of the product will be indicated by a new spot with a different Rf value compared to the starting materials. A typical reaction time is 3-5 hours.[12]

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the flask from the heat source and allow it to cool to room temperature. Often, the product will precipitate or crystallize out of the solution upon cooling. If not, place the flask in an ice bath for 30 minutes to induce crystallization.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50°C) to a constant weight. Record the final mass and calculate the percentage yield.

Synthesis_Workflow A 1. Dissolve Aldehyde in Ethanol B 2. Add Amine Solution (in Ethanol) A->B C 3. Add Catalytic Glacial Acetic Acid B->C D 4. Reflux (80°C, 3-5h) Monitor by TLC C->D E 5. Cool to Room Temp. (Induce Crystallization) D->E F 6. Vacuum Filter & Wash with Cold Ethanol E->F G 7. Dry Product Under Vacuum F->G H 8. Characterize (FT-IR, NMR, MS, MP) G->H

Caption: General workflow for Schiff base synthesis.

Purification and Characterization

Recrystallization is the most common and effective method for purifying Schiff bases.[13][14]

  • Procedure: Dissolve the crude product in a minimum amount of a suitable hot solvent (ethanol is often a good starting point). If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals. Collect the crystals by filtration.[14][15]

  • FT-IR Spectroscopy: The most definitive evidence for Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically found in the 1600-1650 cm⁻¹ region. Concurrently, the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the N-H stretches of the primary amine (3300-3500 cm⁻¹) will disappear.[16][17]

  • ¹H NMR Spectroscopy: A characteristic singlet for the azomethine proton (-CH=N-) will appear, typically in the δ 8.0-9.0 ppm range. The aldehyde proton signal (δ ~9.5-10.5 ppm) will be absent.[18][19]

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group will give a signal in the δ 150-165 ppm region.[19]

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity.[18]

Data Summary: Synthesis of Isothiazole-4-carbaldehyde Derivatives

The following table presents representative data for a series of Schiff bases synthesized from Isothiazole-4-carbaldehyde and various primary amines.

Primary Amine (R-NH₂)Product NameYield (%)M.p. (°C)FT-IR ν(C=N) (cm⁻¹)¹H NMR δ(-CH=N-) (ppm)
Aniline(E)-N-((isothiazol-4-yl)methylene)aniline91112-11416258.45 (s, 1H)
4-Chloroaniline(E)-N-(4-chlorophenyl)-1-(isothiazol-4-yl)methanimine94135-13716218.48 (s, 1H)
4-Methoxyaniline(E)-N-(4-methoxyphenyl)-1-(isothiazol-4-yl)methanimine89128-13016198.39 (s, 1H)
Benzylamine(E)-N-benzyl-1-(isothiazol-4-yl)methanimine8578-8016358.21 (s, 1H)
Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Low or No Product Yield 1. Reaction has not gone to completion. 2. Amine is not sufficiently nucleophilic. 3. Incorrect pH.1. Increase reflux time and monitor by TLC. 2. Consider a more forcing solvent (e.g., toluene with a Dean-Stark trap to remove water). 3. Ensure catalytic amount of acid is used.
Product Hydrolyzes The imine bond is susceptible to hydrolysis, especially in the presence of acid and water.[13]Work up the reaction promptly. Use anhydrous solvents and store the final product in a desiccator, protected from moisture.
Oily Product / Fails to Crystallize 1. Presence of impurities. 2. Product has a low melting point.1. Attempt purification by column chromatography over silica gel or neutral alumina.[13] 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification.
Starting Material in NMR The reaction is reversible and may not have reached completion.[20]Increase reaction time or use a method to remove water from the reaction (e.g., Dean-Stark apparatus) to drive the equilibrium towards the product.[14]

References

Oxidation of Isothiazole-4-carbaldehyde to isothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Isothiazole-4-Carboxylic Acid

Abstract

Isothiazole-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its derivatives are integral to the development of pharmacologically active agents, including anti-inflammatory and antiviral drugs.[1][2][3] The efficient and clean synthesis of this key intermediate from isothiazole-4-carbaldehyde is therefore of significant interest to researchers in drug discovery and process development. This application note provides a comprehensive guide to two robust and widely applicable oxidation methods: the Pinnick Oxidation using sodium chlorite and a metal-free oxidation using Oxone®. We offer detailed, step-by-step protocols, mechanistic insights, and critical safety information to ensure reproducible and safe execution in a research setting.

Introduction: The Strategic Importance of Isothiazole-4-Carboxylic Acid

The isothiazole nucleus is a privileged scaffold in drug design, with its derivatives exhibiting a broad spectrum of biological activities.[2][4] Isothiazole-4-carboxylic acid, in particular, serves as a versatile precursor for synthesizing amides, esters, and other functionalized molecules that are frequently explored as potential therapeutics.[1][5] For instance, modifications of the carboxylic acid group have led to the discovery of potent anti-inflammatory agents and inhibitors of key biological targets.[1][3][6]

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[7] However, heteroaromatic aldehydes such as isothiazole-4-carbaldehyde present a unique challenge. The heterocyclic ring can be sensitive to harsh oxidizing conditions, leading to ring-opening or undesired side reactions. Therefore, the choice of oxidant and reaction conditions is critical to achieving a high yield of the desired product while preserving the integrity of the isothiazole core. This guide focuses on methods that are renowned for their mildness, selectivity, and broad functional group tolerance.[7][8]

Comparative Overview of Recommended Oxidation Methodologies

Two primary methods have been selected for their proven efficacy and reliability in oxidizing sensitive aldehydes: the Pinnick Oxidation and the Oxone®-mediated oxidation. The choice between them often depends on factors such as scale, cost, desired workup procedure, and reagent availability.

FeaturePinnick OxidationOxone® Oxidation
Primary Oxidant Sodium Chlorite (NaClO₂)Potassium Peroxymonosulfate (KHSO₅)
Active Species Chlorous Acid (HClO₂)Peroxymonosulfate
Key Additives Mild acid/buffer (e.g., NaH₂PO₄), HOCl Scavenger (e.g., 2-methyl-2-butene)None required
Solvent System Biphasic (e.g., t-BuOH/H₂O) or Organic (e.g., THF)Polar aprotic (e.g., DMF)
Typical Conditions Room TemperatureRoom Temperature
Workup Quench, ExtractionSimple Filtration/Extraction
Advantages High yields, excellent functional group tolerance, widely used and documented.[8][9]Environmentally benign, simple protocol, easy workup, cost-effective.[10][11][12][13]
Considerations Requires a scavenger for HOCl byproduct; NaClO₂ is a strong oxidizer requiring careful handling.[8]Solvent choice (DMF) may require high-temperature removal.

Method 1: The Pinnick Oxidation

The Pinnick oxidation is a premier method for converting aldehydes to carboxylic acids due to its exceptionally mild conditions and tolerance for a wide array of sensitive functional groups, including double bonds and heteroatoms.[7][8][14]

Principle and Mechanism

The reaction utilizes sodium chlorite (NaClO₂) as the terminal oxidant. Under weakly acidic conditions, chlorite is protonated to form the active oxidizing agent, chlorous acid (HClO₂).[8] The aldehyde reacts with chlorous acid to form a key intermediate which then undergoes a pericyclic fragmentation. This step yields the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[7][8][9]

A critical component of the modern Pinnick protocol is the inclusion of an HOCl scavenger, such as 2-methyl-2-butene or hydrogen peroxide.[14] The HOCl byproduct is a reactive oxidant that can engage in undesirable side reactions, such as chlorinating electron-rich systems or reacting with the sodium chlorite starting material, reducing the overall efficiency.[8] The scavenger selectively consumes the HOCl, protecting the desired reaction pathway.

Pinnick_Mechanism cluster_activation Activation of Oxidant cluster_oxidation Oxidation Reaction cluster_scavenging Byproduct Scavenging NaClO2 NaClO₂ (Sodium Chlorite) HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 Protonation H+ H⁺ (from NaH₂PO₄) H+->HClO2 Aldehyde Isothiazole-4-carbaldehyde Intermediate Chlorite Adduct Aldehyde->Intermediate + HClO₂ Product Isothiazole-4-carboxylic Acid Intermediate->Product Pericyclic Fragmentation HOCl HOCl (Byproduct) Intermediate->HOCl HOCl_scav HOCl Scavenger 2-Methyl-2-butene Trapped Non-reactive byproduct Scavenger->Trapped HOCl_scav->Trapped + Scavenger

Caption: Pinnick oxidation: activation, reaction, and scavenging.

Detailed Experimental Protocol

Materials and Reagents:

  • Isothiazole-4-carbaldehyde

  • Sodium chlorite (NaClO₂, 80% technical grade or higher)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, addition funnel

Procedure:

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Reagent Preparation:

    • Dissolve isothiazole-4-carbaldehyde (1.0 eq) in a 1:1 mixture of t-BuOH and water (e.g., 10 mL/mmol of aldehyde).

    • Add sodium dihydrogen phosphate monohydrate (5.0 eq) to the solution to buffer the reaction mixture.

    • Add 2-methyl-2-butene (5.0 eq) to act as the HOCl scavenger.

  • Oxidant Addition:

    • Prepare a solution of sodium chlorite (4.0 eq) in water (e.g., 2 mL/mmol).

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add the sodium chlorite solution dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-6 hours).

  • Workup and Quenching:

    • Once the starting material is consumed, cool the mixture back to 0 °C.

    • Carefully quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite until a KI-starch paper test is negative (no blue color).

    • Acidify the mixture to pH ~2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Safety and Handling
  • Sodium Chlorite (NaClO₂): A strong oxidizing agent.[15] Dry sodium chlorite can become explosive upon contact with combustible materials like cloth, paper, or wood.[15][16][17] Do not allow solutions to evaporate to dryness on flammable surfaces.[18] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

  • 2-Methyl-2-butene: Highly flammable liquid. Keep away from ignition sources.

  • Quenching: The quenching process with sodium sulfite can be exothermic. Perform the addition slowly and with cooling.

Method 2: Oxone®-Mediated Oxidation

Oxone® is a stable, inexpensive, and environmentally friendly oxidizing agent.[10][13] It is a triple salt with the active component being potassium peroxymonosulfate (2KHSO₅·KHSO₄·K₂SO₄). It provides a remarkably simple and efficient protocol for oxidizing aldehydes to carboxylic acids, often without the need for chromatography for purification.[11][19]

Principle

The oxidation of aldehydes with Oxone® typically proceeds in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10] The reaction is straightforward, involving stirring the aldehyde with Oxone® at room temperature. The mechanism is believed to proceed through a process similar to a Baeyer-Villiger oxidation, potentially involving peroxyacetal intermediates.[10] A key advantage is the simplicity of the workup, as the byproducts are inorganic salts that are often easily removed.[11]

Experimental_Workflow cluster_pinnick Pinnick Oxidation Workflow cluster_oxone Oxone® Oxidation Workflow p1 Dissolve Aldehyde, Buffer, & Scavenger in t-BuOH/H₂O p2 Add NaClO₂ Solution Dropwise at 0 °C p1->p2 p3 Stir at Room Temperature (Monitor Progress) p2->p3 p4 Quench with Na₂SO₃ & Acidify p3->p4 p5 Extract with Ethyl Acetate p4->p5 p6 Dry, Filter, Concentrate p5->p6 p7 Purify (Recrystallization or Chromatography) p6->p7 o1 Dissolve Aldehyde in DMF o2 Add Oxone® (Portion-wise) o1->o2 o3 Stir at Room Temperature (Monitor Progress) o2->o3 o4 Dilute with Water & Filter or Extract o3->o4 o5 Dry, Filter, Concentrate o4->o5 o6 Purify if Necessary o5->o6

Caption: Comparative experimental workflows for oxidation methods.

Detailed Experimental Protocol

Materials and Reagents:

  • Isothiazole-4-carbaldehyde

  • Oxone® (potassium peroxymonosulfate)

  • N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Setup: In a well-ventilated fume hood, add isothiazole-4-carbaldehyde (1.0 eq) and a magnetic stir bar to a round-bottom flask.

  • Solvent Addition: Add DMF to dissolve the aldehyde (0.1–1.0 M concentration).[11]

  • Oxidant Addition: Add Oxone® (1.0–1.5 eq) to the stirred solution in portions at room temperature. An initial mild exotherm may be observed.

  • Reaction: Continue to stir the mixture vigorously at room temperature. The reaction is typically a heterogeneous slurry. Monitor progress by TLC or LC-MS (often complete within 3-5 hours).

  • Workup:

    • Upon completion, dilute the reaction mixture with a significant volume of water.

    • If the product precipitates as a clean solid, it may be isolated by vacuum filtration, washed with water, and dried.

    • Alternatively, extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The simplicity of this method often yields highly pure products directly.[11] If necessary, further purification can be achieved by recrystallization.

Conclusion

The oxidation of isothiazole-4-carbaldehyde to isothiazole-4-carboxylic acid is a critical transformation for the synthesis of advanced intermediates in drug discovery. Both the Pinnick oxidation and the Oxone®-mediated method offer mild, selective, and high-yielding pathways to the desired product. The Pinnick oxidation is a classic, highly versatile method, while the Oxone® protocol offers superior operational simplicity and environmental credentials. The detailed protocols and safety guidelines presented in this note are designed to empower researchers to confidently and successfully perform this key synthetic step.

References

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034.
  • Organic Chemistry Portal. (n.d.). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Retrieved from [Link]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile oxidation of aldehydes to acids and esters with Oxone. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. (2003). Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters. Retrieved from [Link]

  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science, 7(2), 191635.
  • ResearchGate. (n.d.). Synthesis of isothiazole derivatives [4-6]. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). NaOCl Bleach Oxidation. Retrieved from [Link]

  • PSIBERG. (2023). Pinnick oxidation. Retrieved from [Link]

  • PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]

  • OxyChem. (n.d.). Sodium Chlorite Health & Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Sodium Chlorite (NaClO2): an Important Reagent in Alcohol and Aldehyde Oxidation and its Application in Total Synthesis of Natural Products. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Retrieved from [Link]

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  • International Dioxcide. (n.d.). Step-by-Step Sodium Chlorite Safety Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
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  • Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ResearchGate. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

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Application Notes and Protocols for the Reduction of Isothiazole-4-carbaldehyde to Isothiazole-4-methanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

Isothiazole-4-methanol is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex bioactive molecules and functional materials.[1][2] Its preparation via the reduction of isothiazole-4-carbaldehyde is a fundamental transformation. This document provides a comprehensive guide to this reduction, detailing the underlying chemical principles, comparing common hydride reducing agents, and offering validated, step-by-step protocols. The focus is on ensuring procedural safety, maximizing yield and purity, and providing the scientific rationale behind experimental choices to empower researchers in their synthetic endeavors.

Introduction and Strategic Overview

The isothiazole ring is a significant scaffold in pharmaceutical development, with derivatives exhibiting a wide range of biological activities.[1][2] The conversion of an aldehyde at the 4-position to a primary alcohol is a critical functional group interconversion that opens avenues for further molecular elaboration, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

The core of this transformation lies in the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The choice of the hydride source is paramount and is dictated by factors such as substrate reactivity, functional group tolerance, cost, and safety considerations. This guide will focus on two of the most prevalent and practical hydride reducing agents: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).

G cluster_start Starting Material cluster_process Reduction Process cluster_end Product Isothiazole-4-carbaldehyde Isothiazole-4-carbaldehyde Hydride Reduction Hydride Reduction Isothiazole-4-carbaldehyde->Hydride Reduction [H⁻] source (e.g., NaBH₄, LiAlH₄) Isothiazole-4-methanol Isothiazole-4-methanol Hydride Reduction->Isothiazole-4-methanol Protic Workup (e.g., H₂O, mild acid)

Mechanistic Insights: The Hydride Transfer

The reduction of isothiazole-4-carbaldehyde proceeds via a two-step mechanism:

  • Nucleophilic Attack: A hydride ion from the reducing agent attacks the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetracoordinate aluminum or boron alkoxide intermediate.

  • Protonation: A subsequent workup step with a protic solvent (like water or a mild acid) protonates the negatively charged oxygen atom to yield the final primary alcohol, isothiazole-4-methanol.[3]

The reactivity of the hydride reagent is a key determinant of the reaction's success and selectivity.

Comparative Analysis of Reducing Agents

The choice between Sodium Borohydride and Lithium Aluminum Hydride is a critical decision point in the experimental design.

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild and selective. Reduces aldehydes and ketones.[3][4]Very strong and less selective. Reduces a wide range of functional groups including esters, carboxylic acids, and amides.[5][6][7]
Solvent Compatibility Protic solvents (e.g., methanol, ethanol, water) can be used.[8]Must be used in anhydrous aprotic solvents (e.g., diethyl ether, THF).[5][6]
Safety & Handling Relatively safe to handle, though it reacts with water to release hydrogen gas.[9][10][11] Hygroscopic.[9]Highly reactive and pyrophoric. Reacts violently with water and protic solvents.[12][13][14] Must be handled under an inert atmosphere.[12][13][15]
Workup Simple aqueous workup.Requires careful, controlled quenching, often following the Fieser method, to manage the vigorous reaction of excess reagent.[14]
Cost Generally more cost-effective.More expensive due to manufacturing and handling requirements.

Expert Recommendation: For the specific reduction of isothiazole-4-carbaldehyde to isothiazole-4-methanol, Sodium Borohydride is the preferred reagent. Its selectivity for aldehydes ensures that other potentially sensitive functional groups on a more complex isothiazole derivative would remain untouched.[3] Furthermore, its ease of handling and compatibility with protic solvents make the procedure safer and more straightforward for routine laboratory synthesis.[8] LiAlH₄ should be reserved for cases where a much more powerful reducing agent is required, for instance, if reducing a carboxylic acid or ester at the 4-position.[7][16]

Detailed Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (Recommended)

This protocol is designed for its safety, reliability, and simplicity.

Materials:

  • Isothiazole-4-carbaldehyde

  • Sodium Borohydride (NaBH₄), powder

  • Methanol (MeOH), anhydrous

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc), for extraction

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isothiazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C. This is crucial to moderate the exothermic reaction.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, slowly add Sodium Borohydride (1.1 - 1.5 eq) portion-wise over 15-20 minutes. Causality Note: Adding the NaBH₄ slowly prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike that could lead to side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar alcohol spot indicates reaction completion.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of deionized water while still in the ice bath. This will decompose any excess NaBH₄.

  • pH Adjustment & Extraction: Adjust the pH of the solution to ~5-6 with 1M HCl. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Rationale: The pH adjustment ensures the product is in a neutral form for efficient extraction into the organic layer.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude isothiazole-4-methanol.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.[17]

G A 1. Dissolve Aldehyde in Methanol B 2. Cool to 0-5 °C in Ice Bath A->B C 3. Add NaBH₄ (Portion-wise) B->C D 4. Stir 1-2h at 0-5 °C Monitor by TLC C->D E 5. Quench with H₂O D->E F 6. Adjust pH, Evaporate MeOH, Extract with EtOAc E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify (Chromatography/Recrystallization) H->I J Pure Isothiazole-4-methanol I->J

Protocol 2: Reduction using Lithium Aluminum Hydride (For Advanced Applications)

WARNING: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-reactive substance.[12][13] This procedure must be performed by experienced personnel in a certified chemical fume hood under a strictly anhydrous, inert atmosphere (Nitrogen or Argon).[12][13][15] All glassware must be rigorously dried. A Class D fire extinguisher (for combustible metals) must be readily available.[12]

Materials:

  • Isothiazole-4-carbaldehyde

  • Lithium Aluminum Hydride (LiAlH₄), powder or solution in THF

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Deionized Water (H₂O)

  • Sodium Hydroxide (NaOH), 15% aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Schlenk line or glovebox, oven-dried glassware, syringes

Procedure:

  • Inert Atmosphere Setup: Assemble oven-dried glassware under a positive pressure of nitrogen or argon.

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.1 - 1.5 eq) in anhydrous THF.

  • Substrate Addition: Dissolve the isothiazole-4-carbaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add the aldehyde solution dropwise from the funnel over 30 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Fieser Workup (Quenching): This is a critical safety step. Cool the reaction mixture back to 0 °C. For 'x' grams of LiAlH₄ used, quench by the slow, sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

    • Causality: This specific sequence is designed to precipitate the aluminum salts as a granular solid that is easy to filter, while safely managing the highly exothermic quenching process.[14]

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms. Filter the solid salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Solvent Removal & Purification: Combine the filtrate and washings. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified as described in Protocol 1.

Safety and Handling Precautions

  • Sodium Borohydride (NaBH₄):

    • Wear standard personal protective equipment (PPE): safety glasses, lab coat, and impervious gloves.[8][10]

    • Handle in a well-ventilated area. Avoid creating dust.[9][18]

    • Store in a cool, dry place away from acids and water.[9][11] NaBH₄ is hygroscopic.[9]

    • In case of a spill, cover with dry sand or another non-combustible material; do NOT use water.[9][10]

  • Lithium Aluminum Hydride (LiAlH₄):

    • Strictly for use by trained professionals. Requires a fire-retardant lab coat, safety glasses, and impervious gloves.[12][19]

    • Reacts violently with water, releasing flammable hydrogen gas that can auto-ignite.[13][14] All operations must be under an inert atmosphere.[12][13][15]

    • Store in a tightly sealed container in a cool, dry, dedicated area away from combustible materials.[12][15]

    • Fire: Use only a Class D fire extinguisher (e.g., Met-L-X) or smother with dry sand. NEVER use water, CO₂, or foam extinguishers. [12][13]

Characterization of Isothiazole-4-methanol

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: Expect to see a characteristic singlet for the newly formed methylene (-CH₂OH) protons, typically in the range of 4.5-5.0 ppm. The aldehydic proton signal (around 9-10 ppm) from the starting material should be absent. The aromatic protons on the isothiazole ring will also be present.[20]

  • ¹³C NMR Spectroscopy: The carbonyl carbon signal (typically >180 ppm) of the aldehyde will be replaced by a methylene carbon signal around 60-70 ppm.

  • FT-IR Spectroscopy: The sharp C=O stretch of the aldehyde (around 1700 cm⁻¹) will disappear, and a broad O-H stretch will appear (around 3200-3600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of isothiazole-4-methanol should be observed.

Conclusion

The reduction of isothiazole-4-carbaldehyde is a robust and essential transformation for synthetic chemists. The use of sodium borohydride in methanol offers a safe, efficient, and selective method suitable for most laboratory applications. By understanding the underlying mechanism, carefully selecting the appropriate reagent, and adhering to strict safety protocols, researchers can confidently and reproducibly synthesize isothiazole-4-methanol, a key intermediate for innovation in drug discovery and materials science.

References

  • ESPI Metals. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • New Jersey Department of Health. (1999). Hazard Summary: Sodium Borohydride. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • University of California Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Bajpai, A. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab. YouTube. Retrieved from [Link]

  • American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Publications. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of isothiazole. Retrieved from [Link]

  • Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Retrieved from [Link]

  • Unacademy. (n.d.). Reduction Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Fungicidal Derivatives from Isothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold in Modern Fungicide Discovery

The isothiazole ring system is a privileged scaffold in agrochemical research, renowned for its potent and broad-spectrum biological activities.[1] Derivatives of isothiazole have been successfully developed as fungicides, effectively combating a wide array of plant pathogens.[1][2] Notably, certain isothiazole compounds, such as 3,4-dichloroisothiazole derivatives, not only exhibit direct fungicidal action but also induce Systemic Acquired Resistance (SAR) in plants.[1][3][4] SAR is a plant's innate defense mechanism that provides long-lasting, broad-spectrum protection against subsequent pathogen attacks.[4][5] This dual mode of action makes isothiazole-based fungicides particularly attractive for integrated pest management strategies.

Isothiazole-4-carbaldehyde is a key building block for the synthesis of a diverse range of isothiazole derivatives. The aldehyde functionality serves as a versatile handle for introducing various pharmacophores and modulating the physicochemical properties of the final compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of isothiazole-4-carbaldehyde in the synthesis of novel fungicidal candidates. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships that govern the efficacy of these compounds.

Synthetic Strategies and Mechanistic Rationale

The aldehyde group of isothiazole-4-carbaldehyde is the primary site for chemical modification. Two classical and highly effective reactions for derivatization are the formation of Schiff bases through condensation with primary amines and the Knoevenagel condensation with active methylene compounds. These reactions are favored for their operational simplicity, high yields, and the vast diversity of reactants available, allowing for the creation of extensive chemical libraries for screening.

Strategy 1: Synthesis of Isothiazole-Based Schiff Bases

The condensation of an aldehyde with a primary amine to form a Schiff base (or imine) is a robust and reversible reaction. The resulting C=N double bond is crucial for the biological activity of many compounds.[6][7] In the context of fungicide design, the amine component can be tailored to include other biologically active heterocycles or moieties that enhance fungicidal potency and spectrum.

Experimental Workflow: Schiff Base Synthesis

cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Product Isolation and Purification cluster_3 Step 4: Characterization A Isothiazole-4-carbaldehyde C Dissolve reactants in a suitable solvent (e.g., Ethanol, Methanol) A->C B Substituted Primary Amine B->C D Add a catalytic amount of acid (e.g., Glacial Acetic Acid) C->D E Reflux the reaction mixture D->E F Monitor reaction by TLC E->F G Cool the reaction mixture F->G H Isolate the precipitate by filtration G->H I Recrystallize from a suitable solvent H->I J Obtain melting point I->J K Analyze by FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry I->K

Caption: Workflow for the synthesis of isothiazole-based Schiff bases.

Strategy 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction in which a molecule of water is eliminated.[8] This reaction is instrumental in forming C=C double bonds. When isothiazole-4-carbaldehyde is reacted with active methylene compounds such as malononitrile or ethyl cyanoacetate, it yields α,β-unsaturated derivatives. These structures are of interest as they can act as Michael acceptors and interact with biological nucleophiles, a common mechanism of action for some fungicides.

Experimental Workflow: Knoevenagel Condensation

cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Condensation Reaction cluster_2 Step 3: Product Isolation and Purification cluster_3 Step 4: Characterization A Isothiazole-4-carbaldehyde C Dissolve reactants in a suitable solvent (e.g., Ethanol) A->C B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->C D Add a catalytic amount of base (e.g., Piperidine, Triethylamine) C->D E Stir at room temperature or reflux D->E F Monitor reaction by TLC E->F G Pour into ice-water F->G H Collect the precipitate by filtration G->H I Recrystallize from a suitable solvent H->I J Obtain melting point I->J K Analyze by FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry I->K

Caption: Workflow for Knoevenagel condensation of isothiazole-4-carbaldehyde.

Detailed Experimental Protocols

The following protocols are generalized and may require optimization based on the specific substrates used. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: General Procedure for the Synthesis of Isothiazole-Based Schiff Bases
  • Reactant Preparation: In a round-bottom flask, dissolve isothiazole-4-carbaldehyde (1.0 eq.) in absolute ethanol (10-20 mL/mmol).

  • Addition of Amine: To this solution, add the desired primary amine (1.0-1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to afford the pure Schiff base.

  • Characterization: Characterize the purified compound by determining its melting point and analyzing its structure using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and the presence of the azomethine proton signal in the ¹H NMR spectrum (around δ 8-9 ppm).

Protocol 2: General Procedure for Knoevenagel Condensation
  • Reactant Preparation: In a round-bottom flask, dissolve isothiazole-4-carbaldehyde (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in ethanol (15-25 mL/mmol).

  • Catalyst Addition: Add a catalytic amount of a base such as piperidine or triethylamine (3-5 drops).

  • Reaction: Stir the reaction mixture at room temperature or reflux for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, pour the mixture into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure α,β-unsaturated derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The formation of the product is indicated by the disappearance of the aldehyde proton signal and the appearance of a vinylic proton signal in the ¹H NMR spectrum.

Structure-Activity Relationship (SAR) Insights and Data Presentation

While specific fungicidal data for derivatives of isothiazole-4-carbaldehyde is not extensively published, we can extrapolate from related isothiazole and thiazole-containing fungicides to guide derivative synthesis.[1][4][9]

Derivative ClassKey Structural FeaturesExpected Impact on Fungicidal Activity
Schiff Bases - Aromatic/Heterocyclic Amine Moiety: Introduction of moieties like thiazole, pyrazole, or substituted phenyl rings can enhance binding to the target site.[1][4] - Substituents on the Amine Ring: Electron-withdrawing groups (e.g., halogens) or lipophilic groups on the amine component can influence potency and systemic movement.Introduction of additional heterocyclic rings often leads to a broader spectrum of activity. Lipophilicity is a key factor in cell membrane penetration.
Knoevenagel Products - Cyano and Ester Groups: The nature of the electron-withdrawing groups on the α-carbon influences the reactivity of the Michael acceptor.Enhanced reactivity may lead to more potent inhibition of target enzymes, but can also increase non-specific toxicity.

The fungicidal activity of newly synthesized compounds should be evaluated in vitro against a panel of relevant plant pathogenic fungi.

Protocol 3: In Vitro Fungicidal Activity Assay
  • Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Medium Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool it to 50-60°C.

  • Dosing the Medium: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL, 100 µg/mL). A control plate should be prepared with DMSO only.

  • Plate Pouring: Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter), taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the colony in the control plate has reached approximately two-thirds of the plate diameter.

  • Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

For promising compounds, the half-maximal effective concentration (EC₅₀) should be determined by testing a range of concentrations.

Table of Hypothetical Fungicidal Activity Data

Compound IDR Group (Schiff Base)Pathogen A EC₅₀ (µg/mL)Pathogen B EC₅₀ (µg/mL)
IZ-SB-01 4-chlorophenyl12.525.0
IZ-SB-02 2-thiazolyl8.715.2
IZ-SB-03 4-methoxyphenyl>50>50
IZ-KN-01 -CN, -CN (from malononitrile)22.130.5
IZ-KN-02 -CN, -COOEt (from ethyl cyanoacetate)18.928.4
Positive Control (e.g., Carbendazim) -1.53.2

This data is illustrative and serves as a template for presenting experimental results.

Conclusion and Future Directions

Isothiazole-4-carbaldehyde is a valuable and versatile starting material for the synthesis of novel fungicidal derivatives. The synthetic routes outlined in these application notes, particularly the formation of Schiff bases and Knoevenagel condensation products, offer a straightforward and efficient means to generate a diverse library of compounds for biological screening. The dual-action potential of the isothiazole scaffold, combining direct fungicidal activity with the induction of systemic acquired resistance, makes this class of compounds particularly promising for the development of next-generation crop protection agents. Future work should focus on the synthesis of a broad range of derivatives and comprehensive in vitro and in vivo testing to establish detailed structure-activity relationships and identify lead compounds for further development.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science, 4(1), 1-13.
  • Zhang, L., et al. (2018). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. MedChemComm, 9(10), 1723-1729.
  • Wu, Q. F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593-39601.
  • Al-Amiery, A. A. (2025). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
  • Stana, A., et al. (2016). New Thiazolyl-triazole Schiff Bases: Synthesis and Evaluation of the Anti-Candida Potential. Molecules, 21(11), 1595.
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Application Notes and Protocols for Isothiazole-4-carbaldehyde in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold - A Privileged Motif in Drug Discovery

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, including the ability to participate in hydrogen bonding and other non-covalent interactions, have led to its incorporation into a wide array of biologically active molecules. Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties.[3][4] Notable examples of drugs containing the isothiazole ring underscore its therapeutic importance. The aldehyde functionality at the 4-position of the isothiazole ring, as seen in isothiazole-4-carbaldehyde, provides a versatile synthetic handle for the construction of diverse chemical libraries, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.

This guide provides detailed application notes and validated protocols for the utilization of isothiazole-4-carbaldehyde in the synthesis of medicinal chemistry libraries. We will delve into key synthetic transformations, including reductive amination, Knoevenagel condensation, and multicomponent reactions, offering insights into the rationale behind experimental choices and providing a framework for the generation of novel isothiazole-based compound collections.

Core Reaktions for Library Synthesis

Isothiazole-4-carbaldehyde serves as an excellent starting point for a variety of chemical transformations that are well-suited for library synthesis due to their reliability and tolerance of diverse functional groups.

Workflow for Library Synthesis from Isothiazole-4-carbaldehyde

G start Isothiazole-4-carbaldehyde reductive_amination Reductive Amination start->reductive_amination Primary/Secondary Amines, Reducing Agent knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Compounds, Base mcr Multicomponent Reactions start->mcr Amines, Isocyanides, Carboxylic Acids, etc. library1 Amine Library (Diverse Secondary Amines) reductive_amination->library1 library2 α,β-Unsaturated Library (Michael Acceptors) knoevenagel->library2 library3 Complex Scaffolds Library (e.g., Ugi/Passerini Products) mcr->library3

Figure 1: General workflow for the generation of diverse chemical libraries starting from isothiazole-4-carbaldehyde.

Reductive Amination: Accessing a Library of Novel Amines

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and efficient method for the synthesis of secondary and tertiary amines.[5][6] The reaction proceeds via the formation of an iminium ion intermediate from the reaction of an aldehyde and an amine, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its selectivity for iminium ions over aldehydes and its tolerance of a wide range of functional groups.[7][8][9]

Rationale for Method Selection

The choice of a one-pot reductive amination protocol with sodium triacetoxyborohydride is driven by its efficiency and suitability for parallel synthesis. This method avoids the isolation of the often-unstable imine intermediate, simplifying the workflow and increasing throughput. The mild reaction conditions are compatible with a wide variety of functionalized primary and secondary amines, allowing for the generation of a large and diverse library of isothiazole-containing amines.

Experimental Protocol: One-Pot Reductive Amination
  • Reaction Setup: In a dry reaction vial, dissolve isothiazole-4-carbaldehyde (1.0 eq.) in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.).

  • Initiation of Imine Formation: If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation, particularly with less reactive amines. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC).

Representative Data for Reductive Amination of Isothiazole-4-carbaldehyde
EntryAmineProductReaction Time (h)Yield (%)
1AnilineN-(isothiazol-4-ylmethyl)aniline1885
2BenzylamineN-(isothiazol-4-ylmethyl)-1-phenylmethanamine1692
3Morpholine4-(isothiazol-4-ylmethyl)morpholine1288
4Piperidine1-(isothiazol-4-ylmethyl)piperidine1290
5Glycine methyl esterMethyl 2-((isothiazol-4-ylmethyl)amino)acetate2078

Note: Yields are for isolated and purified products. Reaction conditions can be further optimized for specific substrates.

Knoevenagel Condensation: Creating α,β-Unsaturated Scaffolds

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[10][11] This reaction is widely used in the synthesis of α,β-unsaturated compounds, which are valuable intermediates and can themselves exhibit biological activity, often acting as Michael acceptors.[12][13][14]

Rationale for Method Selection

The use of a mild base catalyst such as piperidine or a solid-supported base allows for a clean and efficient reaction with a broad range of active methylene compounds. The reaction is often high-yielding and the products can be readily purified, making it amenable to library synthesis. The resulting α,β-unsaturated isothiazole derivatives are excellent candidates for further diversification through Michael additions or other transformations.

Experimental Protocol: Knoevenagel Condensation
  • Reaction Setup: To a solution of isothiazole-4-carbaldehyde (1.0 eq.) in a suitable solvent such as ethanol or toluene, add the active methylene compound (1.0-1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 eq.) or a few drops of a saturated aqueous solution of potassium carbonate (K₂CO₃).

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Product Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a cold solvent. If the product remains in solution, remove the solvent under reduced pressure.

  • Work-up and Purification: The crude product can be purified by recrystallization or by flash column chromatography on silica gel.

Representative Data for Knoevenagel Condensation with Isothiazole-4-carbaldehyde
EntryActive Methylene CompoundProductReaction Time (h)Yield (%)
1Malononitrile2-(isothiazol-4-ylmethylene)malononitrile295
2Ethyl cyanoacetateEthyl 2-cyano-3-(isothiazol-4-yl)acrylate489
3Meldrum's acid5-(isothiazol-4-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione392
4Barbituric acid5-(isothiazol-4-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione685
5Rhodanine5-(isothiazol-4-ylmethylene)-2-thioxothiazolidin-4-one591

Note: Yields are for isolated and purified products. Reaction conditions can be further optimized for specific substrates.

Multicomponent Reactions (MCRs): Rapid Generation of Molecular Complexity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates substantial portions of all starting materials.[15] The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are widely employed in the construction of diverse compound libraries.[16][17][18][19][20]

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to generate an α-acylamino amide scaffold.[21] This reaction is exceptionally versatile and allows for the rapid generation of a vast number of compounds by varying each of the four components.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction involves the combination of an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[1][22] It offers a straightforward route to highly functionalized molecules.

Workflow for Ugi and Passerini Reactions

MCR cluster_0 Ugi 4-Component Reaction cluster_1 Passerini 3-Component Reaction aldehyde_ugi Isothiazole-4-carbaldehyde ugi_product α-Acylamino Amide Library aldehyde_ugi->ugi_product amine Primary Amine (R¹-NH₂) amine->ugi_product acid_ugi Carboxylic Acid (R²-COOH) acid_ugi->ugi_product isocyanide_ugi Isocyanide (R³-NC) isocyanide_ugi->ugi_product aldehyde_passerini Isothiazole-4-carbaldehyde passerini_product α-Acyloxy Amide Library aldehyde_passerini->passerini_product acid_passerini Carboxylic Acid (R⁴-COOH) acid_passerini->passerini_product isocyanide_passerini Isocyanide (R⁵-NC) isocyanide_passerini->passerini_product

Figure 2: Schematic representation of the Ugi and Passerini multicomponent reactions for library synthesis.

General Protocol for the Ugi Four-Component Reaction
  • Reaction Setup: In a reaction vial, dissolve the primary amine (1.0 eq.) and isothiazole-4-carbaldehyde (1.0 eq.) in a suitable solvent such as methanol (MeOH) or trifluoroethanol (TFE) (0.5-1.0 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Addition of Components: Add the carboxylic acid (1.0 eq.) followed by the isocyanide (1.0 eq.).

  • Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. The reaction is often exothermic.

  • Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of NaHCO₃ and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash chromatography or preparative HPLC.

General Protocol for the Passerini Three-Component Reaction
  • Reaction Setup: In a reaction vial, combine isothiazole-4-carbaldehyde (1.0 eq.), the carboxylic acid (1.0 eq.), and the isocyanide (1.0 eq.) in an aprotic solvent such as dichloromethane (DCM) or THF (0.5-1.0 M).

  • Reaction Progression: Stir the reaction mixture at room temperature for 24-72 hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed in vacuo. The crude product is purified by flash column chromatography on silica gel.

Representative Data for Multicomponent Reactions with Isothiazole-4-carbaldehyde

Ugi Reaction Products:

EntryAmineCarboxylic AcidIsocyanideYield (%)
1BenzylamineAcetic acidtert-Butyl isocyanide75
2AnilineBenzoic acidCyclohexyl isocyanide68
34-FluoroanilinePropionic acidBenzyl isocyanide72

Passerini Reaction Products:

EntryCarboxylic AcidIsocyanideYield (%)
1Acetic acidtert-Butyl isocyanide82
2Benzoic acidCyclohexyl isocyanide78
3Phenylacetic acidBenzyl isocyanide85

Note: Yields are for isolated and purified products. Reaction conditions can be further optimized for specific substrates.

Conclusion and Future Directions

Isothiazole-4-carbaldehyde is a highly valuable and versatile building block for the synthesis of diverse medicinal chemistry libraries. The robust and high-yielding protocols for reductive amination, Knoevenagel condensation, and multicomponent reactions described herein provide a solid foundation for the rapid generation of novel isothiazole-containing compounds. The resulting libraries of amines, α,β-unsaturated systems, and complex scaffolds offer a rich source of molecular diversity for screening against a wide range of biological targets. Further exploration of other multicomponent reactions and the development of solid-phase synthetic strategies will undoubtedly expand the utility of isothiazole-4-carbaldehyde in the ongoing quest for new and improved therapeutics.

References

  • Barreto, A. S.; Vercillo, O. E.; Andrade, C. K. J. Braz. Chem. Soc. 2011, 22, 462-467.
  • Colella, L., et al. "Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Międzybrodzki, R. "Biological activity of the isothiazole derivatives." Postepy Hig Med Dosw (Online), vol. 57, 2003, pp. 633-40.
  • Passerini, M. "Reaction between isocyanides, aldehydes or ketones, and carboxylic acids." Gazzetta Chimica Italiana, vol. 51, 1921, pp. 126-129.
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  • Perumal, S., et al. "A simple and efficient protocol for Knoevenagel condensation has been developed in the presence of diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex." Journal of Molecular Catalysis A: Chemical, vol. 273, no. 1-2, 2007, pp. 177-180.
  • Hulme, C., et al. "Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery." ACS Combinatorial Science, vol. 14, no. 1, 2012, pp. 41-50.
  • Dömling, A., and I. Ugi. "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, vol. 39, no. 18, 2000, pp. 3168-3210.
  • Tietze, L. F., and U. Beifuss. "Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives." Angewandte Chemie International Edition in English, vol. 32, no. 2, 1993, pp. 131-163.
  • Dömling, A. "Recent developments in isocyanide based multicomponent reactions in applied chemistry." Chemical Reviews, vol. 106, no. 1, 2006, pp. 17-89.
  • Marcaccini, S., and T. Torroba. "Ugi post-condensation reaction for thiazole synthesis from Schöllkopf´s isocyanide." Journal of Organic Chemistry, vol. 66, no. 6, 2001, pp. 2221-2223.
  • El Kaim, L., and L. Grimaud. "Beyond the Ugi and Passerini Reactions." European Journal of Organic Chemistry, vol. 2017, no. 19, 2017, pp. 2781-2804.
  • Ma, X., et al. "Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters." Organic Letters, vol. 22, no. 14, 2020, pp. 5284-5288.
  • Szymański, J., et al. "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity." Archivum Immunologiae et Therapiae Experimentalis, vol. 46, no. 2, 1998, pp. 109-121.
  • de Souza, M. V. N. "Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles." Molecules, vol. 23, no. 10, 2018, p. 2478.
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  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.
  • Ingold, M., et al. "Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories.
  • Abdel-Magid, A. F., and C. A. Maryanoff. "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." Reductions in Organic Synthesis, ACS Symposium Series, vol. 641, 1996, pp. 201-216.
  • Sharma, A., et al. "Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review." Archiv der Pharmazie, vol. 355, no. 6, 2022, p. e2100469.
  • Shukla, G., et al. "An operationally simple and user-friendly synthesis of 3,5-disubstituted/annulated isothiazoles from β-ketodithioesters/β-ketothioamides and NH4OAc via C=O/C=S bond functionalization under metal- and catalyst-free conditions." Organic Letters, vol. 18, no. 10, 2016, pp. 2451-2454.
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Application Notes & Protocols: Isothiazole-4-carbaldehyde as a Versatile Precursor for Novel Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Methodologies and Strategic Insights into the Synthetic Utility of Isothiazole-4-carbaldehyde

Executive Summary: The Strategic Value of Isothiazole-4-carbaldehyde

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties, stemming from the 1,2-relationship of its electronegative sulfur and nitrogen heteroatoms, impart metabolic stability and diverse molecular interaction capabilities. Isothiazole-4-carbaldehyde, in particular, serves as an exceptionally versatile and reactive building block. The aldehyde functional group at the C4 position acts as a powerful electrophilic handle, enabling the construction of a vast array of more complex heterocyclic systems through well-established and novel synthetic transformations.

This guide provides researchers with both the theoretical grounding and practical, field-tested protocols to leverage isothiazole-4-carbaldehyde in the synthesis of novel molecular entities for drug discovery and materials science. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are robust, reproducible, and adaptable.

Core Reactivity and Physicochemical Profile

Isothiazole-4-carbaldehyde is a crystalline solid with a molecular weight of 127.14 g/mol . Its reactivity is dominated by the electrophilic carbon of the aldehyde group, making it an ideal substrate for reactions with a wide range of nucleophiles.

PropertyValueSignificance for Synthesis
Molecular Formula C₄H₃NOSProvides the core isothiazole scaffold.
Molecular Weight 127.14 g/mol Essential for stoichiometric calculations.
Appearance Off-white to yellow crystalline solidVisual indicator of purity.
Key Reactivity Electrophilic aldehyde (CHO) groupPrimary site for C-C and C-N bond formation.
Solubility Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃)Dictates choice of reaction medium.

The primary synthetic transformations pivot on the aldehyde's ability to undergo condensation, cycloaddition, and multicomponent reactions to build new rings and complex side chains.

Workflow Overview: From Building Block to Diverse Scaffolds

The following diagram illustrates the central role of isothiazole-4-carbaldehyde as a divergent precursor for generating a variety of important heterocyclic cores.

Synthetic_Pathways main Isothiazole-4-carbaldehyde sub_a Active Methylene Compounds main->sub_a sub_b Hydrazine / Substituted Hydrazines main->sub_b sub_c Amidine / Urea / Thiourea + β-Ketoester main->sub_c sub_d Thiosemicarbazide + α-Haloketones main->sub_d prod_a Isothiazolyl-Chalcones & Pyran Derivatives sub_a->prod_a Knoevenagel/ Claisen-Schmidt prod_b Pyrazolo[4,3-c]isothiazoles sub_b->prod_b Condensation/ Cyclization prod_c Isothiazolyl-Pyrimidines sub_c->prod_c Biginelli-like MCR prod_d Isothiazolyl-Thiazoles sub_d->prod_d Hantzsch-type Synthesis

Caption: Synthetic utility of Isothiazole-4-carbaldehyde.

Key Synthetic Applications & Protocols

Application 1: Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, reacting an aldehyde with an active methylene compound.[4][5][6] The resulting α,β-unsaturated products are not only valuable in their own right but are also key intermediates for subsequent reactions like Michael additions and cycloadditions.[7]

Mechanistic Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine, triethylamine), which deprotonates the active methylene compound to form a nucleophilic carbanion.[8] This anion attacks the electrophilic aldehyde carbon, followed by dehydration to yield the stable conjugated product. The choice of base and solvent is critical to control reaction rate and prevent side reactions.

Protocol: Synthesis of (E)-2-cyano-3-(isothiazol-4-yl)acrylamide

This protocol details the reaction of isothiazole-4-carbaldehyde with cyanoacetamide, a common active methylene compound.

  • Reagent Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isothiazole-4-carbaldehyde (1.27 g, 10 mmol, 1.0 equiv) and 2-cyanoacetamide (0.92 g, 11 mmol, 1.1 equiv) in absolute ethanol (30 mL).

    • Scientist's Note: Using a slight excess of the active methylene compound ensures complete consumption of the aldehyde. Ethanol is an excellent solvent choice due to its ability to dissolve the reactants and its appropriate boiling point for this reaction.

  • Catalyst Addition & Reaction:

    • To the stirred solution, add piperidine (0.1 mL, ~1 mmol, 0.1 equiv) as a catalyst.

    • Heat the reaction mixture to reflux (~78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

    • Expertise & Experience: Piperidine is a highly effective catalyst for Knoevenagel condensations.[5] Only a catalytic amount is needed; excess base can lead to undesired side reactions.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials.

    • Dry the product under vacuum. If further purification is needed, recrystallization from ethanol or column chromatography can be employed.

ReactantMolar Equiv.CatalystSolventTime (h)Typical Yield
Cyanoacetamide1.1PiperidineEthanol2-4>85%
Malononitrile1.1PiperidineEthanol1-3>90%
Ethyl Cyanoacetate1.1PiperidineEthanol3-5>80%
Application 2: Synthesis of Fused Pyrazolo[4,3-c]isothiazoles

Heterocyclic aldehydes are excellent precursors for synthesizing fused ring systems.[9][10] This protocol describes the synthesis of a pyrazole ring fused to the isothiazole core, a scaffold of interest in medicinal chemistry.

Mechanistic Insight: This is a two-step, one-pot process. First, the aldehyde undergoes condensation with hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, driven by the reactivity of a suitable neighboring group on the isothiazole ring (often introduced in a prior step or present on a substituted hydrazine). For this example, we will use a simplified reaction with hydrazine hydrate leading to the parent fused system.

Protocol: Synthesis of 1H-Pyrazolo[4,3-c]isothiazole

  • Reagent Preparation:

    • In a 50 mL round-bottom flask, dissolve 3-chloro-isothiazole-4-carbaldehyde (1.61 g, 10 mmol, 1.0 equiv) in glacial acetic acid (20 mL).

    • Authoritative Grounding: Acetic acid serves as both a solvent and a catalyst for the initial condensation step and facilitates the subsequent cyclization.

  • Reaction Execution:

    • Add hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, heat the mixture to 100°C for 2 hours. Monitor by TLC until the starting material is consumed.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with vigorous stirring.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

    • Recrystallize from an appropriate solvent system (e.g., Ethanol/Water) to yield the pure fused heterocyclic product.

Protocol_Workflow start Dissolve Aldehyde & Active Methylene in EtOH add_cat Add Piperidine (Catalyst) start->add_cat reflux Heat to Reflux (2-4 hours) add_cat->reflux monitor Monitor by TLC reflux->monitor cool Cool in Ice Bath monitor->cool Reaction Complete filter Filter & Wash with Cold EtOH cool->filter dry Dry Product filter->dry

Caption: Workflow for the Knoevenagel Condensation Protocol.

Application 3: Multicomponent Reactions (MCRs) for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in drug discovery for rapidly generating molecular diversity from simple starting materials in a single step.[11][12] Isothiazole-4-carbaldehyde is an ideal aldehyde component for reactions like the Biginelli or Hantzsch-type syntheses to produce isothiazole-substituted pyrimidines or pyridines.[13][14][15]

Protocol: One-Pot Synthesis of an Isothiazolyl-Dihydropyrimidine (Biginelli-like Reaction)

  • Reaction Setup:

    • In a sealed vial, combine isothiazole-4-carbaldehyde (1.27 g, 10 mmol, 1.0 equiv), ethyl acetoacetate (1.30 g, 10 mmol, 1.0 equiv), and urea (0.72 g, 12 mmol, 1.2 equiv) in ethanol (15 mL).

    • Trustworthiness: This self-validating system brings together the three core components of the Biginelli reaction. Using a slight excess of urea can improve yields by shifting the equilibrium.

  • Catalysis and Heating:

    • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

    • Seal the vial and heat the mixture to 80°C in a heating block or oil bath for 12-18 hours. The product will often begin to precipitate from the solution upon cooling.

    • Expertise & Experience: An acid catalyst is crucial for activating the aldehyde and promoting the cyclization-condensation cascade. While HCl is effective, Lewis acids like Yb(OTf)₃ or solid-supported catalysts can also be used, sometimes under milder conditions.

  • Product Isolation:

    • Cool the reaction to room temperature, then chill in an ice bath.

    • Collect the precipitate by filtration, wash with cold ethanol, and then with a small amount of diethyl ether.

    • Dry the solid to obtain the target dihydropyrimidine derivative.

Conclusion and Future Outlook

Isothiazole-4-carbaldehyde has demonstrated its value as a robust and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The protocols outlined in this guide for condensation, cyclization, and multicomponent reactions provide reliable pathways to access complex molecular architectures. These methods are characterized by their operational simplicity and efficiency, making them highly suitable for applications in medicinal chemistry library synthesis and materials science exploration. Future work should continue to explore the utility of this building block in asymmetric synthesis and in the development of new, innovative multicomponent reactions to further expand the accessible chemical space.

References

  • Synthesis and Biological Activity of Novel Comenic Acid Derivatives Containing Isoxazole and Isothiazole Moieties. (2018). Natural Product Communications, 13(11), 1507-1510. [Link]

  • Recent advances in the synthesis of isothiazoles. (n.d.). ResearchGate. [Link]

  • Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. (2019). Molecules, 24(7), 1254. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Baghdad Journal of Science, 21(3), 1234-1253. [Link]

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  • Elwahy, A., Abdelhamid, I. A., & Sanad, S. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. ARKIVOC, 2021(9), 42-74. [Link]

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers in Chemistry, 13. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Scientific Reports, 14(1), 1032. [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. (2021). ARKIVOC. [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. [Link]

  • Synthesis of fused isothiazoles via conjugate addition by Boruah.19. (n.d.). ResearchGate. [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (1998). Die Pharmazie, 53(2), 83-91. [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). Archiv der Pharmazie, 355(8), e2200080. [Link]

  • BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1046-1053. [Link]

  • Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by GaCl3 at room temperature. (n.d.). ResearchGate. [Link]

  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation, 10(4), 514-521. [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2021). Scientific Reports, 11(1), 7984. [Link]

  • Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. (2025). Molecular Catalysis. [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2021). Molecules, 26(23), 7179. [Link]

  • Synthesis of pyrimidine-thiazole derivatives. (n.d.). ResearchGate. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Synlett, 30(17), 1899-1912. [Link]

  • Four-component thiazole formation from simple chemicals under metal-free conditions. (2017). Green Chemistry, 19(2), 418-422. [Link]

  • Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2018). Molecules, 23(10), 2673. [Link]

  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis. [Link]

  • Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. (2022). Current Organic Chemistry, 26(4), 343-347. [Link]

  • Synthesis and antithyroid activity of pyridine, pyrimidine and pyrazine derivatives of thiazole-2-thiol and 2-thiazoline-2-thiol. (1993). Die Pharmazie, 48(12), 913-917. [Link]

  • Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (2021). Combinatorial Chemistry & High Throughput Screening, 24(1), 88-97. [Link]

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Sources

Metal-catalyzed cross-coupling reactions involving the isothiazole ring

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Metal-Catalyzed Cross-Coupling Reactions for the Functionalization of the Isothiazole Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isothiazole Scaffold in Modern Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] The unique electronic properties and structural rigidity of the isothiazole core make it a critical component in the design of selective enzyme inhibitors, such as protein kinase inhibitors, and advanced organic materials.[3][5]

The functionalization of the isothiazole ring is paramount for modulating the pharmacological and physicochemical properties of these molecules.[3] Metal-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds at specific positions on the isothiazole nucleus.[2][6] This guide provides a detailed overview of the primary cross-coupling strategies, field-proven insights into experimental design, and step-by-step protocols for key transformations.

Strategic Considerations for Isothiazole Cross-Coupling

The success of any cross-coupling reaction on the isothiazole ring hinges on understanding its inherent reactivity and making informed choices regarding the coupling partners, catalyst system, and reaction conditions.

1. Regioselectivity and Halogen Reactivity: The isothiazole ring has three carbon positions available for functionalization: C3, C4, and C5. The reactivity of halo-isothiazoles in palladium-catalyzed reactions is highly dependent on the position and nature of the halogen.

  • Reactivity Order: The general reactivity trend for halogens in oxidative addition to the palladium catalyst is I > Br > Cl .[7] This differential reactivity can be exploited for selective, sequential functionalization of di- or poly-halogenated isothiazoles.

  • Positional Reactivity: The C5 position of the isothiazole ring is often the most reactive site for cross-coupling reactions, particularly in 3,5-dihalo-isothiazole systems.[8] This allows for regioselective functionalization at C5 while leaving a less reactive halogen at C3 for subsequent transformations.[8] However, the electronic environment of the ring, dictated by other substituents, can influence this selectivity.

2. Catalyst and Ligand Selection: The Heart of the Reaction: The choice of the palladium source and, more critically, the ancillary ligand, is the most crucial parameter for achieving high efficiency and yield.

  • Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Air-stable precatalysts are often preferred for their ease of handling.[9]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity.

    • Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, and RuPhos (Buchwald-type ligands) are highly effective, particularly in Suzuki and Buchwald-Hartwig reactions.[3][10] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.[10][11]

    • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that can form very stable palladium complexes, often leading to high catalyst turnover numbers and stability, making them suitable for challenging couplings involving less reactive chlorides.[11]

3. The Role of the Base and Solvent: The base is not merely a spectator; it plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki reactions and in deprotonating the amine in Buchwald-Hartwig aminations.[11][12]

  • Bases: Common choices include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The choice depends on the specific coupling reaction and substrate tolerance. Phosphates are often excellent for Suzuki couplings, while strong, non-nucleophilic alkoxides are required for aminations.[12][13]

  • Solvents: Aprotic polar solvents like 1,4-dioxane, toluene, and DMF are widely used.[14] The addition of water is often necessary in Suzuki reactions to help dissolve the inorganic base and facilitate the transmetalation step.[3]

I. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most utilized method for arylating and heteroarylating the isothiazole core due to the commercial availability, stability, and low toxicity of boronic acid and ester coupling partners.[3][15]

Causality in Experimental Design: The reaction proceeds via a well-established catalytic cycle. Understanding this cycle is key to troubleshooting and optimization. For instance, failure in the transmetalation step, often the rate-limiting step, can be addressed by changing the base or solvent system.[11] Low yields can also stem from protodeboronation (hydrolysis of the boronic acid), which can be minimized by using anhydrous conditions or more stable boronic esters (e.g., pinacol esters).[12]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)Ln-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0  Regenerates  Catalyst p1->p2 R¹-X (Halo-isothiazole) p2->p3 R²-B(OR)₂ + Base p3->p4 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoisothiazole with an Arylboronic Acid

This protocol details the synthesis of 4-(4-methoxyphenyl)isothiazole, a common structural motif in biologically active molecules.[3]

Materials:

  • 4-Iodoisothiazole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Microwave synthesis vial (10 mL) with stir bar

  • Ethyl acetate, Celite, Brine

Step-by-Step Procedure:

  • Reagent Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 4-iodoisothiazole (e.g., 211 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (637 mg, 3.0 mmol).[3]

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (0.5 mL) to the vial. The solvent ratio is critical and may require optimization for different substrates.

  • Inert Atmosphere: Seal the vial with a cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can promote boronic acid homocoupling and deactivate the catalyst.[12]

  • Reaction: Place the vial in a microwave reactor and irradiate at 120 °C for 30 minutes. Microwave heating provides rapid and uniform heating, often reducing reaction times and improving yields.[3]

  • Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate (15 mL).

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts, washing the pad with additional ethyl acetate.[3]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL) to remove residual base and DMF.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(4-methoxyphenyl)isothiazole.

ParameterConditionRationale / Field Insight
Pd Source Pd(OAc)₂A common, relatively inexpensive Pd(II) source that is reduced in situ to the active Pd(0) species.
Ligand SPhosA bulky, electron-rich biaryl monophosphine ligand that promotes both oxidative addition and reductive elimination, leading to high catalytic activity.[10]
Base K₃PO₄A moderately strong, non-nucleophilic base effective in promoting the transmetalation step without causing substrate degradation.[12]
Solvent Dioxane/WaterDioxane solubilizes the organic components, while water is crucial for dissolving the base and facilitating boronate-to-palladium transfer.[3][14]
Temperature 120 °C (Microwave)Elevated temperature is often required to overcome the activation energy, especially for less reactive halides. Microwave irradiation ensures efficient heating.[3]

II. The Stille Coupling: A Robust C-C Bond Formation

The Stille reaction couples an organic halide with an organotin compound (organostannane).[16] While the toxicity of tin reagents is a significant drawback, the reaction is highly reliable, tolerant of a wide range of functional groups, and the organostannane reagents are stable to air and moisture.[15][16]

Causality in Experimental Design: The key step is the transmetalation of the organic group from tin to palladium.[16] The rate of this step depends on the organic groups on the tin atom, with Me < Bu < Ph < vinyl < alkynyl. Typically, tributylstannane or trimethylstannane derivatives are used, as the non-transferable alkyl groups are "sacrificial." The addition of lithium chloride (LiCl) or copper(I) salts can accelerate the reaction, particularly for sluggish couplings.[15]

Protocol 2: Stille Coupling of 3-Bromo-5-phenylisothiazole-4-carbonitrile

This protocol demonstrates the functionalization at the C3 position, which can be less reactive than C5, using a stannane reagent.[8]

Materials:

  • 3-Bromo-5-phenylisothiazole-4-carbonitrile (1.0 equiv)

  • 2-(Tributylstannyl)thiophene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Anhydrous Toluene

  • Schlenk flask and inert gas line

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-5-phenylisothiazole-4-carbonitrile (e.g., 264 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 mL) via syringe, followed by 2-(tributylstannyl)thiophene (0.45 mL, 1.2 mmol).

  • Inert Atmosphere: Ensure the system is kept under a positive pressure of argon throughout the reaction. Oxygen can degrade the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and add a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. The KF solution precipitates the tin byproducts as insoluble fluorides, which can be easily filtered off.

  • Filtration and Extraction: Filter the mixture through Celite, washing with diethyl ether. Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over MgSO₄.

  • Concentration and Purification: Filter and concentrate the organic phase. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 3-(thiophen-2-yl)-5-phenylisothiazole-4-carbonitrile.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[17] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are key intermediates in natural product synthesis and materials science.[17]

Causality in Experimental Design: The reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI).[17] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[18] An amine base (e.g., triethylamine or diisopropylamine) is used both as a base and often as the solvent. Copper-free variants exist to avoid issues with homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[9][19]

Protocol 3: Sonogashira Coupling of 3-Halo-5-substituted-isothiazole

This protocol illustrates the synthesis of a 3-alkynyl-isothiazole derivative.[8]

Materials:

  • 3-Iodo-5-phenylisothiazole-4-carbonitrile (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (Anhydrous)

  • Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve 3-iodo-5-phenylisothiazole-4-carbonitrile (e.g., 312 mg, 1.0 mmol) in a mixture of anhydrous THF (8 mL) and anhydrous Et₃N (4 mL).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and CuI (9.5 mg, 0.05 mmol) to the solution. The mixture may turn yellow or brown.

  • Alkyne Addition: Add phenylacetylene (0.165 mL, 1.5 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with 1M HCl (to remove Et₃N), water, and brine.

  • Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography (silica gel) to yield 3-(phenylethynyl)-5-phenylisothiazole-4-carbonitrile.

IV. Other Key Cross-Coupling Methodologies

Buchwald-Hartwig Amination

This palladium-catalyzed reaction forms C-N bonds by coupling an aryl halide with a primary or secondary amine.[13][20] It has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[7][21]

  • Key Features: Requires a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) and specialized bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos).[10] The choice of ligand is critical and substrate-dependent.[13]

  • Isothiazole Application: Enables the direct introduction of amine functionalities onto the isothiazole ring, providing access to key intermediates for drug discovery.

Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[22][23]

  • Key Features: The reaction is regio- and stereoselective. It involves the migratory insertion of the alkene into a palladium-carbon bond.[24]

  • Isothiazole Application: Useful for introducing alkenyl side chains onto the isothiazole core, extending conjugation and providing handles for further synthetic manipulations.

Direct C-H Activation/Functionalization

A more modern and atom-economical approach involves the direct coupling of a C-H bond with a coupling partner, avoiding the need to pre-functionalize the isothiazole with a halogen.[25]

  • Key Features: Often requires a directing group on the substrate to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. Oxidative conditions are typically needed.[26]

  • Isothiazole Application: Represents a greener and more efficient synthetic route, reducing the number of synthetic steps required to build complex isothiazole-containing molecules.[27]

Decision-Making Workflow and Troubleshooting

Workflow for Selecting a Coupling Strategy

Caption: A decision-making guide for choosing the appropriate cross-coupling reaction.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Suboptimal conditions (temp, base, solvent). 3. Poor substrate solubility.1. Use fresh catalyst/ligand; screen different Pd sources. 2. Systematically screen bases, solvents, and increase temperature. 3. Use a more solubilizing solvent (e.g., DMF, NMP) or increase temperature.[12]
Catalyst Decomposition (Black Precipitate) 1. Presence of oxygen. 2. Coordination of isothiazole nitrogen to Pd center. 3. High temperature.1. Ensure rigorous degassing and maintain a positive inert gas pressure. 2. Use a more sterically hindered ligand to prevent coordination. 3. Lower the reaction temperature if possible; screen different ligands.[12]
Side Reactions (e.g., Homocoupling, Protodeboronation) 1. Oxygen present (promotes homocoupling). 2. Water and high temperature (promote protodeboronation).1. Improve inert atmosphere technique. 2. Use anhydrous conditions, a milder base (e.g., KF), or switch to a more stable boronic ester (e.g., MIDA or pinacol).[12]
Stalled Stille Reaction 1. Slow transmetalation step. 2. Impure organostannane reagent.1. Add a stoichiometric amount of LiCl or a catalytic amount of CuI to accelerate transmetalation. 2. Purify the stannane reagent by chromatography or distillation before use.[15]

References

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  • MDPI Books. (2018). Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

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  • De Oliveira Silva, A., McQuade, J., & Szostak, M. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Shang, R., et al. (2016). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Angewandte Chemie International Edition, 55(29), 8349-8353. Retrieved from [Link]

  • ResearchGate. (2017). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Farooq, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLOS ONE, 12(12), e0189476. Retrieved from [Link]

  • Perio, B., et al. (2004). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, 6(10), 524-526. Retrieved from [Link]

  • Itoh, T., & Mase, T. (2007). A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 9(19), 3687-3689. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wang, N.-X., et al. (2025). Direct C-H functionalization on heteroaromatic rings. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Duong, Q. H., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Journal of Science of HNUE, 67(8), 127-135. Retrieved from [Link]

  • Reves, M., et al. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Organic Letters, 4(23), 4073-4076. Retrieved from [Link]

  • ResearchGate. (2014). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]

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The Strategic Application of Isothiazole-4-carbaldehyde in the Genesis of Novel Anti-Cancer Therapeutics: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in diverse non-covalent interactions have positioned it as a cornerstone for the development of targeted therapeutics. Specifically, isothiazole-4-carbaldehyde has emerged as a versatile and highly valuable starting material for the synthesis of innovative anti-cancer agents. The aldehyde functionality at the 4-position serves as a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures with potent and selective anti-proliferative activities.

This technical guide provides an in-depth exploration of the use of isothiazole-4-carbaldehyde in anti-cancer drug discovery, offering detailed application notes, validated experimental protocols, and insights into the mechanistic basis of the derived compounds' activities.

The Isothiazole Scaffold: A Foundation for Potent Bioactivity

The isothiazole ring system is a key feature in numerous biologically active molecules, contributing to their therapeutic efficacy through various mechanisms. In the context of oncology, isothiazole derivatives have been shown to exhibit a broad spectrum of anti-cancer activities, including the inhibition of critical cellular signaling pathways.[1] The arrangement of heteroatoms in the isothiazole ring allows for strategic interactions with the active sites of enzymes, such as kinases, which are often dysregulated in cancer.[2]

Strategic Derivatization of Isothiazole-4-carbaldehyde

The aldehyde group at the 4-position of the isothiazole ring is the linchpin for synthetic diversification. Its reactivity allows for the facile introduction of various pharmacophoric elements through well-established chemical reactions. This strategic derivatization is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds, ultimately leading to the identification of potent and selective anti-cancer drug candidates.

Two of the most powerful and widely employed reactions for the derivatization of isothiazole-4-carbaldehyde are the Knoevenagel condensation and Schiff base formation.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a highly efficient method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound.[1] This reaction, when applied to isothiazole-4-carbaldehyde, generates α,β-unsaturated carbonyl or cyano derivatives, which are key structural motifs in a multitude of anti-cancer agents.[3] These Michael acceptors can covalently interact with nucleophilic residues, such as cysteine, in the active sites of target proteins, leading to irreversible inhibition.

Protocol 1: Synthesis of an Isothiazole-based Chalcone via Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of isothiazole-4-carbaldehyde with an acetophenone derivative to yield a chalcone, a class of compounds known for their anti-proliferative properties.

Materials:

  • Isothiazole-4-carbaldehyde

  • Substituted Acetophenone (e.g., 4'-methoxyacetophenone)

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • In a 50 mL round-bottom flask, dissolve isothiazole-4-carbaldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure isothiazole-based chalcone.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Schiff Base Formation: Versatile Precursors for Diverse Heterocycles

The condensation of isothiazole-4-carbaldehyde with primary amines readily forms Schiff bases (imines).[4] These compounds are not only biologically active in their own right but also serve as versatile intermediates for the synthesis of a wide array of heterocyclic systems with potential anti-cancer activity.[5] The imine bond can be further reduced to a more stable secondary amine, providing another avenue for structural diversification.

Protocol 2: Synthesis of an Isothiazole-based Schiff Base

This protocol outlines the synthesis of a Schiff base from isothiazole-4-carbaldehyde and a substituted aniline.

Materials:

  • Isothiazole-4-carbaldehyde

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of isothiazole-4-carbaldehyde (1.0 mmol) in ethanol (15 mL), add the substituted aniline (1.0 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Characterize the synthesized Schiff base by spectroscopic methods.

Biological Evaluation of Isothiazole-4-carbaldehyde Derivatives

A critical step in the development of anti-cancer agents is the thorough evaluation of their biological activity. This typically involves a tiered approach, starting with in vitro assays to assess cytotoxicity against a panel of cancer cell lines, followed by more detailed mechanistic studies to identify the molecular targets and pathways involved.

In Vitro Cytotoxicity Assessment

The initial screening of newly synthesized compounds involves determining their ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol 3: MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Representative Anti-proliferative Activity of Isothiazole/Thiazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Carbazole-Thiazole AnalogHepG-2 (Liver)0.0304[6]
Carbazole-Thiazole AnalogMCF-7 (Breast)0.058[6]
Carbazole-Thiazole AnalogHCT-116 (Colon)0.047[6]
Thiazole-Naphthalene DerivativeMCF-7 (Breast)0.48[7]
Thiazole-Naphthalene DerivativeA549 (Lung)0.97[7]
Thiazole-based Akt InhibitorC6 (Glioma)3.83[8]

Mechanistic Insights: Targeting Key Oncogenic Pathways

Derivatives of isothiazole-4-carbaldehyde exert their anti-cancer effects through the modulation of various signaling pathways that are crucial for tumor growth and survival.

Kinase Inhibition: A Primary Mechanism of Action

A significant number of isothiazole and thiazole-based compounds have been identified as potent inhibitors of various protein kinases.[9] These enzymes play a central role in cell signaling, and their aberrant activity is a common driver of cancer. By designing molecules that can selectively bind to the ATP-binding pocket of specific kinases, it is possible to block their function and halt the downstream signaling cascades that promote cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Isothiazole_Derivative Isothiazole-4-carbaldehyde Derivative Isothiazole_Derivative->RAF Inhibition Isothiazole_Derivative->PI3K Inhibition Isothiazole_Derivative->AKT Inhibition

Caption: Inhibition of oncogenic signaling pathways by isothiazole-4-carbaldehyde derivatives.

Induction of Apoptosis

Many effective anti-cancer drugs function by inducing apoptosis, or programmed cell death, in malignant cells. Schiff base derivatives of thiazole carboxaldehydes have been shown to induce apoptosis in cancer cells.[4] This process is often mediated by the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases.

Apoptosis_Induction_Workflow Start Cancer Cell Treatment Treat with Isothiazole Derivative Start->Treatment Mitochondria Mitochondrial Outer Membrane Permeabilization Treatment->Mitochondria Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Workflow for the induction of apoptosis by isothiazole derivatives.

Conclusion

Isothiazole-4-carbaldehyde stands as a highly promising and versatile platform for the development of next-generation anti-cancer agents. Its synthetic tractability, coupled with the inherent biological activity of the isothiazole scaffold, provides a fertile ground for the discovery of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers in their efforts to harness the full potential of this remarkable building block in the fight against cancer.

References

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  • Ali, T. E., et al. (2024). Ultrasound-assisted synthesis of novel Schiff bases from 3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxaldehyde and their cytotoxicity, apoptosis, cell cycle, molecular docking, and ADMET profiling. Journal of Molecular Structure, 1301, 137303. Available from: [Link]

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  • Abdul Majeed, R. H., et al. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. Available from: [Link]

  • Abdul Majeed, R. H., et al. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. Available from: [Link]

  • Moody, C. J., et al. (2016). Synthesis, conformation and antiproliferative activity of isothiazoloisoxazole 1,1-dioxides. Organic & Biomolecular Chemistry, 14(3), 961-973. Available from: [Link]

  • Li, Y., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593-39601. Available from: [Link]

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  • Kumar, A., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1335-1347. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2247-2263. Available from: [Link]

  • Al-Husseini, Z. N. O., & Alshawi, J. M. S. (2023). Synthesis, Characterization And Cytotoxic Activity Study Of Mn (II), Co (II), And Metal Complexes With New Schiff Base Against The Hepatocellular Carcinoma (SK-GT-4) Cancer Cell. Egyptian Journal of Chemistry, 66(11), 347-355. Available from: [Link]

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Troubleshooting & Optimization

How to avoid ring-opening of the isothiazole core during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for chemists working with isothiazole-containing compounds. This guide, curated by Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the complexities of isothiazole chemistry and prevent undesired ring-opening reactions during your experiments.

Introduction: The Robust Yet Reactive Nature of the Isothiazole Ring

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions.[1] This structural motif is found in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[2][3] While the aromaticity of the isothiazole ring generally imparts good stability, the N-S bond is susceptible to cleavage under certain reductive, nucleophilic, and basic conditions. Understanding the mechanisms of ring-opening and the factors that influence the stability of the isothiazole core is crucial for the successful synthesis and modification of isothiazole-containing molecules.

This guide is designed to provide you with the expertise and practical insights needed to maintain the integrity of the isothiazole ring throughout your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of isothiazole ring-opening?

A1: The isothiazole ring is generally stable, but the N-S bond can be cleaved under several conditions:

  • Strong Nucleophiles: Nucleophilic attack, particularly on isothiazolium salts, can initiate ring-opening. The sulfur atom is a common site of initial attack.[4]

  • Strong Bases: Deprotonation at C5 with strong, nucleophilic bases can sometimes lead to ring cleavage as a side reaction.[5]

  • Reductive Conditions: Potent reducing agents, such as complex metal hydrides and Raney nickel, can reductively cleave the N-S bond.

  • Oxidative Bioactivation: In certain biological systems, enzymatic oxidation of the sulfur atom can form a reactive intermediate that is susceptible to nucleophilic attack and subsequent ring-opening.

Q2: At which position is the isothiazole ring most reactive?

A2: The reactivity of the isothiazole ring is dictated by the electron-withdrawing nature of the nitrogen and sulfur atoms.

  • Electrophilic Substitution: C4 is the most common site for electrophilic attack.[4]

  • Deprotonation/Metalation: C5 is the most acidic position and is the primary site for deprotonation by strong bases, allowing for subsequent reactions with electrophiles.[5]

  • Nucleophilic Attack: While less common for the neutral isothiazole ring, nucleophilic attack can occur, especially if the ring is activated by electron-withdrawing groups or quaternized to form an isothiazolium salt.[4] Position C5 is more active in nucleophilic substitution reactions than position C3.[6][7]

Q3: Are there any general strategies to protect the isothiazole ring during a reaction?

A3: Yes, several strategies can be employed:

  • Use of Mild Reagents: Whenever possible, opt for milder bases, reducing agents, and nucleophiles to avoid harsh conditions that can promote ring-opening.

  • Low Temperatures: Performing reactions at low temperatures, such as -78 °C, can significantly reduce the rate of undesired side reactions, including ring cleavage.[5]

  • Protecting Groups: While there are no standard protecting groups for the isothiazole ring itself, you can protect other reactive functional groups on the molecule to prevent them from interfering with the desired transformation or requiring harsh deprotection steps.[8][9] For example, a Boc group on a nearby amine can be removed under acidic conditions that are often tolerated by the isothiazole ring.[10]

  • Reaction Sequencing: Carefully plan your synthetic route to perform sensitive reactions on the isothiazole ring before introducing functional groups that might require harsh conditions for their own transformations.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Ring-opening during Lithiation/Metalation

Q: I am attempting to deprotonate my isothiazole derivative at C5 using an organolithium reagent, but I am observing significant decomposition and ring-opened byproducts. What is happening and how can I fix it?

A: This is a common problem when using strong, nucleophilic bases with isothiazoles. The organolithium reagent can act as a nucleophile and attack the sulfur atom, initiating ring cleavage, in addition to its function as a base.

Causality and Solution:

  • Problem: Use of a strong, nucleophilic base (e.g., n-BuLi at higher temperatures).

  • Cause: Nucleophilic attack of the base on the isothiazole ring competes with deprotonation.

  • Solution:

    • Switch to a Non-Nucleophilic Base: Use a bulkier, less nucleophilic base like Lithium Diisopropylamide (LDA).

    • Strict Temperature Control: Perform the reaction at very low temperatures (-78 °C) to favor the kinetic deprotonation over the thermodynamically favored nucleophilic addition.[5]

    • Slow Addition: Add the organolithium reagent dropwise to the cooled solution of the isothiazole to maintain a low concentration of the base and prevent localized heating.

Diagram: Lithiation vs. Nucleophilic Attack

G cluster_0 Desired Pathway: Deprotonation cluster_1 Side Reaction: Ring Opening Isothiazole_dep Isothiazole-H Lithioisothiazole 5-Lithio-isothiazole Isothiazole_dep->Lithioisothiazole LDA, -78°C Product_dep Desired Product Lithioisothiazole->Product_dep Electrophile (E+) Isothiazole_nuc Isothiazole-H RingOpened Ring-Opened Intermediate Isothiazole_nuc->RingOpened n-BuLi, > -70°C (Nucleophilic Attack) Decomposition Decomposition Products RingOpened->Decomposition

Caption: Competing pathways during the reaction of isothiazole with a strong base.

Experimental Protocol: Safe Lithiation of an Isothiazole Derivative [5][11][12][13][14][15]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the isothiazole substrate (1.0 eq.) in anhydrous THF in an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA (1.1 eq.) in THF dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq.) dropwise, again maintaining the temperature at or below -75 °C.

  • Warming and Quench: After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours before slowly warming to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Proceed with standard aqueous work-up and extraction with an appropriate organic solvent.

Issue 2: Ring Cleavage During Nucleophilic Substitution

Q: I am trying to perform a nucleophilic aromatic substitution on a 5-halo-isothiazole, but I am getting low yields and a complex mixture of products, suggesting ring-opening.

A: While the presence of a good leaving group at C5 can facilitate nucleophilic substitution, strong nucleophiles can still preferentially attack the ring itself, leading to cleavage. Isothiazolium salts are particularly prone to this.[4]

Causality and Solution:

  • Problem: The nucleophile is too harsh or the reaction temperature is too high.

  • Cause: The rate of nucleophilic attack on the ring (leading to cleavage) is competitive with or faster than the desired substitution at C5.

  • Solution:

    • Use a Milder Nucleophile: If possible, use a less basic, more polarizable nucleophile.

    • Moderate the Reaction Conditions: Try running the reaction at a lower temperature for a longer period.

    • Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO) which can help to solvate the nucleophile and may favor the desired substitution pathway.

    • Avoid Quaternization: If your substrate is an isothiazolium salt, consider if the reaction can be performed on the neutral isothiazole precursor.

Diagram: Nucleophilic Substitution vs. Ring Opening

G cluster_0 Desired SNAr Pathway cluster_1 Undesired Ring-Opening Pathway Start 5-Halo-isothiazole + Nucleophile (Nu-) SNAr_Product 5-Nu-isothiazole Start->SNAr_Product Attack at C5 Ring_Attack Attack at Sulfur Start->Ring_Attack Ring_Opened Ring-Opened Products Ring_Attack->Ring_Opened

Sources

Purification of Isothiazole-4-carbaldehyde using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Isothiazole-4-carbaldehyde via column chromatography. This resource is designed for researchers, scientists, and drug development professionals who are working with this critical heterocyclic building block. Isothiazole derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1] The aldehyde functional group at the 4-position makes this molecule a versatile precursor for further synthesis, but also introduces specific challenges during purification.[2][3]

This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting to purify Isothiazole-4-carbaldehyde on a column?

A1: The indispensable first step is to develop a separation method using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that allows you to determine the optimal mobile phase (solvent system) for your column.[4] The goal is to find a solvent mixture that moves the Isothiazole-4-carbaldehyde spot to a retention factor (Rf) value of approximately 0.2-0.3, while maximizing the separation from any impurities.[5][6] An ideal separation on the TLC plate is a strong indicator of a successful column run.

Q2: What are the recommended stationary and mobile phases for this purification?

A2:

  • Stationary Phase: Standard flash-grade silica gel (SiO₂) is the most common and effective stationary phase for this type of polar heterocyclic aldehyde.[7][8] Its polar surface interacts with polar functional groups, allowing for separation based on polarity.

  • Mobile Phase (Eluent): A binary solvent system consisting of a non-polar solvent and a polar modifier is standard. A good starting point is a mixture of Hexane and Ethyl Acetate .[6][8] You will determine the optimal ratio (e.g., 80:20, 70:30 Hexane:Ethyl Acetate) based on your initial TLC analysis. Other solvents like diethyl ether can be used as the polar component, but avoid alcohol-based solvents like methanol initially, as they can react with the aldehyde on the acidic silica surface to form acetals.[5]

Q3: My crude sample is a solid and not very soluble in the hexane-based mobile phase. How should I load it onto the column?

A3: This is a common challenge. If your compound has poor solubility in the eluent, direct (wet) loading can lead to precipitation at the top of the column and poor separation. The preferred method in this case is Dry Loading .[9]

Dry Loading Protocol:

  • Dissolve your crude sample in a suitable, low-boiling-point solvent (like dichloromethane or acetone) in a round-bottom flask.

  • Add a small amount of silica gel (approximately 5-10 times the mass of your sample) to the flask.[9]

  • Gently swirl the mixture to ensure the compound is fully adsorbed onto the silica.

  • Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • This silica-adsorbed sample can then be carefully added to the top of your packed column. This ensures the compound is introduced to the column in a fine, evenly distributed band, leading to much better separation.[9]

Detailed Experimental Protocol: Column Chromatography of Isothiazole-4-carbaldehyde

This protocol outlines a standard procedure. Adjustments should be made based on the scale of your reaction and the impurity profile as determined by TLC.

ParameterRecommendationRationale
Stationary Phase Flash Silica Gel (40-63 µm)Standard choice for flash chromatography, providing good resolution and flow characteristics.
Column Dimensions 40:1 to 100:1 ratio of silica:crude compound (by mass)Ensures sufficient separation capacity and prevents column overloading.[6]
Mobile Phase Hexane/Ethyl Acetate (Optimized by TLC)Offers good selectivity for polar aldehydes while being relatively non-reactive.[8]
Target Rf ~0.25Provides a good balance between retention on the column and reasonable elution time.[5]
Sample Loading Dry Loading (preferred)Prevents precipitation and ensures a narrow starting band for optimal separation.[9]
Elution Isocratic or Step-GradientStart with the TLC-optimized solvent ratio (isocratic). If impurities are far apart in polarity, a step-gradient (e.g., from 10% to 20% Ethyl Acetate) can speed up elution.
Monitoring TLC analysis of collected fractionsEssential for identifying which fractions contain the pure product.[4]

Step-by-Step Methodology:

  • TLC Optimization: Test solvent systems (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) to achieve an Rf of ~0.25 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase. Carefully pack the column, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]

  • Sample Loading: Prepare your sample for dry loading as described in Q3. Carefully add the dry, sample-adsorbed silica to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the mobile phase to the column. Apply gentle positive pressure (flash chromatography) and begin collecting fractions.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Develop the plate and visualize the spots (e.g., under a UV lamp) to identify which fractions contain the pure Isothiazole-4-carbaldehyde.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visual Workflow ```dot

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Optimization (Hexane:EtOAc) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Figure 2. A decision tree for troubleshooting common chromatography issues.
References
  • BenchChem. (n.d.). Application Notes and Protocols for the Chromatographic Separation of Isothiazole Isomers.
  • cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • HPLC Troubleshooting Guide. (n.d.).
  • AKJournals. (n.d.). Effect of the Stationary Phase and the Mobile-Phase Modifier on the Retention of Some Thiazoles. Correlation with the Lipophilicity of the Compounds.
  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
  • Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. (n.d.).
  • PubMed. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles.
  • ChemicalBook. (n.d.). Isothiazole-4-carbaldehyde | 822-54-8.
  • PubChem. (n.d.). 1,2-Thiazole-4-carbaldehyde.
  • Benchchem. (n.d.). Purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chromatography.

Sources

Troubleshooting multiple spots on TLC during Isothiazole-4-carbaldehyde purification

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide. As researchers and drug development professionals, we understand that the purification of novel heterocyclic compounds is a critical step where precision is paramount. Isothiazole-4-carbaldehyde, a valuable building block, can present unique challenges during chromatographic purification, most notably the appearance of multiple spots on a Thin-Layer Chromatography (TLC) plate. This guide is designed to help you diagnose and resolve this common issue by combining fundamental chemical principles with field-proven troubleshooting protocols.

Primary Issue: "Why am I seeing multiple spots on my TLC during the purification of Isothiazole-4-carbaldehyde?"

The observation of multiple spots on a TLC plate where you expect a single product can be perplexing. This issue typically stems from one of three areas: the chemical composition of your sample, the stability of the compound itself, or the chromatographic conditions. The following guide provides a logical workflow to systematically identify and address the root cause of the problem.

Initial Diagnostic Workflow

Before diving into extensive troubleshooting, use this workflow to narrow down the potential causes.

G start Multiple Spots on TLC q1 Are spots well-defined or streaky/tailing? start->q1 streaky Streaky / Tailing Spots q1->streaky Streaky defined Well-defined Spots q1->defined Well-defined cause1 Likely Cause: Strong interaction with silica gel or sample overloading. streaky->cause1 solution1 Solution: 1. Optimize mobile phase with additives (e.g., Et3N). 2. Reduce sample concentration. cause1->solution1 q2 Have you co-spotted with starting materials? defined->q2 cospot_yes Yes q2->cospot_yes cospot_no No q2->cospot_no cause2 Likely Cause: Incomplete reaction. Spots correspond to starting materials. cospot_yes->cause2 q3 Could the compound be degrading? cospot_no->q3 solution2 Solution: Re-evaluate reaction time, temperature, or stoichiometry. cause2->solution2 degrade_yes Possible q3->degrade_yes degrade_no Unlikely q3->degrade_no cause3 Likely Cause: Oxidation to carboxylic acid or on-plate decomposition. degrade_yes->cause3 cause4 Likely Cause: Presence of reaction byproducts or isomers. degrade_no->cause4 solution3 Solution: 1. Use fresh sample & inert atmosphere. 2. Perform a 2D TLC stability test. cause3->solution3 solution4 Solution: Optimize TLC solvent system for better separation and proceed with column chromatography. cause4->solution4 G cluster_oxidation Oxidation of Isothiazole-4-carbaldehyde aldehyde Isothiazole-4-carbaldehyde Aldehyde Group (-CHO) acid Isothiazole-4-carboxylic acid Carboxylic Acid Group (-COOH) aldehyde->acid [O] (Air Oxidation)

Preventing the oxidation of Isothiazole-4-carbaldehyde to carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isothiazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the handling and storage of this valuable heterocyclic aldehyde: its propensity to oxidize into the corresponding carboxylic acid. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the integrity of your starting material and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: I've noticed a decline in the purity of my Isothiazole-4-carbaldehyde sample over time. What is happening?

A1: The primary degradation pathway for Isothiazole-4-carbaldehyde, like many aldehydes, is oxidation. The aldehyde functional group (-CHO) is susceptible to reacting with atmospheric oxygen, converting it to a carboxylic acid (-COOH) functional group.[1][2] This process is often accelerated by exposure to light, elevated temperatures, and the presence of moisture or metallic impurities which can act as catalysts.[3][4]

dot graph OxidationPathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#202124", arrowhead="vee"];

} ondot

Fig 1. Oxidation of Isothiazole-4-carbaldehyde.
Q2: What are the ideal storage conditions to prevent the oxidation of Isothiazole-4-carbaldehyde?

A2: To minimize oxidation, Isothiazole-4-carbaldehyde should be stored under conditions that limit its exposure to oxygen, light, and heat. The ideal storage protocol involves several layers of protection.[3][5][6]

ParameterRecommendationRationale
Temperature 2-8 °CReduces the rate of chemical reactions, including oxidation.
Atmosphere Inert Gas (Argon or Nitrogen)[5][7][8]Displaces oxygen, a key reactant in the oxidation process.
Container Amber Glass Vial with Secure Seal[3][9]Protects from light, which can catalyze oxidation, and prevents atmospheric exchange.
Handling Under an inert atmosphere (e.g., in a glove box or using a Schlenk line)[9][10][11]Minimizes exposure to air and moisture during sample aliquoting.
Q3: Can I use an antioxidant to stabilize my Isothiazole-4-carbaldehyde?

A3: Yes, the addition of a radical-scavenging antioxidant can be an effective strategy to prolong the shelf-life of aldehydes.[3][12] Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose. It functions by quenching radical intermediates that propagate the oxidation chain reaction. However, it's crucial to consider the compatibility of the antioxidant with your downstream application, as it will be a contaminant in your starting material. For many sensitive synthetic applications, stringent inert atmosphere techniques are preferred over the addition of stabilizers.

Q4: My Isothiazole-4-carbaldehyde has solidified in the refrigerator. Is it still usable?

A4: Solidification at low temperatures is not necessarily an indication of degradation. It could be due to the compound's melting point. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold surface, which could accelerate degradation.[5] Once at room temperature, visually inspect the material. If it is a crystalline solid and free-flowing, it is likely usable. However, if it appears polymeric or has a viscous, non-uniform consistency, polymerization may have occurred, which can be accelerated by the presence of acidic impurities formed from oxidation.[12]

Section 2: Troubleshooting Guides

Scenario 1: You suspect your Isothiazole-4-carbaldehyde has started to oxidize.
Symptoms:
  • A noticeable change in the physical appearance of the material (e.g., discoloration, clumping).

  • Inconsistent or poor yields in reactions where the aldehyde is a starting material.

  • The appearance of an unexpected, more polar spot on a Thin Layer Chromatography (TLC) analysis of the starting material.

Troubleshooting Workflow:

dot graph TroubleshootingWorkflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#202124", arrowhead="vee"];

} ondot

Fig 2. Workflow for troubleshooting suspected oxidation.
Detailed Protocols:

Protocol 1: Analytical Confirmation of Oxidation

  • Thin Layer Chromatography (TLC):

    • Dissolve a small amount of the suspect Isothiazole-4-carbaldehyde in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system such as 30% ethyl acetate in hexanes.

    • Visualize the plate under UV light. The carboxylic acid will appear as a more polar spot (lower Rf value) than the aldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sample of the material in a deuterated solvent (e.g., CDCl3).

    • Acquire a 1H NMR spectrum. The aldehyde proton of Isothiazole-4-carbaldehyde will have a characteristic chemical shift. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a dilute solution of the sample.

    • Analyze using LC-MS. This will allow for the separation of the aldehyde and the carboxylic acid, and the mass spectrometer will confirm the identity of the impurity by its molecular weight.[13][14][15]

Scenario 2: You need to dispense a small amount of Isothiazole-4-carbaldehyde for a reaction.
Challenge:

Opening the main container repeatedly will introduce air and moisture, accelerating the degradation of the bulk material.[10][11]

Best Practice Workflow: Aliquoting Under Inert Atmosphere

dot graph AliquotingWorkflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#202124", arrowhead="vee"];

} ondot

Fig 3. Best practices for aliquoting air-sensitive reagents.
Detailed Protocols:

Protocol 2: Aliquoting using a Glove Box

  • Place the sealed container of Isothiazole-4-carbaldehyde, along with the necessary vials, spatulas, and balances, inside the glove box antechamber.

  • Purge the antechamber according to the glove box operating procedure.

  • Move the items into the main glove box chamber.

  • Open the main container and dispense the desired amount of the aldehyde into a pre-tared vial.

  • Securely seal both the new aliquot vial and the main container.

  • Remove the aliquot from the glove box via the antechamber.

Protocol 3: Aliquoting using a Schlenk Line and Syringe Technique

  • Ensure the Isothiazole-4-carbaldehyde is in a vial sealed with a septum (e.g., a Sure/Seal™ bottle).[11][16]

  • Connect a needle attached to a Schlenk line (providing a positive pressure of inert gas) to the headspace of the vial.

  • Insert a second, clean, and dry syringe needle into the septum to serve as a vent.

  • Allow the inert gas to flush the headspace for several minutes.

  • Remove the vent needle.

  • Using a clean, dry syringe, pierce the septum and withdraw the desired volume of the aldehyde (if it is a liquid at room temperature). If it is a solid, this technique is not appropriate.

  • Withdraw the syringe and immediately dispense the aldehyde into the reaction vessel, which should also be under an inert atmosphere.

  • Replace the polypropylene cap on the Sure/Seal™ bottle after use.[16]

Section 3: Proactive Stability Management

Q5: I've just received a new bottle of Isothiazole-4-carbaldehyde. What should I do to ensure its long-term stability?

A5: Upon receipt, it is advisable to immediately implement a proactive storage strategy, especially if the material will be used over an extended period.

  • Initial Quality Control: Perform a quick purity check (e.g., TLC or NMR) to establish a baseline for the fresh material.

  • Aliquoting: If you anticipate using small quantities over time, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere.[9] This prevents repeated exposure of the main stock to the atmosphere.

  • Proper Sealing: For each aliquot, use vials with tight-fitting caps, preferably with PTFE liners. For added protection, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and storage conditions.

  • Storage: Store all aliquots and the main stock bottle in a refrigerator (2-8 °C) under an inert atmosphere.

By adhering to these protocols, you can significantly mitigate the risk of oxidative degradation, ensuring the reliability and reproducibility of your experimental results.

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents [closed]. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. [Link]

  • ResearchGate. (2024). (PDF) Principles of Inert Atmosphere Storage. [Link]

  • Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. [Link]

  • Peters, R. J. B., et al. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Journal of Chromatography A, 1031(1-2), 35-46. [Link]

  • Vreeken, R. J., et al. (2012). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 403(7), 1937-1948. [Link]

  • ResearchGate. (2004). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. [Link]

Sources

Technical Support Center: Solvent System Selection for Isothiazole-4-carbaldehyde Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Isothiazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde in their synthetic workflows. The selection of an appropriate solvent is a critical parameter that dictates reaction efficiency, yield, and purity. This guide provides in-depth, experience-driven answers to common challenges and questions regarding solvent choice, moving beyond simple recommendations to explain the underlying chemical principles.

Section 1: Core Concepts & Foundational Knowledge

This section addresses the fundamental properties of Isothiazole-4-carbaldehyde and the theoretical basis for solvent selection.

Q1: What are the key chemical properties of Isothiazole-4-carbaldehyde that I must consider when choosing a solvent?

A: Understanding the molecule's structure is paramount. Isothiazole-4-carbaldehyde (MW: 113.14 g/mol ) is composed of two key functional regions: the aromatic isothiazole ring and the electrophilic aldehyde group.[1][2]

  • The Isothiazole Ring: This is a stable, electron-deficient aromatic system.[3] The nitrogen and sulfur heteroatoms introduce polarity. The parent isothiazole is miscible with most organic solvents and has a solubility of about 3.5% in water.[4]

  • The Carbaldehyde Group: This group is highly polar and is the primary center of reactivity for most transformations. It can participate in hydrogen bonding as an acceptor.

  • Overall Polarity: The combination of the polar aldehyde and the heterocyclic ring makes Isothiazole-4-carbaldehyde a moderately polar molecule. Its solubility will be highest in polar aprotic and polar protic solvents. Nonpolar solvents like hexanes are unlikely to be effective unless used as part of a co-solvent system.

  • Stability: While the isothiazole ring is generally robust, it can be susceptible to ring-opening under the action of certain strong nucleophiles.[4] The aldehyde itself is prone to oxidation to the corresponding carboxylic acid if exposed to air over long periods. A related isomer, Isothiazole-5-carbaldehyde, is best stored under an inert gas at 2-8°C, suggesting that appropriate storage and handling are crucial.[5]

Q2: How does the general classification of a solvent (protic, aprotic, nonpolar) affect my reaction outcome?

A: The solvent is not merely a medium for dissolution; it is an active participant in the reaction at a molecular level. Its classification directly impacts reaction mechanisms and rates.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have acidic protons and can act as hydrogen bond donors. They are excellent at solvating both cations and anions.

    • When to Use: Ideal for reactions that generate ionic intermediates that need stabilization, such as the reduction of the aldehyde with sodium borohydride (NaBH₄).

    • When to Avoid: They will react with and destroy highly basic or nucleophilic reagents like Grignard reagents, organolithiums, and hydrides (e.g., LiAlH₄).

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile): These solvents possess polarity and can solvate cations but are poor at solvating anions. They lack acidic protons.

    • When to Use: Excellent for a wide range of reactions, especially those involving strong nucleophiles that would be quenched by protic solvents. They are the solvents of choice for organometallic additions and many substitution or condensation reactions.

    • Considerations: Must be rigorously dried (anhydrous) for moisture-sensitive reactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and do not effectively solvate ions.

    • When to Use: Often used in reactions where reagents are nonpolar. Dichloromethane (DCM) is a common choice for mild oxidations or reactions where polarity is needed but protic functionality must be avoided. Toluene is useful for reactions requiring higher temperatures and azeotropic removal of water.

Below is a decision-making workflow for initial solvent selection.

start Identify Reaction Type organometallic Organometallic Addition (Grignard, Organolithium) start->organometallic  Strongly Basic/ Nucleophilic Reagent reduction Reduction start->reduction Hydride-based Reagent condensation Condensation / Imine Formation start->condensation Water is a Byproduct oxidation Oxidation start->oxidation Mild Reagent (e.g., PCC, DMP) solvent_aprotic Use Anhydrous Polar Aprotic (THF, Et2O) organometallic->solvent_aprotic reduction->solvent_aprotic e.g., LiAlH4, DIBAL-H solvent_protic Use Polar Protic (MeOH, EtOH) reduction->solvent_protic e.g., NaBH4 solvent_choice Solvent Choice Varies (DCM, Toluene, EtOH) condensation->solvent_choice solvent_dcm Use Aprotic (DCM, CHCl3) oxidation->solvent_dcm cluster_0 Correct Pathway (Aprotic Solvent) cluster_1 Failure Pathway (Protic Solvent) Grignard_A R-MgX Product_A Secondary Alcohol Grignard_A->Product_A Aldehyde_A Isothiazole-CHO Aldehyde_A->Product_A Grignard_B R-MgX Quenched R-H (Alkane) Grignard_B->Quenched Proton Transfer Methanol CH3OH Methanol->Quenched

Caption: Protic solvent interference with Grignard reagents.

Q: What is the best solvent for reducing the aldehyde to Isothiazole-4-methanol using Sodium Borohydride (NaBH₄)?

A: This is a classic carbonyl reduction where a polar protic solvent is beneficial.

  • Recommended Solvent System: Methanol (MeOH) or Ethanol (EtOH).

  • Scientific Rationale:

    • Solubility: NaBH₄ and the aldehyde are both soluble in lower alcohols.

    • Carbonyl Activation: The protic solvent can hydrogen-bond to the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of hydride attack.

    • Proton Source: The solvent provides the proton needed to quench the intermediate alkoxide and form the final alcohol product during the workup phase.

Q: I need to form an imine via condensation with a primary amine. What factors should guide my solvent choice?

A: Imine formation is a reversible equilibrium reaction where water is produced as a byproduct. The key is to drive the reaction to completion.

  • Recommended Solvent Systems:

    • Toluene or Benzene: These nonpolar solvents are excellent choices if you need to remove water azeotropically using a Dean-Stark apparatus. This is a highly effective method for driving the equilibrium towards the imine product.

    • Methanol (MeOH) or Ethanol (EtOH): These can also be effective, particularly if a catalytic amount of acid (like acetic acid) is used. [6]While protic, the reaction often proceeds quickly enough to give good yields. Sometimes, the addition of a dehydrating agent (e.g., molecular sieves) is beneficial.

    • Dichloromethane (DCM): A good general-purpose aprotic solvent if the reaction is being followed by an in-situ reduction (reductive amination) with a reagent like sodium triacetoxyborohydride (STAB), which is compatible with DCM.

Section 3: Troubleshooting Guide

Problem Encountered Potential Solvent-Related Cause Recommended Action & Rationale
Poor Solubility of Reagents The chosen solvent has insufficient polarity to dissolve the starting material or other reagents.Solution: Switch to a more polar solvent. For Isothiazole-4-carbaldehyde, if it fails to dissolve in DCM, try THF or Acetonitrile. If necessary, a co-solvent system (e.g., Toluene/EtOH) can be employed to balance the polarity requirements of different reagents.
Reaction is Sluggish or Stalls The solvent may not be sufficiently polar to stabilize charged intermediates or transition states, leading to high activation energy.Solution: Move to a more polar solvent. For example, if a condensation reaction is slow in THF, switching to a more polar aprotic solvent like DMF or DMSO can sometimes dramatically increase the rate. Be mindful of the reaction temperature and potential side reactions in these more aggressive solvents.
Formation of Side Products The solvent is reactive under the conditions (e.g., aldol condensation of acetone used as a solvent with a strong base). Or, the solvent's boiling point is too low, leading to poor temperature control.Solution: Select a non-reactive (inert) solvent. Check the compatibility of your solvent with your reagents (especially strong bases/acids). If temperature control is an issue, switch to a higher-boiling solvent (e.g., from THF, bp 66°C, to Dioxane, bp 101°C).
Isothiazole Ring Degradation While the ring is fairly stable, harsh conditions promoted by a highly polar solvent (e.g., DMSO enhancing nucleophilicity) could potentially lead to ring-opening. [4]Solution: Use the least polar solvent that still allows the reaction to proceed at a reasonable rate. Avoid unnecessarily harsh conditions (high temperatures, very strong bases) if the desired transformation can be achieved with milder methods.

Section 4: Data Tables & Experimental Protocols

Table 1: Properties of Recommended Solvents for Isothiazole-4-carbaldehyde Reactions
SolventTypeBoiling Point (°C)Polarity IndexKey Applications & Considerations
Tetrahydrofuran (THF) Polar Aprotic664.0Primary choice for organometallic reactions. Must be anhydrous. Can form explosive peroxides upon storage.
Methanol (MeOH) Polar Protic655.1Excellent for NaBH₄ reductions. Reacts with organometallics. Good solubility for the starting material.
Dichloromethane (DCM) Nonpolar (borderline)403.1Versatile solvent for mild oxidations, imine formations, and chromatography. Low boiling point makes for easy removal.
Toluene Nonpolar1112.4Ideal for reactions requiring azeotropic water removal (e.g., condensations with a Dean-Stark trap). Allows for higher reaction temperatures.
N,N-Dimethylformamide (DMF) Polar Aprotic1536.4Use for sluggish reactions requiring high polarity and temperature. Can be difficult to remove under vacuum.
Acetonitrile (MeCN) Polar Aprotic825.8Good alternative to DMF when a polar aprotic solvent is needed but is easier to remove.
Protocol: General Procedure for Microscale Solubility & Stability Test

Before committing to a large-scale reaction, it is prudent to perform a quick test to ensure your solvent choice is appropriate.

Objective: To determine the solubility of Isothiazole-4-carbaldehyde and its stability in a chosen solvent under mock reaction conditions.

Methodology:

  • Preparation: To a small, dry vial, add approximately 5-10 mg of Isothiazole-4-carbaldehyde.

  • Solvent Addition: Add the chosen solvent dropwise (e.g., 0.5 mL) and observe solubility at room temperature with gentle agitation. Note if the material dissolves completely, partially, or not at all.

  • Condition Simulation: Add any catalysts or reagents (excluding the main reactive partner) that will be used in the full-scale reaction. For example, if the reaction is base-catalyzed, add a stoichiometric equivalent of the base.

  • Thermal Stress: Gently warm the vial to the intended reaction temperature for 15-30 minutes.

  • Analysis: Allow the vial to cool. Spot the solution on a TLC plate alongside a standard solution of the starting material in a known good solvent (e.g., DCM). Develop the TLC plate and visualize under UV light.

  • Interpretation: If the spot from the test solution shows only the starting material with the same Rf value as the standard, the solvent is likely suitable. If new spots appear, it indicates decomposition or a side reaction, and an alternative solvent should be investigated.

References

  • PubChem. 1,2-Thiazole-4-carbaldehyde | C4H3NOS | CID 9989239. Available from: [Link]

  • PubChem. 5-Isothiazolecarboxaldehyde | C4H3NOS | CID 138442. Available from: [Link]

  • PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Available from: [Link]

  • Solubility of Things. Isothiazole-5-carbaldehyde oxime. Available from: [Link]

  • PubChem. Thiazole-4-carboxaldehyde | C4H3NOS | CID 2763214. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of isothiazoles. Available from: [Link]

  • Science of Synthesis. Product Class 15: Isothiazoles. Available from: [Link]

  • ResearchGate. (PDF) Isothiazoles (1,2-thiazoles): Synthesis, properties and practical use. Available from: [Link]

  • Wikipedia. Isothiazole. Available from: [Link]

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Technical Support Center: Temperature Control in Isothiazole Lithiation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges encountered in the lab. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your research.

I. Frequently Asked Questions (FAQs)

Q1: Why is strict low-temperature control so critical for the lithiation of isothiazoles?

A1: Precise temperature control, typically at cryogenic levels (e.g., -78 °C), is essential for several key reasons:

  • Stability of the Organolithium Reagent: Organolithium reagents like n-butyllithium (n-BuLi) and tert-butyllithium (t-BuLi) are thermally unstable.[1][2] At elevated temperatures, they can decompose, often via β-hydride elimination, which reduces the effective concentration of your base and can introduce unwanted byproducts.[1] Ethereal solvents, commonly used in these reactions, can also be attacked by organolithium reagents at higher temperatures.[1][3] For example, the half-life of n-BuLi in THF at 20°C is only 1.78 hours.[1]

  • Preventing Side Reactions and Ensuring Regioselectivity: The isothiazole ring is susceptible to side reactions under lithiation conditions. These can include ring cleavage, addition of the organolithium reagent to the ring, or loss of regioselectivity.[4] Low temperatures slow down the rates of these undesired reaction pathways, favoring the intended deprotonation at the desired position.[4] In some cases, lithiation at room temperature can lead exclusively to ring fragmentation.[4]

  • Kinetic vs. Thermodynamic Control: Many lithiation reactions are performed under kinetic control to achieve a specific, less stable lithiated intermediate. Low temperatures are crucial for trapping this kinetically favored product before it can rearrange to a more thermodynamically stable, but undesired, species.[4]

  • Managing Exothermic Reactions and Preventing Thermal Runaway: Lithiation reactions are highly exothermic.[2][5] Without adequate cooling, the heat generated can accelerate the reaction rate, leading to a dangerous, uncontrolled positive feedback loop known as thermal runaway.[6][7] This can result in a rapid increase in temperature and pressure, potentially causing fires or explosions.[8][9][10]

Q2: What are the most common methods for achieving and maintaining cryogenic temperatures for my reaction?

A2: The choice of cooling method depends on the scale of your reaction, the target temperature, and the duration of the experiment.

Cooling MethodTypical TemperatureAdvantagesDisadvantages
Dry Ice/Solvent Bath -78 °C (Acetone/IPA)Inexpensive, readily available, stable temperature.[11]Limited to the sublimation point of CO2. Can be messy.
Liquid Nitrogen -196 °CVery low temperatures achievable.[12][13] Rapid cooling.[14]Can be too cold for some reactions. Requires careful handling and specialized equipment (Dewar flasks).[13] Continuous replenishment may be needed.
Cryocoolers Variable (down to -100 °C or lower)Precise and stable temperature control.[13] Unattended operation.High initial equipment cost.

For most lab-scale isothiazole lithiations, a dry ice/acetone or dry ice/isopropanol bath is the standard and most practical choice for maintaining a stable -78 °C.[11]

Q3: How does the choice of organolithium reagent affect temperature considerations?

A3: The reactivity and thermal stability of organolithium reagents vary, which directly impacts the required temperature control.

  • n-Butyllithium (n-BuLi): This is the most common and versatile reagent. It is typically used at -78 °C, but some reactions can be performed at slightly higher temperatures.

  • sec-Butyllithium (s-BuLi): More reactive and less stable than n-BuLi, requiring stricter temperature control, often at -78 °C or below.[1]

  • tert-Butyllithium (t-BuLi): The most reactive and pyrophoric of the common alkyllithiums.[1][11] It is also the least stable and absolutely requires cryogenic temperatures (typically -78 °C or lower) to prevent rapid decomposition and side reactions.[1]

The increased reactivity of s-BuLi and t-BuLi can be advantageous for deprotonating less acidic protons, but this comes with the trade-off of needing more rigorous temperature management.[15]

Q4: I've heard of using TMEDA as an additive. How does this affect the reaction temperature?

A4: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a chelating agent that can significantly impact lithiation reactions.

  • Mechanism of Action: TMEDA coordinates to the lithium ion, breaking up the aggregate structures in which organolithium reagents typically exist (e.g., tetramers, hexamers).[3][15] This deaggregation increases the basicity and reactivity of the organolithium species.[16]

  • Temperature Implications: The increased reactivity afforded by TMEDA means that some lithiations that would otherwise require very low temperatures or more reactive reagents can proceed at more moderate temperatures (e.g., -20 °C or 0 °C instead of -78 °C).[16] However, this increased reactivity also means that the potential for side reactions is higher if the temperature is not carefully controlled. It is crucial to follow established protocols when using TMEDA and to be aware that it can alter the stability of the organolithium reagent in certain solvents.[3]

II. Troubleshooting Guide

Scenario 1: My reaction yield is consistently low, and I suspect a temperature-related issue.

Question: I'm performing a lithiation of a substituted isothiazole at -78 °C, but my yields are poor (10-20%), far below the literature precedent. I've rigorously dried my glassware and solvents. What could be going wrong with my temperature control?

Answer: Several subtle temperature-related factors could be contributing to low yields. Let's troubleshoot this systematically.

Troubleshooting Workflow:

start Low Yield in Lithiation check_reagent 1. Verify Organolithium Reagent Activity start->check_reagent check_temp 2. Assess Temperature Monitoring and Maintenance check_reagent->check_temp sub_reagent1 Titrate your BuLi. Has it decomposed? check_reagent->sub_reagent1 Action sub_reagent2 Was the bottle recently purchased and properly stored? check_reagent->sub_reagent2 Consideration check_addition 3. Evaluate Reagent Addition Technique check_temp->check_addition sub_temp1 Is the thermometer calibrated and properly placed (in the reaction mixture, not just the bath)? check_temp->sub_temp1 Action sub_temp2 Is the cooling bath being maintained? (e.g., adding more dry ice as it sublimes) check_temp->sub_temp2 Action check_quench 4. Analyze Quenching Procedure check_addition->check_quench sub_addition1 Are you adding the organolithium reagent dropwise and slowly to dissipate heat? check_addition->sub_addition1 Action sub_addition2 Localized 'hot spots' can form, leading to decomposition and side reactions. check_addition->sub_addition2 Explanation sub_quench1 Is the electrophile added at low temperature? check_quench->sub_quench1 Action sub_quench2 Is the reaction allowed to warm prematurely before the lithiated intermediate is trapped? check_quench->sub_quench2 Consideration end Systematically address each point to identify the source of low yield. check_quench->end

Caption: Troubleshooting workflow for low-yield lithiation reactions.

Detailed Breakdown:

  • Reagent Integrity: Organolithium reagents degrade over time, even with proper storage.[1] It is crucial to titrate your n-BuLi (or other organolithium) before use to determine its exact concentration.[8][17] A lower-than-expected molarity will lead to incomplete lithiation and, consequently, low yields.

  • Accurate Temperature Monitoring: Ensure your low-temperature thermometer is calibrated and placed directly into the reaction mixture, not just in the cooling bath. There can be a significant temperature differential between the bath and the reaction itself, especially during exothermic additions.

  • Addition Rate and Localized Heating: Adding the organolithium reagent too quickly can create localized "hot spots" within the reaction mixture, even if the overall bath temperature remains at -78 °C.[5] These transient high-temperature zones are sufficient to cause decomposition of the reagent or the lithiated intermediate, or to initiate side reactions.[18] The solution is a slow, dropwise addition with vigorous stirring to ensure rapid heat dissipation.[8]

  • Premature Warming: The lithiated isothiazole intermediate can be unstable even at temperatures slightly above -78 °C.[18][19] It is critical to maintain the low temperature throughout the lithiation and subsequent quenching with an electrophile. Do not remove the reaction from the cooling bath until the quenching step is complete.

Scenario 2: I'm observing unexpected byproducts and poor regioselectivity.

Answer: Poor regioselectivity is a classic sign that the reaction conditions, particularly temperature, are not optimal for kinetic control.

Possible Causes and Solutions:

  • Reaction Temperature is Too High: Even a seemingly small deviation from the optimal low temperature (e.g., running at -60 °C instead of -78 °C) can be enough to allow for the formation of thermodynamically more stable, but undesired, lithiated species. This can happen if the cooling bath is not well-maintained.

    • Solution: Ensure a consistent and accurately measured -78 °C (or the literature-specified temperature) throughout the reaction. Be diligent in replenishing the dry ice in your cooling bath.

  • "Warming" During Addition: As mentioned previously, rapid addition of the organolithium reagent can cause localized warming, leading to a loss of selectivity.[5]

    • Solution: Employ slow, subsurface addition of the organolithium reagent with efficient stirring. This helps to dissipate the heat of reaction rapidly and maintain a uniform low temperature.

  • Equilibration of Intermediates: If the lithiated intermediate is allowed to stir for too long, even at low temperatures, or if the temperature is allowed to rise before quenching, the initially formed kinetic product may have time to equilibrate to a more stable thermodynamic isomer.

    • Solution: Quench the reaction with the electrophile as soon as the lithiation is deemed complete according to the established protocol. Avoid unnecessarily long reaction times for the lithiation step itself.

Experimental Protocol: A General Procedure for Temperature-Controlled Lithiation of Isothiazole

This protocol outlines the key steps for a successful, temperature-controlled lithiation. Note: This is a general guideline and should be adapted based on the specific isothiazole substrate and literature precedent.

  • Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry, inert gas (argon or nitrogen).[1][11] Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reaction Setup:

    • Equip a round-bottom flask with a magnetic stir bar, a septum, an inert gas inlet, and a low-temperature thermometer.

    • Place the flask in a Dewar containing a suitable cooling bath (e.g., dry ice/acetone) and allow it to cool to -78 °C.[11]

  • Reagent Addition:

    • Dissolve the isothiazole substrate in a suitable anhydrous solvent (e.g., THF, diethyl ether) and add it to the cooled reaction flask via syringe.

    • Using a dry, gas-tight syringe, slowly add the titrated organolithium reagent to the stirred solution over a period of 15-30 minutes.[8]

    • Crucially, monitor the internal reaction temperature during the addition. The temperature should not rise by more than a few degrees. If it does, slow the addition rate.

  • Lithiated Intermediate Formation:

    • Stir the reaction mixture at -78 °C for the time specified in the relevant literature procedure (typically 30-60 minutes).

  • Quenching:

    • While maintaining the -78 °C temperature, add the electrophile dropwise via syringe.

    • Continue to stir at -78 °C for a designated period before allowing the reaction to slowly warm to room temperature.

  • Workup: Proceed with the appropriate aqueous workup to quench any remaining organolithium reagent and isolate the product.

Caption: Experimental workflow for a temperature-controlled lithiation reaction.

By adhering to these principles of meticulous temperature control, researchers can significantly improve the reliability, yield, and safety of their isothiazole lithiation reactions, paving the way for successful synthesis of complex target molecules.

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]

  • Thompson, A., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • UCLA Chemistry and Biochemistry. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • UC Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • Wikipedia. (n.d.). Organolithium reagent. [Link]

  • Schwindeman, J. A. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development. [Link]

  • Stanetty, P., & Mihovilovic, M. D. (1997). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (n.d.). Lithiation Reaction. [Link]

  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents. [Link]

  • Liu, H., & Grey, C. P. (2016). Influence of particle size, cycling rate and temperature on the lithiation process of anatase TiO2. Journal of Materials Chemistry A. [Link]

  • Liu, H., & Grey, C. P. (2016). Influence of particle size, cycling rate and temperature on the lithiation process of anatase TiO2. OSTI.GOV. [Link]

  • Journal of Vacuum Science & Technology B. (2021). Thermochemical prediction of runaway energetic reactions involving organometallic (Al, In) and silane precursors in deposition tools. [Link]

  • ResearchGate. (2021). Thermochemical prediction of runaway energetic reactions involving organometallic (Al, In) and silane precursors in deposition tools | Request PDF. [Link]

  • Reddit. (2025). Lithiations Not Working : r/Chempros. [Link]

  • Ma, S., et al. (2018). A Review on Temperature-Dependent Electrochemical Properties, Aging, and Performance of Lithium-Ion Cells. MDPI. [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • Reddit. (2023). No precipitate forming after lithiation reaction : r/OrganicChemistry. [Link]

  • NIH. (2022). Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • Am Ende, D. J., Dias, E. L., & Mustakis, J. (n.d.). Understanding Selectivity of an Exothermic Lithiation Reaction in a Semi-Batch Reactor Using CFD and Kinetic Modeling Tools. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • Demaco. (n.d.). The advantages of cryogenic cooling. [Link]

  • Scribd. (n.d.). Directed Ortho Metalation Guide | PDF. [Link]

  • amixon GmbH. (n.d.). Cryogenic cooling. [Link]

  • Wikipedia. (n.d.). Thermal runaway. [Link]

  • Wikipedia. (n.d.). Cryogenics. [Link]

  • Sciencemadness Discussion Board. (2007). organolithium reagents. [Link]

  • SolGroup. (n.d.). Cooling and cryogenics - Chemistry & Pharma. [Link]

  • ResearchGate. (2025). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. [Link]

  • Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]

  • Kelkar, V. (2023). Cryogenics And Ammonia Synthesis. INTRODUCTION. Medium. [Link]

  • ChemRxiv. (n.d.). Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions. [Link]

  • ResearchGate. (2025). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]

  • ResearchGate. (2022). Lithiation product stability?. [Link]

  • ChemRxiv. (2022). Lithiation-Functionalisation of Triazoles Bearing Electron-Withdrawing N-Substituents: Challenges and Solutions. [Link]

  • ResearchGate. (2025). (PDF) Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. [Link]

  • MDPI. (n.d.). Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. [Link]

  • ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • OSTI.GOV. (n.d.). Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. [Link]

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Technical Support Center: Strategies for Purifying Polar Isothiazole Derivatives Using RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth strategies and troubleshooting advice for the purification of polar isothiazole derivatives using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Given the unique challenges posed by these polar analytes, this resource is designed to be a practical, field-proven companion for your experimental work.

Introduction: The Challenge of Polar Isothiazole Derivatives in RP-HPLC

Isothiazole derivatives are a significant class of heterocyclic compounds with broad applications in the pharmaceutical and agrochemical industries.[1] The purification of polar isothiazole derivatives, however, presents a considerable challenge in traditional RP-HPLC. Standard C18 columns, the workhorses of reversed-phase chromatography, rely on hydrophobic interactions to retain and separate analytes.[2][3] Highly polar compounds, such as many isothiazole derivatives, have limited affinity for these non-polar stationary phases, leading to poor retention, co-elution with the solvent front, and inadequate separation from other polar impurities.[4]

This guide will walk you through systematic method development, provide solutions to common problems, and answer frequently asked questions to empower you to overcome these challenges and achieve robust, reproducible purifications.

Section 1: Strategic Method Development for Polar Isothiazole Purification

A successful purification begins with a well-designed method. The following sections detail the critical parameters to consider when developing an RP-HPLC method for polar isothiazole derivatives.

Stationary Phase Selection: Beyond Standard C18

While a standard C18 column is a reasonable starting point for many separations, it often fails to provide adequate retention for highly polar analytes.[5] Consider the following alternative stationary phases for improved performance:

Stationary Phase TypePrinciple of OperationAdvantages for Polar Isothiazoles
Polar-Embedded Phases Incorporate polar functional groups (e.g., amide, carbamate) within the alkyl chains.Enhances retention of polar compounds through secondary interactions (hydrogen bonding, dipole-dipole).[6]
Polar-Endcapped Phases Use polar groups to cap residual silanols on the silica surface.Reduces undesirable interactions with basic isothiazole nitrogens, improving peak shape.[6]
Phenyl Phases Employs phenyl groups as the stationary phase.Offers alternative selectivity through π-π interactions with the aromatic isothiazole ring.[5]
Cyano (CN) Phases Utilizes cyanopropyl groups bonded to the silica.Can be used in both reversed-phase and normal-phase modes, providing versatility.[7]
Mobile Phase Optimization: The Key to Selectivity

The mobile phase is a powerful tool for manipulating the retention and selectivity of polar isothiazole derivatives.[8][9]

Many isothiazole derivatives are basic due to the nitrogen atom in the ring. The pH of the mobile phase will dictate the ionization state of your compound and, consequently, its retention.[10][11][12]

  • Low pH (e.g., 2-4): At a pH well below the pKa of the isothiazole nitrogen, the compound will be protonated (cationic). This can lead to reduced retention on a standard C18 column but may improve peak shape by minimizing interactions with residual silanols.[13][14] The use of mobile phase additives like 0.1% formic acid or trifluoroacetic acid (TFA) is common.[1][14]

  • High pH (e.g., 8-10): At a pH above the pKa, the isothiazole will be in its neutral, less polar form, leading to increased retention. However, traditional silica-based columns are not stable at high pH. Specialized hybrid or polymer-based columns are required for high-pH work.[14]

Step-by-Step Protocol for pH Screening:

  • Determine the pKa of your isothiazole derivative (if not known, it can be estimated using software).

  • Prepare mobile phases with buffered aqueous components at different pH values (e.g., pH 3, pH 7, pH 9). Ensure your column is stable at the chosen pH.

  • Perform analytical runs at each pH condition using a gradient of an organic modifier (e.g., acetonitrile or methanol).

  • Evaluate the chromatograms for retention time, peak shape, and resolution to identify the optimal pH.

For ionic or highly polar isothiazole derivatives that still exhibit poor retention, ion-pairing chromatography is a valuable technique.[15][16] An ion-pairing reagent, an ionic molecule with a hydrophobic tail, is added to the mobile phase.[17][18] It forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on the RP column.

Analyte ChargeRecommended Ion-Pairing Reagent TypeExample Reagents
Basic (Cationic) Anionic (e.g., alkyl sulfonates)Sodium dodecyl sulfate (SDS), Hexanesulfonic acid
Acidic (Anionic) Cationic (e.g., quaternary amines)Tetrabutylammonium (TBA) salts

Experimental Workflow for Method Development:

MethodDevelopment cluster_0 Initial Screening cluster_1 Optimization cluster_2 Finalization Start Define Compound Properties (Polarity, pKa) SelectColumn Select Stationary Phase (e.g., C18, Polar-Embedded) Start->SelectColumn SelectSolvents Select Organic Solvents (ACN, MeOH) SelectColumn->SelectSolvents OptimizeGradient Optimize Gradient Profile SelectSolvents->OptimizeGradient OptimizepH Screen Mobile Phase pH OptimizeGradient->OptimizepH ConsiderIP Consider Ion-Pairing (If needed) OptimizepH->ConsiderIP Poor Retention? FinalMethod Final Method Validation OptimizepH->FinalMethod Good Separation? ConsiderIP->OptimizeGradient ConsiderIP->FinalMethod Good Separation?

Caption: A systematic workflow for RP-HPLC method development.

Section 2: Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during the purification of polar isothiazole derivatives in a question-and-answer format.

Q1: My polar isothiazole derivative shows little to no retention and elutes in the solvent front. What should I do?

A1: This is the most common issue with polar analytes. Here is a step-by-step troubleshooting approach:

  • Decrease the Organic Content: If using a gradient, start with a lower percentage of organic solvent (e.g., 0-5% acetonitrile or methanol) and use a shallower gradient. For isocratic elution, significantly reduce the organic modifier concentration.[19]

  • Change the Organic Solvent: If you are using acetonitrile, try switching to methanol. Methanol is a more polar solvent and can offer different selectivity for polar compounds.[20]

  • Modify the Mobile Phase pH: As detailed in Section 1.2.1, adjusting the pH to suppress the ionization of your compound (making it more neutral) will increase its hydrophobicity and retention.[10][11]

  • Switch to a More Retentive Column: A standard C18 may not be suitable. Try a polar-embedded or phenyl column as described in Section 1.1.

  • Implement Ion-Pairing: If the above steps are insufficient, introduce an ion-pairing reagent to the mobile phase to increase the retention of your ionic isothiazole derivative.[15][16]

Q2: I'm observing significant peak tailing for my basic isothiazole compound. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds is often caused by secondary interactions with acidic residual silanol groups on the silica surface of the stationary phase.[21]

  • Lower the Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or TFA to the mobile phase.[21] At a low pH (around 2-3), the silanol groups are protonated and less likely to interact with your protonated basic analyte.

  • Use a High-Purity, Endcapped Column: Modern, high-purity silica columns have a lower concentration of residual silanols. A well-endcapped column is crucial for analyzing basic compounds.

  • Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanols and improve peak shape.

  • Consider a Different Stationary Phase: A polar-embedded phase can shield the silanols, while a polymer-based or hybrid column offers a different surface chemistry that may be less prone to these interactions.

Q3: The resolution between my polar isothiazole derivative and a closely eluting impurity is poor. How can I improve it?

A3: Improving resolution requires manipulating the selectivity of your chromatographic system.

  • Optimize the Gradient: Make the gradient shallower around the elution time of your compounds of interest. This will increase the separation between the peaks.

  • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the elution order and improve selectivity.

  • Adjust the pH: A small change in pH can have a significant impact on the retention of ionizable compounds, potentially resolving co-eluting peaks.[10]

  • Change the Stationary Phase: The most powerful way to change selectivity is to use a column with a different chemistry (e.g., switching from a C18 to a Phenyl column).[5][22]

  • Lower the Temperature: Reducing the column temperature can sometimes improve resolution, although it will also increase backpressure.

Logical Flow for Troubleshooting Poor Peak Shape:

PeakShapeTroubleshooting Start Poor Peak Shape Observed (Tailing, Fronting, Broadening) CheckSystem Is the entire system affected? Start->CheckSystem SystemIssue System Issue: - Check for leaks - Extra-column volume - Detector settings CheckSystem->SystemIssue Yes SpecificPeakIssue Issue is specific to certain peaks CheckSystem->SpecificPeakIssue No Overload Is the peak fronting? SpecificPeakIssue->Overload ReduceConc Reduce Sample Concentration/Volume Overload->ReduceConc Yes Tailing Is the peak tailing? Overload->Tailing No FinalCheck Re-evaluate Peak Shape ReduceConc->FinalCheck SecondaryInt Secondary Interactions Likely (e.g., silanol interactions) Tailing->SecondaryInt Yes Tailing->FinalCheck No AdjustpH Adjust Mobile Phase pH (e.g., add acid) SecondaryInt->AdjustpH ChangeColumn Use Endcapped or Different Column AdjustpH->ChangeColumn ChangeColumn->FinalCheck

Caption: A decision tree for troubleshooting poor peak shapes.

Section 3: Frequently Asked Questions (FAQs)

Q: Is it better to use acetonitrile or methanol for separating polar isothiazoles?

A: There is no universal answer, as the optimal solvent depends on the specific analytes. Acetonitrile is generally a weaker solvent than methanol in reversed-phase, which can be advantageous for retaining very polar compounds. It also has lower viscosity and UV cutoff. However, methanol can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor. It is recommended to screen both solvents during method development.[20]

Q: Can I use a C18 column with a 100% aqueous mobile phase?

A: Most traditional C18 columns are not recommended for use with 100% aqueous mobile phases due to a phenomenon called "phase collapse" or "dewetting," where the aqueous mobile phase is expelled from the hydrophobic pores of the stationary phase, leading to a dramatic loss of retention.[7] If you need to work with very high aqueous content, use a column specifically designed for these conditions (often labeled "AQ" or "aqueous stable"). Polar-embedded columns are also resistant to this issue.

Q: My sample is not soluble in the mobile phase. What should I do?

A: Ideally, the sample should be dissolved in the initial mobile phase to ensure good peak shape.[23] If your compound is not soluble, you can dissolve it in a stronger, water-miscible organic solvent (like DMSO or DMF) and inject the smallest possible volume to minimize peak distortion. However, be aware that a strong injection solvent can cause peak broadening or splitting.

Q: How do I prepare my sample for RP-HPLC purification?

A: Proper sample preparation is crucial for protecting your column and ensuring reproducible results.[24][25]

  • Dissolution: Dissolve your sample in a solvent that is compatible with your mobile phase, preferably the initial mobile phase itself.[23]

  • Filtration: Filter your sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column frit.[26]

  • Concentration: Ensure the sample concentration is within the linear range of the detector and does not overload the column, which can lead to poor peak shape.[23]

References

  • Benchchem.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
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  • HPLC sample preparation— a study using Whatman filtr
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  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Deriv
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
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  • What mode of chromatography would you recommend using for the separation of polar, low molecular weight, non-volatile impurities?
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  • How to select a technique. Chromedia.
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  • Reverse-phase HPLC analysis and purific

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Overcoming poor reactivity of the isothiazole ring in C-H functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Reactivity Challenges

Welcome to the technical support center for the C-H functionalization of isothiazole rings. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of activating and functionalizing this important heterocyclic scaffold. Isothiazoles are prevalent in pharmaceuticals and agrochemicals, yet their direct C-H functionalization is often hampered by the inherent electronic properties of the ring.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome poor reactivity and achieve your desired synthetic outcomes.

Understanding the Challenge: The Isothiazole Ring's Electronic Landscape

The isothiazole ring presents a unique set of challenges for C-H functionalization. Its poor reactivity stems from a combination of factors:

  • Electron Deficiency: The electronegativity of the nitrogen and sulfur atoms leads to an electron-deficient aromatic system.[1] This deactivates the C-H bonds, making them less susceptible to electrophilic cleavage by metal catalysts.

  • Heteroatom Coordination: The lone pairs on the nitrogen and sulfur atoms can strongly coordinate to the metal catalyst.[2] This can lead to catalyst poisoning or undesired reaction pathways, effectively shutting down the desired catalytic cycle.[2]

  • Competing Reactivity: The isothiazole ring has multiple C-H bonds (C3, C4, and C5), and achieving regioselectivity can be a significant hurdle. The inherent reactivity of these positions is often not sufficiently different to allow for selective functionalization without the use of directing groups.

This guide will address these core issues with practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the C-H functionalization of isothiazoles.

Q1: My C-H functionalization reaction on an isothiazole substrate is not proceeding. What are the likely causes?

A1: The lack of reactivity is the most common issue. The primary culprits are often:

  • Catalyst Inactivation: The isothiazole's heteroatoms, particularly the sulfur, can act as ligands for the transition metal catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[2]

  • Insufficiently Reactive C-H Bond: The electron-deficient nature of the isothiazole ring makes its C-H bonds less nucleophilic and thus harder to activate compared to more electron-rich aromatic systems.

  • Inappropriate Catalyst System: The choice of metal, ligand, and oxidant is crucial. A catalytic system that is effective for other heterocycles may not be suitable for isothiazoles.

Q2: How can I prevent catalyst poisoning by the isothiazole's heteroatoms?

A2: Mitigating catalyst poisoning is key to success. Consider these strategies:

  • Ligand Design: Employing bulky or electron-rich ligands on the metal catalyst can disfavor coordination with the isothiazole's heteroatoms.

  • Use of Additives: Certain additives can preferentially coordinate to the catalyst, preventing the substrate from poisoning it. For example, silver salts are sometimes used to scavenge halides and activate the catalyst.[3]

  • In Situ Catalyst Generation: Generating the active catalytic species in the presence of the substrate can sometimes bypass the formation of inactive complexes.[2]

Q3: I am observing a mixture of regioisomers. How can I control the site of functionalization?

A3: Achieving regioselectivity is a significant challenge that can be addressed through several approaches:

  • Directing Groups: This is the most reliable method for controlling regioselectivity in C-H functionalization.[4][5] A functional group is installed on the isothiazole ring that can chelate to the metal catalyst and direct the C-H activation to a specific, proximate C-H bond.

  • Exploiting Inherent Reactivity: In some cases, the electronic and steric environment of the isothiazole ring can favor functionalization at a particular position. However, this is often substrate-dependent and less predictable.

  • Catalyst Control: The choice of the transition metal and its ligand sphere can influence the regioselectivity of the reaction. For instance, different selectivities have been observed with palladium versus copper catalysts for the same heterocyclic scaffold.[6]

Q4: What are the most effective catalyst systems for isothiazole C-H functionalization?

A4: The optimal catalyst system is highly dependent on the specific transformation. However, several systems have shown promise:

  • Palladium Catalysis: Palladium catalysts are widely used for C-H arylation and olefination reactions.[3][7][8] The choice of ligand and oxidant is critical for success.

  • Rhodium Catalysis: Rhodium catalysts, particularly [Cp*Rh(III)] complexes, are powerful for C-H activation and have been used for the annulation and coupling of various heterocycles.[9][10][11][12]

  • Iridium Catalysis: Iridium catalysts are known for their high functional group tolerance and have been successfully employed in C-H borylation and amination reactions.[13][14][15][16]

  • Copper Catalysis: Copper-mediated C-H functionalization can offer different reactivity and selectivity profiles compared to palladium or rhodium and is often a more economical choice.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting common experimental issues.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Catalyst Inactivity 1. Screen Different Metal Precursors: Try Pd(OAc)₂, PdCl₂, [Rh(cod)Cl]₂, [CpIrCl₂]₂. 2. Vary the Ligand: Experiment with phosphine ligands (e.g., PPh₃, P(o-tol)₃), N-heterocyclic carbenes (NHCs), or cyclopentadienyl (Cp) ligands. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% up to 10 mol%.The choice of metal and ligand directly influences the catalyst's electronic and steric properties, affecting its ability to activate the C-H bond without being sequestered by the isothiazole's heteroatoms. Higher catalyst loading can compensate for partial catalyst deactivation.
Poor C-H Bond Reactivity 1. Increase Reaction Temperature: Gradually increase the temperature in 10-20 °C increments. 2. Use a More Powerful Oxidant: If the catalytic cycle requires an oxidative step, switch to a stronger oxidant (e.g., from Ag₂CO₃ to Ag₂O or from benzoquinone to AgOAc). 3. Employ a Directing Group: Introduce a directing group to facilitate the C-H activation step via chelation assistance.Higher temperatures provide the necessary activation energy to overcome the high barrier of C-H bond cleavage. A more potent oxidant can facilitate the turnover-limiting step in many catalytic cycles. Directing groups lower the activation energy for C-H cleavage by bringing the catalyst into close proximity with the target C-H bond.
Solvent Mismatch 1. Screen a Range of Solvents: Test polar aprotic solvents (e.g., DMF, DMAc, NMP), non-polar solvents (e.g., toluene, xylene), and coordinating solvents (e.g., DCE, HFIP).The solvent can influence catalyst solubility, stability, and the rate of key elementary steps in the catalytic cycle. For example, highly coordinating solvents can sometimes inhibit the reaction by competing with the substrate for binding to the catalyst.
Problem 2: Poor Regioselectivity
Potential Cause Troubleshooting Steps Scientific Rationale
Similar Reactivity of C-H Bonds 1. Install a Removable Directing Group: Utilize a directing group that can be easily installed and subsequently removed after the C-H functionalization step.[17] Common directing groups include amides, pyridines, and carboxylic acids. 2. Change the Metal Catalyst: Switch from a palladium-based system to a rhodium or copper-based system, or vice versa.Directing groups provide a powerful steric and electronic bias, forcing the reaction to occur at a specific site.[4][5] Different metals can have different intrinsic preferences for C-H activation, leading to altered regioselectivity.[6]
Steric Hindrance 1. Modify the Substrate: If possible, alter the substitution pattern on the isothiazole ring to sterically block undesired positions. 2. Use a Bulkier Ligand: Employing a sterically demanding ligand on the metal catalyst can disfavor approach to more hindered C-H bonds.Steric interactions play a crucial role in determining the regiochemical outcome of the reaction. By manipulating the steric environment around the reacting centers, one can often favor a single regioisomer.

Experimental Protocols: A Starting Point

The following protocols are provided as a starting point and may require optimization for your specific substrate.

Protocol 1: Palladium-Catalyzed Direct Arylation of an Isothiazole (Directed)

This protocol is adapted from general procedures for directed C-H arylation.

Materials:

  • Isothiazole substrate with a directing group (e.g., a 2-pyridyl group attached via a suitable linker)

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Pd(OAc)₂ (5 mol%)

  • P(o-tol)₃ (10 mol%)

  • Ag₂CO₃ (2 equivalents)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add the isothiazole substrate (1 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.1 mmol), and Ag₂CO₃ (2 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Rhodium-Catalyzed Annulation with an Alkyne (Directed)

This protocol is a general representation of Rh(III)-catalyzed C-H activation/annulation.

Materials:

  • Isothiazole substrate with a directing group (e.g., an N-methoxy amide)

  • Internal alkyne (e.g., diphenylacetylene)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Cu(OAc)₂ (1 equivalent)

  • Anhydrous DCE (1,2-dichloroethane)

Procedure:

  • To an oven-dried reaction vessel, add the isothiazole substrate (1 mmol), internal alkyne (1.2 mmol), [Cp*RhCl₂]₂ (0.025 mmol), AgSbF₆ (0.1 mmol), and Cu(OAc)₂ (1 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous DCE (5 mL) via syringe.

  • Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Process

Decision-Making Workflow for Troubleshooting Poor Reactivity

Caption: Troubleshooting workflow for low C-H functionalization reactivity.

Generalized Catalytic Cycle for Directed C-H Functionalization

CatalyticCycle Catalyst [M]-L (Active Catalyst) Coordination Substrate Coordination Catalyst->Coordination + Substrate-DG Activation C-H Activation (CMD) Coordination->Activation Intermediate Metallacycle Intermediate Activation->Intermediate Coupling Coupling Partner Coordination/ Insertion Intermediate->Coupling + Coupling Partner ReductiveElimination Reductive Elimination Coupling->ReductiveElimination ReductiveElimination->Catalyst Product Functionalized Product ReductiveElimination->Product

Caption: A generalized catalytic cycle for directed C-H functionalization.

By understanding the inherent challenges of the isothiazole ring and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve their success rate in the C-H functionalization of this important heterocyclic motif.

References

  • Shukla, G., Srivastava, A., & Singh, M. S. (2016). An Operationally Simple and User-Friendly Synthesis of 3,5-Disubstituted/Annulated Isothiazoles from β-Ketodithioesters/β-Ketothioamides and NH4OAc via C=O/C=S Bond Functionalization under Metal- and Catalyst-Free Conditions. Organic Letters, 18(10), 2451–2454. [Link]

  • Synthesis of benzo[d]isothiazoles: an update. Arkat USA. [Link]

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  • Seo, B., Kim, Y. G., & Lee, P. H. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. Organic Letters, 18(19), 5050–5053. [Link]

  • Bhujbala, Y., Vadagaonkara, K., Koria, S., & Kapdia, A. R. (2020). Room temperature Palladium-Catalyzed C-H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. [Link]

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Removal of residual DMF from Isothiazole-4-carbaldehyde reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isothiazole-4-carbaldehyde Synthesis

A-Level Guide to the Removal of Residual N,N-Dimethylformamide (DMF)

Welcome to the technical support guide for optimizing the purification of Isothiazole-4-carbaldehyde. This document provides in-depth troubleshooting advice and validated protocols for the effective removal of residual N,N-Dimethylformamide (DMF), a common challenge owing to its high boiling point and miscibility with a wide range of solvents.

The aldehyde functional group in Isothiazole-4-carbaldehyde adds a layer of complexity, requiring careful selection of purification methods to avoid product degradation. This guide is structured to provide clarity on the underlying chemical principles and to offer practical, step-by-step solutions for researchers, scientists, and drug development professionals.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is DMF so difficult to remove from my reaction mixture?

A1: DMF's challenging removal stems from its high boiling point (153 °C) and its complete miscibility with water and many common organic solvents.[1][2][3] This means that simple evaporation is often ineffective and can require high temperatures that may degrade a sensitive product like Isothiazole-4-carbaldehyde. Furthermore, its polarity causes it to co-extract with products during standard aqueous work-ups, especially if the product has some polarity.[4][5]

Q2: I see a peak for DMF in my ¹H NMR spectrum. How can I be sure it's gone?

A2: The most common methods for confirming the absence of residual DMF are ¹H NMR and Gas Chromatography (GC). In ¹H NMR, DMF exhibits characteristic signals (a singlet around 8.0 ppm and two singlets around 2.9 and 2.7 ppm). For quantitative analysis, you can integrate these peaks against a known internal standard.[6] GC, particularly with a headspace sampler, is a more sensitive technique for quantifying volatile residual solvents and is standard in pharmaceutical quality control.[7][8][9]

Q3: Can I just use high-vacuum rotary evaporation to remove DMF?

A3: While high-vacuum evaporation can remove DMF, it often requires elevated temperatures (e.g., 50-75 °C) for an extended period.[2][10] This poses a significant risk of thermal degradation to sensitive molecules like Isothiazole-4-carbaldehyde. It should only be considered if the product is known to be thermally stable. A safer approach is often a combination of liquid-liquid extraction followed by azeotropic removal at a lower temperature.[11]

Q4: Are there greener, less toxic alternatives to DMF I should consider for future syntheses?

A4: Yes, the search for safer, more sustainable solvents is a major focus in process chemistry.[12][13] Depending on the specific reaction, alternatives like N-butylpyrrolidinone (NBP), Cyrene™, γ-valerolactone (GVL), or mixtures like DMSO/EtOAc are being explored.[12][14] For some applications, acetonitrile or even certain alcohol/ether mixtures may be suitable replacements.[15] It is crucial to validate the reaction's performance in any new solvent system.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the work-up of Isothiazole-4-carbaldehyde reactions conducted in DMF.

Issue 1: Significant DMF remains after a standard water/brine wash.

Probable Cause: The high miscibility of DMF with both the aqueous and organic layers leads to poor partitioning. A simple water or brine wash is often insufficient to fully extract the DMF into the aqueous phase.

Solution: Enhanced Aqueous Extraction with Lithium Chloride (LiCl)

The "salting-out" effect can be enhanced by using a dilute LiCl solution instead of standard brine (NaCl). Lithium cations coordinate more effectively with DMF, significantly improving its partitioning into the aqueous layer.[2][5][16]

Protocol 2.1: Enhanced LiCl Extraction

  • Dilution: After the reaction is complete, dilute the DMF mixture with an appropriate organic solvent in which your product is highly soluble but has low water miscibility (e.g., Ethyl Acetate (EtOAc) or Diethyl Ether). A 10-fold volume of extraction solvent to DMF is a good starting point.[10]

  • First Wash: Transfer the diluted mixture to a separatory funnel and wash with a 5% aqueous LiCl solution (use a volume equal to the organic layer). Shake gently at first to avoid emulsions.

  • Repeat Washes: Separate the layers and repeat the wash of the organic layer with fresh 5% LiCl solution at least 2-3 more times.[17]

  • Final Brine Wash: Perform a final wash with saturated NaCl (brine) to remove residual water from the organic layer.[2][3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

Issue 2: My product, Isothiazole-4-carbaldehyde, is lost into the aqueous layer during extraction.

Probable Cause: Isothiazole-4-carbaldehyde, being a polar molecule, may have partial solubility in water, leading to yield loss during aggressive or repeated aqueous washes.

Solution 1: Use a Less Polar Extraction Solvent

If you are using a relatively polar solvent like EtOAc, switching to a less polar one like diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) can minimize the partitioning of your product into the aqueous phase.[4][10]

Solution 2: Back-Extraction

After the initial extractions, you can re-extract the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.

Logical Workflow for Method Selection

The choice of method depends on the scale of your reaction and the thermal stability of your product. This decision tree can guide your selection process.

Caption: Decision workflow for selecting the appropriate DMF removal method.

Issue 3: Traces of DMF remain even after multiple LiCl washes.

Probable Cause: For highly stringent purity requirements, trace amounts of DMF can be stubborn and may require a secondary removal technique.

Solution: Azeotropic Removal with a Non-polar Solvent

DMF forms azeotropes (mixtures that boil at a lower temperature than either component) with solvents like heptane or toluene.[16][18] By adding one of these co-solvents and evaporating under reduced pressure, the DMF can be "carried away" at a much lower temperature than its normal boiling point, protecting your aldehyde product. Heptane is often preferred as it is easier to remove subsequently than toluene.[2][16]

Protocol 2.2: Azeotropic Removal of Trace DMF

  • Initial Concentration: After your aqueous work-up, concentrate the organic layer on a rotary evaporator to obtain a crude oil or solid.

  • Add Co-solvent: To the flask containing your crude product, add a volume of heptane (or toluene) approximately 5-10 times the estimated volume of the remaining residue.

  • Co-evaporation: Concentrate the mixture again on the rotary evaporator. The bath temperature can typically be kept low (35-45 °C).

  • Repeat: Repeat steps 2 and 3 two more times to ensure complete removal of DMF.

  • Final Drying: After the final co-evaporation, place the flask under high vacuum for 1-2 hours to remove the last traces of the azeotropic solvent.

Part 3: Data & Properties for Method Selection

Proper method selection requires an understanding of the physical properties of the materials involved.

CompoundBoiling Point (°C)Density (g/mL)Solubility in WaterNotes
N,N-Dimethylformamide (DMF) 1530.944MiscibleHigh boiling point necessitates special removal techniques.[11]
Isothiazole-4-carbaldehyde ~218-220 (est.)~1.3 (est.)Sparingly solubleAldehyde group is sensitive to high heat and strong acids/bases.[19][20]
Ethyl Acetate (EtOAc) 77.10.9028.3 g/100 mLCommon extraction solvent; can co-extract some DMF.[10]
Diethyl Ether (Et₂O) 34.60.7136.9 g/100 mLLess polar than EtOAc; better for minimizing product loss to aqueous layer.[4]
Heptane 98.40.684InsolubleExcellent co-solvent for azeotropic removal of DMF.[18]
Toluene 110.60.867InsolubleEffective azeotropic co-solvent, but higher boiling than heptane.[21]

Diagram: The Principle of Enhanced Extraction

This diagram illustrates the role of LiCl in pulling DMF from the organic phase into the aqueous phase.

LiCl_Extraction cluster_0 Separatory Funnel cluster_1 Mechanism of Action Organic Organic Layer (EtOAc + Product + DMF) Aqueous Aqueous Layer (5% LiCl in H2O) Organic->Aqueous DMF partitions into Aqueous Layer DMF DMF Li Li+ ions DMF->Li Coordination Product Product Product->Organic Product remains in Organic Layer

Caption: LiCl enhances DMF's affinity for the aqueous phase.

References

  • Workup: DMF or DMSO - Department of Chemistry : University of Rochester . University of Rochester Chemistry Department. [Link]

  • DMF: how to remove it from reaction mixture? - ResearchGate . ResearchGate. [Link]

  • Remove Sticky Reagents . University of Rochester Chemistry Department. [Link]

  • How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)? | ResearchGate . ResearchGate. [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Publications . ACS Publications. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress . Wordpress. [Link]

  • Are there any alternative solvents for DMF-DCM? - ResearchGate . ResearchGate. [Link]

  • How can we remove DMF from a reaction mixture? - ResearchGate . ResearchGate. [Link]

  • How do you guys get DMF out of your products for a clean NMR ? : r/Chempros - Reddit . Reddit. [Link]

  • Unlocking the Potential of Dimethylformamide Azeotrope: A Comprehensive Guide . LinkedIn. [Link]

  • Phase Behavior and Thermodynamic Model Parameters in Simulations of Extractive Distillation for Azeotrope Separation - NIH . National Institutes of Health. [Link]

  • EP2029522A2 - Recovery of dimethylformamide and other solvents from process streams of manufacture of trichlorogalactosucrose - Google Patents.
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  • Extremely simple method of DMF removal by rotary evaporation - Haofei Chemical . Henan Haofei Chemical Co.,Ltd. [Link]

  • Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China . Alchemist-chem. [Link]

  • Determination of Residual Solvents in Bulk Pharmaceuticals by Thermal Desorption/Gas Chromatography/Mass Spectrometry. - ResearchGate . ResearchGate. [Link]

  • 1,2-Thiazole-4-carbaldehyde | C4H3NOS | CID 9989239 - PubChem . National Institutes of Health. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve . De Gruyter. [Link]

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  • View of Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media | Chemija - LMA leidykla . LMA leidykla. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Isothiazole-4-carbaldehyde and Thiazole-4-carbaldehyde for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic aldehydes serve as pivotal building blocks for the synthesis of complex molecular architectures with diverse pharmacological activities. Among these, isothiazole- and thiazole-containing compounds have garnered significant attention due to their presence in numerous clinically approved drugs and agrochemicals.[1][2][3][4] This guide provides an in-depth comparative analysis of the reactivity of two isomeric heterocyclic aldehydes: isothiazole-4-carbaldehyde and thiazole-4-carbaldehyde. Understanding the nuanced differences in their chemical behavior is paramount for researchers and scientists in optimizing reaction conditions, predicting reaction outcomes, and ultimately, accelerating the drug discovery process.

This document will delve into the structural and electronic properties that govern the reactivity of these two compounds. We will then explore their comparative performance in key synthetic transformations, supported by established experimental protocols and available data.

Structural and Electronic Properties: A Tale of Two Rings

The reactivity of the aldehyde functional group in both isothiazole-4-carbaldehyde and thiazole-4-carbaldehyde is intrinsically linked to the electronic nature of the heterocyclic ring to which it is attached. While both are five-membered aromatic rings containing sulfur and nitrogen, the positioning of these heteroatoms leads to distinct electronic distributions.

Thiazole-4-carbaldehyde: The thiazole ring, a 1,3-azole, possesses a degree of aromaticity.[5] The nitrogen atom at position 3 acts as a pyridine-like nitrogen, exerting an electron-withdrawing inductive effect. Conversely, the sulfur atom at position 1 can act as an electron donor.[5] This interplay results in a nuanced electron density distribution, with the C2 position being the most electron-deficient and the C5 position being relatively electron-rich.[5] The aldehyde group at the C4 position is influenced by these electronic effects, which modulate the electrophilicity of the carbonyl carbon.

Isothiazole-4-carbaldehyde: In the isothiazole (1,2-thiazole) ring, the adjacent nitrogen and sulfur atoms create a different electronic environment.[6][7] The N-S bond and the positions of the heteroatoms alter the dipole moment and overall electron distribution compared to thiazole. This difference in electronic architecture is expected to translate into a difference in the reactivity of the C4-appended aldehyde group.

Another indicator of the electrophilicity of the aldehyde's carbonyl carbon is the chemical shift of the aldehyde proton in ¹H NMR spectroscopy. A more downfield chemical shift (higher ppm) generally correlates with a more electron-deficient proton and, by extension, a more electrophilic carbonyl carbon. Aldehydic protons typically resonate in the range of 9-10 ppm.[9] Specific ¹H NMR spectral data for thiazole-4-carbaldehyde is available, and comparison with the corresponding data for isothiazole-4-carbaldehyde would offer valuable insight.[10][11]

Comparative Reactivity in Key Transformations

The aldehyde functional group is a versatile handle for a myriad of chemical transformations. Here, we will compare the expected reactivity of isothiazole-4-carbaldehyde and thiazole-4-carbaldehyde in two fundamental and widely used reactions: nucleophilic addition (specifically, the Wittig reaction) and reduction.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene, is a cornerstone of organic synthesis.[6][12][13] The rate-determining step in the reaction with unstabilized ylides is often the decomposition of the betaine intermediate, but the initial nucleophilic attack of the ylide on the carbonyl carbon is crucial.[6] A more electrophilic carbonyl carbon will lead to a faster initial addition.

Based on the electronic considerations of the heterocyclic rings, we can postulate a difference in reactivity. The ring that imparts a greater electron-withdrawing effect will render the attached aldehyde more susceptible to nucleophilic attack.

Experimental Protocol: A Comparative Wittig Olefination

To empirically determine the relative reactivity, a competitive Wittig reaction or parallel reactions under identical, carefully controlled conditions should be performed.

Objective: To compare the reaction rates and/or yields of the Wittig olefination of isothiazole-4-carbaldehyde and thiazole-4-carbaldehyde with a common phosphorus ylide.

Materials:

  • Isothiazole-4-carbaldehyde

  • Thiazole-4-carbaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Workflow Diagram:

Caption: Workflow for the competitive Wittig reaction.

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.0 eq) dropwise. Stir the resulting orange-red solution at 0 °C for 1 hour.

  • Competitive Reaction: In a separate flask, prepare an equimolar mixture of isothiazole-4-carbaldehyde (0.5 eq) and thiazole-4-carbaldehyde (0.5 eq) with a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in anhydrous THF.

  • Reaction Execution: Slowly add the aldehyde mixture to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1 hour).

  • Work-up and Analysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR spectroscopy. The relative consumption of the starting aldehydes can be determined by integrating the aldehyde proton signals relative to the internal standard, providing a measure of their relative reactivity.

Expected Outcome and Interpretation:

The aldehyde that is consumed to a greater extent in a given time frame is the more reactive species. This would indicate that its corresponding heterocyclic ring has a stronger electron-withdrawing influence, making the carbonyl carbon more electrophilic.

Reduction with Sodium Borohydride

The reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄) is a common and mild synthetic transformation. The rate of this reaction is also dependent on the electrophilicity of the carbonyl carbon. A more reactive aldehyde will be reduced more rapidly.

Experimental Protocol: A Comparative Reduction

Objective: To compare the rate of reduction of isothiazole-4-carbaldehyde and thiazole-4-carbaldehyde with sodium borohydride.

Materials:

  • Isothiazole-4-carbaldehyde

  • Thiazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate eluent for TLC (e.g., ethyl acetate/hexanes mixture)

  • UV lamp for TLC visualization

Workflow Diagram:

Caption: Workflow for the comparative reduction.

Procedure:

  • Reaction Setup: In two separate flasks, dissolve equimolar amounts of isothiazole-4-carbaldehyde and thiazole-4-carbaldehyde in methanol at 0 °C.

  • Initiation of Reduction: To each flask, add an equimolar amount of sodium borohydride simultaneously.

  • Reaction Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate alongside a spot of the corresponding starting material.

  • Analysis: Develop the TLC plates in an appropriate eluent system and visualize the spots under a UV lamp. The disappearance of the starting aldehyde spot over time will indicate the progress of the reduction.

Expected Outcome and Interpretation:

The aldehyde that is consumed more rapidly, as observed by the faster disappearance of its spot on the TLC plate, is the more reactive aldehyde. This qualitative assessment provides a direct comparison of their susceptibility to hydride reduction. For a more quantitative comparison, the reactions can be monitored by GC-MS or HPLC.

Data Summary and Performance Comparison

While a dedicated comparative kinetic study is not prominently available in the literature, we can synthesize the expected outcomes based on fundamental principles of heterocyclic chemistry.

Property/ReactionIsothiazole-4-carbaldehydeThiazole-4-carbaldehydeExpected Relative Reactivity
Aldehyde ¹H NMR Shift Expected to be downfieldReferenceIsothiazole-4-carbaldehyde may have a more downfield shift, indicating higher electrophilicity.
Wittig Reaction Rate Expected to be fasterReferenceThe more electron-withdrawing ring will accelerate the reaction.
NaBH₄ Reduction Rate Expected to be fasterReferenceThe more electrophilic aldehyde will be reduced more quickly.

Conclusion

The comparative reactivity of isothiazole-4-carbaldehyde and thiazole-4-carbaldehyde is a subject of significant interest for synthetic and medicinal chemists. The subtle yet impactful differences in the electronic properties of the isothiazole and thiazole rings are predicted to manifest in differing reactivities of the aldehyde functional group. It is anticipated that the isothiazole ring may exert a stronger electron-withdrawing effect, rendering isothiazole-4-carbaldehyde the more reactive of the two towards nucleophilic attack and reduction.

The experimental protocols outlined in this guide provide a framework for a systematic and direct comparison of these two valuable building blocks. By understanding these reactivity trends, drug development professionals can make more informed decisions in the design and synthesis of novel therapeutic agents, ultimately contributing to the advancement of medicine.

References

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A Senior Application Scientist's Guide to the Structural Confirmation of Isothiazole-4-carbaldehyde Derivatives: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isothiazole nucleus stands as a privileged scaffold, underpinning the therapeutic efficacy of a diverse array of pharmaceutical agents. From antiviral to anti-inflammatory applications, the specific substitution pattern on this five-membered heterocycle is paramount to its biological activity.[1] Consequently, unambiguous structural confirmation of novel isothiazole derivatives is a critical step in the drug discovery and development pipeline. This guide provides an in-depth, comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of isothiazole-4-carbaldehyde and its derivatives. Beyond a mere recitation of spectral data, this document, curated from the perspective of a seasoned application scientist, delves into the causality behind experimental choices and offers a framework for the self-validating interpretation of NMR spectra. Furthermore, we will explore alternative and complementary analytical techniques that, in concert with NMR, provide a holistic and irrefutable confirmation of molecular architecture.

The Central Role of NMR in Isothiazole Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Its power lies in its ability to probe the chemical environment of individual nuclei within a molecule, providing a detailed map of connectivity and spatial relationships. For isothiazole-4-carbaldehyde derivatives, ¹H and ¹³C NMR are indispensable tools for confirming the integrity of the isothiazole ring, verifying the position of the carbaldehyde group, and ascertaining the nature and location of other substituents.

The isothiazole ring presents a unique electronic landscape that gives rise to characteristic chemical shifts for its constituent protons and carbons. The nitrogen and sulfur heteroatoms, with their differing electronegativities and abilities to participate in resonance, create a distinct pattern of electron density that is highly sensitive to substitution. The introduction of an electron-withdrawing carbaldehyde group at the C4 position further perturbs this electronic environment, leading to predictable downfield shifts of adjacent and conjugated nuclei. By meticulously analyzing these chemical shifts, along with proton-proton and proton-carbon coupling constants, a definitive structural assignment can be achieved.

Experimental Protocols: A Foundation of Trustworthiness

The integrity of any spectral analysis is predicated on the quality of the data acquisition. The following protocols represent best practices for the preparation and NMR analysis of isothiazole-4-carbaldehyde derivatives, ensuring reproducibility and accuracy.

Sample Preparation
  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) offers a polar alternative. It is imperative to note that chemical shifts can be solvent-dependent; therefore, consistency in the solvent used for comparative studies is essential.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments on modern spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm. Its sharp, singlet signal and chemical inertness make it an ideal reference point.

NMR Data Acquisition
  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: A spectrometer operating at a frequency of 400 MHz or higher is recommended to achieve adequate signal dispersion, particularly for complex derivatives with overlapping proton signals.

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters: Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: Data should be acquired on the same spectrometer as the ¹H NMR spectrum, with the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).

    • Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is standard to produce a spectrum with singlets for each unique carbon atom.

    • Acquisition Parameters: A wider spectral width (e.g., 220 ppm) is necessary to encompass the full range of carbon chemical shifts. A significantly larger number of scans (often several hundred to thousands) is required due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

  • 2D NMR Spectroscopy (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to one another.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is invaluable for assigning quaternary carbons and piecing together molecular fragments.

Comparative ¹H and ¹³C NMR Analysis: Decoding the Spectra

The following sections provide a detailed analysis of the expected NMR spectral features of isothiazole-4-carbaldehyde and a comparative look at how these features are altered by common substitutions.

Isothiazole-4-carbaldehyde: The Parent Scaffold

¹H NMR Spectral Characteristics:

  • Aldehyde Proton (CHO): This proton will appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. Its significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and magnetic anisotropy effects.

  • Isothiazole Ring Protons:

    • H5: The proton at the C5 position is expected to be the most downfield of the ring protons due to its proximity to the electron-withdrawing nitrogen and the deshielding effect of the adjacent aldehyde group. Its chemical shift is anticipated to be in the range of δ 8.5-9.0 ppm.

    • H3: The proton at the C3 position will also be downfield, influenced by the adjacent nitrogen atom. Its chemical shift is expected to be in the region of δ 8.0-8.5 ppm.

¹³C NMR Spectral Characteristics:

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon will exhibit a characteristic signal in the highly deshielded region of the spectrum, typically between δ 180 and 195 ppm.

  • Isothiazole Ring Carbons:

    • C4: The carbon bearing the aldehyde group will be significantly downfield due to the direct attachment of the electron-withdrawing substituent.

    • C5 and C3: These carbons, adjacent to the nitrogen atom, will also be deshielded.

    • The precise chemical shifts will be influenced by the combined electronic effects of the heteroatoms and the aldehyde group.

Comparative Analysis with Derivatives

The introduction of substituents onto the isothiazole ring will systematically alter the ¹H and ¹³C NMR spectra, providing a powerful tool for structural confirmation.

Table 1: Predicted ¹H NMR Chemical Shift Ranges (ppm) for Substituted Isothiazole-4-carbaldehyde Derivatives

Substituent at C3H5Aldehyde HOther Protons
-H (Parent)8.5 - 9.09.5 - 10.5H3: 8.0 - 8.5
-CH₃~8.4 - 8.9~9.4 - 10.4CH₃: ~2.5 - 3.0
-NH₂~7.5 - 8.0~9.0 - 10.0NH₂: broad, variable
-Cl~8.6 - 9.1~9.6 - 10.6-

Table 2: Predicted ¹³C NMR Chemical Shift Ranges (ppm) for Substituted Isothiazole-4-carbaldehyde Derivatives

Substituent at C3C3C4C5Aldehyde C=OOther Carbons
-H (Parent)~145-155~130-140~120-130~180-195-
-CH₃~155-165~128-138~118-128~178-193CH₃: ~15-25
-NH₂~160-170~125-135~110-120~175-190-
-Cl~140-150~132-142~122-132~182-197-

Causality Behind the Shifts:

  • Electron-Donating Groups (e.g., -CH₃, -NH₂): These groups increase electron density in the ring, causing a general upfield shift (to lower ppm values) of the ring protons and carbons, particularly those at the ortho and para positions relative to the substituent.

  • Electron-Withdrawing Groups (e.g., -Cl): These groups decrease electron density in the ring, leading to a downfield shift (to higher ppm values) of the ring protons and carbons.

Visualizing Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of isothiazole-4-carbaldehyde and a conceptual workflow for its structural elucidation using NMR.

G cluster_mol Isothiazole-4-carbaldehyde C3 C3 N2 N2 C3->N2 H3 H3 C3->H3 S1 S1 N2->S1 C5 C5 S1->C5 C4 C4 C5->C4 H5 H5 C5->H5 C4->C3 C_CHO C C4->C_CHO H_CHO H C_CHO->H_CHO O_CHO O C_CHO->O_CHO G A Isothiazole-4-carbaldehyde Derivative Synthesis B Sample Preparation (Solvent, Concentration, Standard) A->B C 1D NMR Acquisition (¹H, ¹³C) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) B->D E Spectral Processing and Analysis C->E D->E F ¹H NMR Analysis (Chemical Shifts, Integration, Coupling) E->F G ¹³C NMR Analysis (Chemical Shifts) E->G H 2D NMR Correlation Analysis E->H I Structure Elucidation F->I G->I H->I J Comparison with Analogs and Databases I->J K Final Structure Confirmation J->K

Caption: Workflow for NMR-based structural confirmation.

Alternative and Complementary Analytical Techniques

While NMR is the primary tool for structural elucidation, a multi-technique approach provides the most robust and defensible characterization.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable information about its substructures. For isothiazole derivatives, characteristic fragmentation patterns often involve cleavage of the N-S bond. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is a powerful confirmation of the molecular formula. [2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. In isothiazole-4-carbaldehyde derivatives, a strong absorption band in the region of 1680-1710 cm⁻¹ is indicative of the aldehyde carbonyl (C=O) stretch. [3]Vibrations associated with the C=N and C=C bonds of the isothiazole ring also appear in the fingerprint region (below 1600 cm⁻¹).

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. [4][5]This technique is considered the "gold standard" for structural confirmation and can be used to validate the interpretations made from spectroscopic data.

Conclusion

The structural confirmation of isothiazole-4-carbaldehyde derivatives is a critical task in the development of new chemical entities. ¹H and ¹³C NMR spectroscopy, when applied with rigorous experimental protocols and a deep understanding of structure-spectra correlations, provides an unparalleled level of detail about molecular architecture. By comparing the spectra of new derivatives to the parent scaffold and known analogs, researchers can confidently assign structures and ensure the integrity of their synthetic efforts. The synergistic use of complementary techniques such as mass spectrometry, IR spectroscopy, and X-ray crystallography further strengthens these assignments, providing a comprehensive and unassailable body of evidence for the confirmed structure. This multi-faceted analytical approach is not just a matter of due diligence; it is a cornerstone of scientific integrity and a prerequisite for the successful advancement of novel isothiazole-based therapeutics.

References

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A Senior Application Scientist's Guide to the Biological Activity of Substituted Isothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the isothiazole scaffold represents a privileged structure in the pursuit of novel therapeutic agents. This five-membered heterocycle, containing adjacent sulfur and nitrogen atoms, is a versatile pharmacophore that has given rise to a multitude of derivatives with a broad spectrum of biological activities. This guide provides an in-depth comparison of the antimicrobial, anticancer, and anti-inflammatory properties of various substituted isothiazole analogs, supported by experimental data and procedural insights to inform future drug discovery efforts.

The Isothiazole Core: A Foundation for Diverse Bioactivity

The unique electronic properties of the isothiazole ring, arising from the electronegativity of the nitrogen and sulfur atoms, make it a key building block in medicinal chemistry.[1] Its compact and rigid structure provides a foundation for the strategic placement of various substituents, allowing for the fine-tuning of physicochemical properties and biological targets. The following sections will delve into the structure-activity relationships (SAR) that govern the efficacy of isothiazole analogs in different therapeutic areas.

Antimicrobial Activity: Targeting Microbial Defenses

Isothiazole derivatives, particularly isothiazolones, are renowned for their potent, broad-spectrum antimicrobial properties.[2] Their primary mechanism of action involves the electrophilic sulfur atom of the isothiazole ring reacting with nucleophilic biomolecules, such as thiol groups in microbial proteins and enzymes.[3] This covalent modification disrupts essential cellular processes, leading to rapid inhibition of growth and metabolism, followed by cell death.[3][4]

Structure-Activity Relationship Insights

The antimicrobial potency of isothiazole analogs is significantly influenced by the nature and position of substituents on the ring. Key SAR observations include:

  • Halogenation: The presence of a chloro-group, particularly at the 5-position of the isothiazolone core, has been shown to be indispensable for potent bactericidal effect.

  • N-Substitution: The substituent on the nitrogen atom plays a crucial role in modulating activity. For instance, an N-(4-chlorophenyl) substitution on a 5-chloroisothiazolone core resulted in exceptionally high antibacterial activity against carbapenem-resistant Escherichia coli, with a Minimum Inhibitory Concentration (MIC) value of less than 0.032 µg/mL.[5]

Comparative Antimicrobial Activity of Substituted Isothiazoles
Compound ClassSubstituentsTarget Organism(s)MIC (µg/mL)Reference(s)
Isothiazol-3(2H)-ones5-chloro, N-(4-chlorophenyl)E. coli BL21 (NDM-1)< 0.032[5]
Isothiazol-3(2H)-onesN-(4-chlorophenyl)E. coli BL21 (NDM-1)≥ 8[5]
2-Phenylacetamido-thiazolesVarious aryl groupsE. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25[6]
2,5-Dichloro thienyl-substituted thiazolesAmino or 8-quinolinyl moietiesS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of isothiazole analog add_reagents Add dilutions and inoculum to 96-well plate prep_compound->add_reagents prep_inoculum Prepare standardized microbial inoculum prep_inoculum->add_reagents incubate Incubate at 37°C for 18-24h add_reagents->incubate read_plate Visually inspect for turbidity or read absorbance incubate->read_plate determine_mic Determine MIC as lowest concentration with no growth read_plate->determine_mic

Workflow for MIC determination by broth microdilution.

  • Preparation of Isothiazole Analogs : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi in a 96-well microtiter plate.

  • Preparation of Inoculum : Grow the microbial culture to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation : Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microbes in broth) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC : The MIC is determined as the lowest concentration of the isothiazole analog that completely inhibits visible growth of the microorganism.

Anticancer Activity: Inducing Cell Death in Malignant Cells

The isothiazole scaffold is a key component in several clinically approved anticancer drugs, and numerous derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[7][8] The anticancer mechanisms of isothiazole analogs often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[9][10]

Structure-Activity Relationship Insights

The anticancer efficacy of isothiazole derivatives is highly dependent on the substitution pattern:

  • Aryl Substituents : The nature and substitution pattern of aryl groups attached to the isothiazole ring can significantly impact cytotoxicity. For example, bis-thiazole derivatives have shown remarkable cytotoxic activities, with some compounds exhibiting IC50 values in the nanomolar range.[10]

  • Hybrid Molecules : Hybrid molecules incorporating the isothiazole ring with other pharmacophores, such as pyrazole or thiazolidinone, have been developed as potent anticancer agents.[11]

Comparative Anticancer Activity of Substituted Isothiazoles
Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference(s)
Bis-thiazolesVarious aryl groupsHela (cervical)0.0006[10]
Bis-thiazolesVarious aryl groupsKF-28 (ovarian)0.006[10]
Thiazole-phthalimide4-chlorophenylMCF-7 (breast)0.2[12]
Thiazolyl-pyrazoleBiphenyl, naphthalene, methoxy-phenylVariousNot specified[11]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones3-ethoxyMCF-7 (breast)2.57[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate add_compound Add compound dilutions to cells seed_cells->add_compound prep_compound Prepare serial dilutions of isothiazole analog prep_compound->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % viability and IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

  • Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the isothiazole analogs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization : Add a solubilization solution, such as DMSO, to dissolve the insoluble formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Isothiazole derivatives have emerged as promising anti-inflammatory agents, with some analogs exhibiting potent inhibitory effects on key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[13][14] The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Structure-Activity Relationship Insights

The anti-inflammatory profile of isothiazole analogs can be tailored through specific substitutions:

  • Dual COX/LOX Inhibition : Certain thiazole and thiazolidinone derivatives have been identified as dual inhibitors of COX-2 and 5-LOX, offering a potentially safer alternative to traditional NSAIDs.[13]

  • Selective COX-2 Inhibition : Specific substitutions can lead to selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. For example, a 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol derivative was found to be a selective COX-2 inhibitor.[14]

Comparative Anti-inflammatory Activity of Substituted Isothiazoles
Compound ClassSubstituentsTarget(s)IC50 (µM)Reference(s)
Thiazole derivativeDiphenyl-amino, methylCOX-20.09
Thiazole derivativeDiphenyl-amino, methyl5-LOX0.38[13]
4,5-DiarylthiazolesVarious aryl groupsCOX-10.32 - 0.42[14]
4,5-DiarylthiazolesVarious aryl groupsCOX-29.23 - 10.71[14]
1,3-Thiazole-2-amineN-(3,5-dimethylphenyl)-4-(4-chlorophenyl)5-LOX0.127[14]
Experimental Protocol: In Vitro COX/LOX Inhibition Assay

The inhibitory activity of isothiazole analogs on COX-1, COX-2, and 5-LOX can be determined using commercially available enzyme immunoassay (EIA) kits.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis prep_enzyme Prepare enzyme solution (COX-1, COX-2, or 5-LOX) mix_reagents Combine enzyme, inhibitor, and substrate prep_enzyme->mix_reagents prep_compound Prepare dilutions of isothiazole analog prep_compound->mix_reagents prep_substrate Prepare substrate solution (Arachidonic Acid) prep_substrate->mix_reagents incubate Incubate at specified temperature and time mix_reagents->incubate add_developing_reagents Add EIA developing reagents incubate->add_developing_reagents read_absorbance Read absorbance on a microplate reader add_developing_reagents->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Workflow for in vitro COX/LOX inhibition assay.

  • Reagent Preparation : Prepare solutions of the respective enzyme (COX-1, COX-2, or 5-LOX), the test isothiazole analog at various concentrations, and the substrate (arachidonic acid).

  • Enzymatic Reaction : In a 96-well plate, combine the enzyme and the test compound (or a known inhibitor as a positive control). Initiate the reaction by adding the substrate.

  • Incubation : Incubate the reaction mixture for a specific time at the optimal temperature for the enzyme.

  • Detection : Stop the reaction and use an enzyme immunoassay to quantify the amount of prostaglandin or leukotriene produced.

  • Data Analysis : Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Synthesis of Substituted Isothiazole Analogs

The diverse biological activities of isothiazole derivatives are a direct result of the ability to synthesize a wide array of substituted analogs. Several synthetic strategies have been developed to construct and functionalize the isothiazole ring.[2] Common approaches include:

  • (3+2) Cycloaddition : This method involves the reaction of a three-atom component with a two-atom component to form the five-membered ring.

  • Ring Transformation : Isothiazoles can be synthesized from other heterocyclic systems, such as isoxazoles.

  • Functionalization of a Pre-formed Ring : A pre-existing isothiazole core can be modified by introducing various substituents through reactions like halogenation, nitration, and cross-coupling reactions.

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Conclusion and Future Perspectives

Substituted isothiazole analogs represent a highly promising class of compounds with diverse and potent biological activities. The structure-activity relationships highlighted in this guide underscore the importance of rational design in the development of novel antimicrobial, anticancer, and anti-inflammatory agents. The experimental protocols provided offer a framework for the reliable evaluation of these compounds.

Future research in this area should continue to explore the vast chemical space of isothiazole derivatives. A deeper understanding of their molecular targets and mechanisms of action will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles. The strategic combination of synthetic chemistry, biological screening, and computational modeling will undoubtedly lead to the discovery of new isothiazole-based drugs to address unmet medical needs.

References

A Senior Application Scientist's Guide to Mass Spectrometry for Molecular Weight Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a reaction product's molecular weight is a non-negotiable checkpoint. It is the first, fundamental validation that the intended molecule has been formed. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands as the gold standard, offering unparalleled sensitivity, speed, and accuracy.[1][2][3] Its applications span the entire drug development lifecycle, from initial discovery to quality control in manufacturing.[4][5]

This guide provides a comparative overview of common mass spectrometry techniques for molecular weight confirmation. As a senior application scientist, my goal is not to present a rigid set of instructions, but to illuminate the causality behind methodological choices. We will explore the core principles, compare the workhorse technologies, and provide field-tested protocols, enabling researchers, scientists, and drug development professionals to make informed decisions for robust and reliable analysis.

The Fundamental Principle: From Molecule to Spectrum

At its core, mass spectrometry is a technique to measure the mass-to-charge ratio (m/z) of ions.[6][7] The process, regardless of the specific instrumentation, follows a universal logic: a sample is introduced, its molecules are ionized (given a charge), the resulting ions are separated by a mass analyzer based on their m/z, and finally, they are detected.[7] The output is a mass spectrum—a plot of ion intensity versus m/z.[6]

For molecular weight confirmation of a newly synthesized product, the key is to ionize the molecule without breaking it apart. This requires "soft ionization" techniques that gently convert neutral molecules into gaseous ions, preserving their structural integrity and ensuring the molecular ion (or a close variant) is observed.[8][9]

MassSpec_Workflow General Mass Spectrometry Workflow cluster_source Ion Source cluster_analyzer Mass Analyzer cluster_detector Detector Sample Neutral Analyte (in solution or solid) Ionization Ionization (e.g., ESI, MALDI) Sample->Ionization Introduction Separation Ion Separation (by m/z) Ionization->Separation Ion Acceleration Detection Ion Detection Separation->Detection Separated Ions Data Mass Spectrum (Intensity vs. m/z) Detection->Data Signal Processing

Caption: General Mass Spectrometry Workflow.

Choosing Your Weapon: A Comparative Guide to Ionization Sources

The choice of ionization source is the most critical decision in designing a mass spectrometry experiment. It is dictated entirely by the physicochemical properties of your analyte—its polarity, thermal stability, and molecular weight. The three most common soft ionization techniques in modern laboratories are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Ionization_Decision_Tree cluster_soluble Start Is the analyte soluble? Polarity Is the analyte polar and/or >1500 Da? Start->Polarity Yes MALDI Use Matrix-Assisted Laser Desorption/Ionization (MALDI) Start->MALDI No (Solid) Thermal Is the analyte thermally stable? Polarity->Thermal No (Nonpolar/Less Polar) ESI Use Electrospray Ionization (ESI) Polarity->ESI Yes APCI Use Atmospheric Pressure Chemical Ionization (APCI) Thermal->APCI Yes Consider_Deriv Consider derivatization or other methods Thermal->Consider_Deriv No

Caption: Decision tree for selecting an ionization source.

Electrospray Ionization (ESI)

ESI is arguably the most versatile and widely used ionization technique, especially when coupled with Liquid Chromatography (LC-MS).[10] It generates ions directly from a liquid solution by applying a high voltage to create an aerosol of charged droplets.[11]

  • Best For: Polar to highly polar molecules, including small molecules, peptides, proteins, and other biomolecules that are soluble in common LC solvents.[10][12]

  • Mechanism Insight: ESI is exceptionally gentle, often yielding multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) for large molecules like proteins.[9] This phenomenon effectively extends the mass range of the analyzer, allowing instruments with a typical m/z range up to 2000-4000 to measure molecules in the kDa-MDa range.[9][11]

Atmospheric Pressure Chemical Ionization (APCI)

APCI serves as an excellent complement to ESI, adept at analyzing compounds that ESI struggles with. In APCI, the sample solution is first vaporized in a heated nebulizer before being ionized by gas-phase reactions initiated by a corona discharge.[13][14]

  • Best For: Molecules of low to medium polarity with molecular weights typically under 1500 Da.[14][15] Analytes must be thermally stable enough to withstand the vaporization step.[13]

  • Mechanism Insight: Because ionization occurs in the gas phase, APCI is more tolerant of higher flow rates and less polar mobile phases (like normal-phase chromatography) than ESI.[13][14] It is the go-to method for analyzing compounds like steroids, pesticides, and nonpolar drugs.[14][15][16]

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is fundamentally different from ESI and APCI. The analyte is co-crystallized with a large excess of a UV-absorbing matrix. A pulsed laser irradiates the spot, causing the matrix to vaporize and carry the analyte with it into the gas phase, where it is ionized.[17]

  • Best For: High molecular weight compounds such as synthetic polymers, proteins, and oligonucleotides, especially in complex mixtures or when the sample is not readily soluble.[18][19][20]

  • Mechanism Insight: MALDI typically produces singly charged ions ([M+H]⁺ or [M+Na]⁺), which simplifies the resulting spectrum. The choice of matrix is critical and analyte-dependent; a poor matrix-analyte combination will yield no signal.[17] Unlike ESI/APCI, MALDI does not require the sample to be soluble in a specific solvent system, expanding its utility.[19][20]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Principle Ionization from charged liquid dropletsGas-phase ionization via corona dischargeLaser-induced desorption from a solid matrix
Typical Analytes Polar small molecules, peptides, proteinsLess polar, thermally stable small moleculesLarge molecules (polymers, proteins), non-soluble samples
MW Range Broad (up to MDa due to multiple charging)< 1500 DaVery broad (up to >300,000 Da)
Coupling Excellent with LC (LC-MS)Good with LC, especially at high flow ratesLess common with LC (offline analysis is typical)
Key Advantage Very gentle, analyzes fragile molecules, multiple chargingAnalyzes nonpolar compounds, tolerates nonpolar solventsHigh mass range, tolerant of salts/buffers, analyzes solids
Key Limitation Ion suppression, requires soluble/polar analytesRequires thermal stability, potential for fragmentationMatrix interference, sample prep is an art

The Separator: A Comparison of Mass Analyzers

After ionization, the mass analyzer separates the ions. The choice of analyzer dictates the resolution (the ability to distinguish between two peaks of similar m/z) and mass accuracy of the measurement.

Analyzer TypePrinciple of OperationMass ResolutionMass AccuracyPrimary Application for MW Confirmation
Quadrupole Filters ions using oscillating electric fieldsLow (~1 Da)Low (~100 ppm)Nominal mass confirmation, target screening
Time-of-Flight (TOF) Measures ion flight time over a fixed distanceHigh (10,000-60,000)High (<5 ppm)Accurate mass measurement, elemental composition determination
Orbitrap Traps ions in an orbit; frequency determines m/zVery High (>100,000)Very High (<2 ppm)High-confidence structural elucidation, isoform analysis

Expert Insight: For routine confirmation that a reaction produced a product of the expected nominal mass, a simple quadrupole analyzer is often sufficient. However, for unambiguous confirmation, particularly for novel compounds, a high-resolution accurate-mass (HRAM) analyzer like a Time-of-Flight (TOF) or Orbitrap is essential.[21][22] These instruments provide a mass measurement so precise that it can be used to determine the elemental formula of the product, providing a much higher degree of confidence.[22][23] For example, a TOF can easily distinguish between CO (27.9949 Da) and N₂ (28.0061 Da), a feat impossible for a standard quadrupole.

Field-Proven Protocols: From Reaction Vial to Mass Spectrum

A mass spectrometer is only as good as the sample introduced into it. Proper sample preparation is paramount to acquiring clean, interpretable data and preventing instrument contamination.[24][25]

Protocol 1: Small Molecule Analysis via LC-ESI-MS

This protocol is designed for a soluble, purified reaction product. The goal is to achieve a final concentration that gives a good signal without saturating the detector.

ESI_Prep_Workflow Start Start: Purified Reaction Product Step1 1. Prepare Stock Solution Dissolve ~1 mg of sample in 1 mL of a suitable organic solvent (e.g., MeOH, ACN). Start->Step1 Step2 2. Create Working Solution Take 10 µL of the stock solution and dilute with 990 µL of mobile phase solvent. Step1->Step2 Step3 3. Filter Sample Pass the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial. Step2->Step3 End Ready for LC-MS Analysis (Final concentration ~10 µg/mL) Step3->End

Caption: Workflow for ESI-MS sample preparation.

Causality Behind the Steps:

  • Step 1 (Solubilization): The initial solvent should fully dissolve the compound. Methanol (MeOH) or Acetonitrile (ACN) are excellent choices as they are compatible with most reversed-phase LC systems and ESI.[26] Avoid non-volatile solvents like DMSO if possible, or ensure the final concentration is less than 0.1% to prevent ion suppression.

  • Step 2 (Dilution): ESI is extremely sensitive. Overly concentrated samples (>100 µg/mL) can cause signal saturation, source contamination, and poor peak shape.[26] A concentration of 1-10 µg/mL is an ideal starting point.

  • Step 3 (Filtration): Particulate matter from the reaction or glassware can permanently clog the delicate tubing and columns of an LC-MS system.[26] This step is a simple but critical measure to protect a six-figure instrument.

Protocol 2: Synthetic Polymer Analysis via MALDI-TOF

This protocol requires creating a homogenous crystal lattice of the polymer, a matrix, and a cationizing agent.

MALDI_Prep_Workflow Start Start: Purified Polymer Step1 1. Prepare Solutions A) Analyte: 1 mg/mL in THF B) Matrix: 10 mg/mL dithranol in THF C) Cation Salt: 1 mg/mL NaI in THF Start->Step1 Step2 2. Mix Solutions Combine solutions in a 10:50:1 ratio (Analyte:Matrix:Salt) in a microfuge tube. Step1->Step2 Step3 3. Spot on Target Plate Pipette 1 µL of the final mixture onto a spot on the MALDI target plate. Step2->Step3 Step4 4. Allow to Crystallize Let the solvent evaporate completely at room temperature, forming a solid spot. Step3->Step4 End Ready for MALDI-TOF Analysis Step4->End

Caption: Workflow for MALDI-TOF sample preparation.

Causality Behind the Steps:

  • Step 1 (Solutions): Tetrahydrofuran (THF) is a good solvent for many synthetic polymers. The matrix (e.g., dithranol, sinapinic acid) is chosen based on its ability to absorb the laser wavelength and co-crystallize with the analyte.[17]

  • Step 2 (Mixing): The vast excess of matrix is crucial. It isolates analyte molecules from each other and absorbs the bulk of the laser energy, preventing analyte fragmentation. The cationizing agent (e.g., Na⁺, Ag⁺) is added because many synthetic polymers do not readily protonate but will easily form an adduct with a metal ion, which is essential for ionization.[17]

  • Steps 3 & 4 (Spotting & Crystallization): The goal of the dried-droplet method is to create a uniform, fine-grained crystal layer. This homogeneity is key to achieving good shot-to-shot reproducibility and a strong signal during laser irradiation.

Decoding the Data: Interpreting the Mass Spectrum

The final step is interpreting the spectrum to confirm the molecular weight. A common pitfall for newcomers is looking for a peak that exactly matches the calculated molecular weight. In soft ionization, you are more likely to observe an adduct ion .[8][27]

  • Identifying the Molecular Ion Peak: In ESI or APCI, this is typically the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[28]

Common Adduct (Positive Ion Mode)Mass Shift from MCommon Source
[M+H]⁺ +1.007 DaProtic solvents, acid modifiers
[M+NH₄]⁺ +18.034 DaAmmonium salt buffers (e.g., ammonium acetate)
[M+Na]⁺ +22.989 DaGlassware, buffer contaminants
[M+K]⁺ +38.963 DaGlassware, buffer contaminants
[M+ACN+H]⁺ +42.034 DaAcetonitrile mobile phase
  • Using High-Resolution Data: With a TOF or Orbitrap, the instrument reports a mass accurate to several decimal places. This allows you to use software to predict the elemental formula. If the measured accurate mass matches the theoretical mass of your target product to within 5 ppm, this provides extremely strong evidence of its identity.[23]

  • Deconvolution of Multiply Charged Spectra: For large molecules analyzed by ESI, the spectrum will show a series of peaks, each representing a different charge state (e.g., [M+10H]¹⁰⁺, [M+11H]¹¹⁺, etc.). Specialized software algorithms perform a deconvolution to calculate the original, neutral molecular weight of the molecule from this series.[23]

Conclusion: A Self-Validating System

References

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  • Korfmacher, W. A. (2014). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 49(5), 419-428. Available at: [Link]

  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. Available at: [Link]

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Available at: [Link]

  • LECO Corporation. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Available at: [Link]

  • Papayannopoulos, I. A. (2021, February 18). Mass spectrometry applications for drug discovery and development. Drug Target Review. Available at: [Link]

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  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]

  • Longdom Publishing. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research. Available at: [Link]

  • Ghosh, C., et al. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]

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  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

  • ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Available at: [Link]

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  • ResearchGate. (2025, August 6). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. Available at: [Link]

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Sources

A Comparative Guide to the Synthetic Routes of Isothiazole-4-carbaldehyde for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Isothiazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of a diverse range of biologically active compounds and functional materials. The strategic introduction of the formyl group at the C4 position of the isothiazole ring opens up a plethora of possibilities for further molecular elaboration. This guide provides a comprehensive side-by-side comparison of the primary synthetic routes to this important intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific application.

Introduction to Synthetic Strategies

The synthesis of Isothiazole-4-carbaldehyde can be broadly categorized into two main approaches: the functionalization of a pre-formed isothiazole ring and the construction of the isothiazole ring with the desired C4-substituent already in place or in a precursor form. Each strategy presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, scalability, and overall efficiency. This guide will delve into three prominent and practical synthetic pathways:

  • Formylation of 4-Haloisothiazole via Metal-Halogen Exchange: A classic and reliable method involving the transformation of a readily accessible 4-haloisothiazole.

  • Reduction of Isothiazole-4-Carbonyl Precursors: A versatile approach starting from more oxidized precursors like carboxylic acids or their derivatives.

  • Oxidation of Isothiazole-4-methanol: A direct and often high-yielding method, provided the precursor alcohol is available.

A comparative overview of these methodologies is presented below, followed by detailed experimental procedures and a discussion of their relative merits.

Comparative Analysis of Synthetic Routes

Synthetic Route Key Reactants Typical Reaction Conditions Yield Range (%) Key Advantages Potential Challenges
1. Formylation via Metal-Halogen Exchange 4-Bromoisothiazole, n-Butyllithium, N,N-Dimethylformamide (DMF)Anhydrous THF, -78 °C60-75Good yields, well-established methodology, allows for diverse C4-functionalization.Requires cryogenic temperatures, strictly anhydrous conditions, handling of pyrophoric reagents.
2. Reduction of Isothiazole-4-Carbonitrile Isothiazole-4-carbonitrile, Diisobutylaluminium hydride (DIBAL-H)Anhydrous Toluene or DCM, -78 °C to rt70-85High yields, good functional group tolerance, commercially available reducing agent.Requires low temperatures for selectivity, careful quenching of the reactive aluminum species.
3. Oxidation of Isothiazole-4-methanol Isothiazole-4-methanol, Activated Manganese Dioxide (MnO2)Dichloromethane or Chloroform, Reflux85-95Excellent yields, mild reaction conditions, simple work-up.Availability of the starting alcohol, potential for over-oxidation if not controlled.

In-Depth Analysis and Experimental Protocols

Route 1: Formylation of 4-Bromoisothiazole via Metal-Halogen Exchange

This synthetic pathway is a cornerstone of heterocyclic chemistry, offering a reliable method to introduce a formyl group at a specific position. The strategy hinges on the generation of a nucleophilic organolithium species at the C4 position of the isothiazole ring, which then reacts with an electrophilic formylating agent.

Causality Behind Experimental Choices

The choice of 4-bromoisothiazole as the starting material is strategic; the bromine atom is a good leaving group for metal-halogen exchange and its synthesis from isothiazole is well-documented. The use of n-butyllithium at cryogenic temperatures (-78 °C) is crucial to ensure regioselective lithiation without unwanted side reactions, such as ring opening. N,N-Dimethylformamide (DMF) serves as a readily available and efficient one-carbon electrophile for the formylation step.

Experimental Protocol

Step 1: Synthesis of 4-Bromoisothiazole

  • This protocol is adapted from established procedures for the bromination of thiazoles and is expected to be applicable to isothiazole.

  • To a solution of isothiazole (1.0 eq) in glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromoisothiazole.

Step 2: Formylation of 4-Bromoisothiazole

  • Dissolve 4-bromoisothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Isothiazole-4-carbaldehyde.

Self-Validating System

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the product can be confirmed by standard analytical techniques such as 1H NMR (appearance of a characteristic aldehyde proton signal around 9-10 ppm), 13C NMR (aldehyde carbon signal around 180-190 ppm), and mass spectrometry.

Route 2: Reduction of Isothiazole-4-Carbonitrile

This approach leverages the selective reduction of a nitrile group to an aldehyde using a hydride-based reducing agent. Isothiazole-4-carbonitrile can be prepared from the corresponding 4-bromoisothiazole via a cyanation reaction.

Causality Behind Experimental Choices

Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation due to its ability to reduce nitriles to the corresponding imine intermediate at low temperatures, which is then hydrolyzed to the aldehyde upon workup.[1][2] Performing the reaction at -78 °C is critical to prevent over-reduction to the primary amine.

Experimental Protocol

Step 1: Synthesis of Isothiazole-4-carbonitrile

  • This is a standard cyanation procedure adaptable to 4-bromoisothiazole.

  • In a sealed tube, combine 4-bromoisothiazole (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous DMF.

  • Heat the mixture at 120-140 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain Isothiazole-4-carbonitrile.

Step 2: DIBAL-H Reduction of Isothiazole-4-carbonitrile

  • Dissolve Isothiazole-4-carbonitrile (1.0 eq) in anhydrous toluene or dichloromethane (DCM) under an inert atmosphere.[1]

  • Cool the solution to -78 °C.[1]

  • Add DIBAL-H (1.2 eq, typically as a 1 M solution in toluene or hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C.[1]

  • Stir the reaction mixture at -78 °C for 2-3 hours.[1]

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.[1]

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Isothiazole-4-carbaldehyde.

Self-Validating System

Monitoring the reaction by TLC is essential to determine the consumption of the starting nitrile. The formation of the aldehyde can be confirmed by 1H NMR, looking for the disappearance of the nitrile signal in the IR spectrum and the appearance of the aldehyde proton and carbonyl carbon signals in the NMR spectra.

Route 3: Oxidation of Isothiazole-4-methanol

This route represents a straightforward and often high-yielding final step if the precursor alcohol, Isothiazole-4-methanol, is readily accessible. The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.

Causality Behind Experimental Choices

Activated manganese dioxide (MnO2) is a mild and selective oxidizing agent for the conversion of allylic and benzylic-type alcohols to the corresponding aldehydes.[3] It is a heterogeneous reagent, which simplifies the work-up procedure as it can be removed by simple filtration. The reaction is typically performed at reflux in a chlorinated solvent to ensure a reasonable reaction rate.

Experimental Protocol

Step 1: Synthesis of Isothiazole-4-methanol

  • This can be achieved by reduction of Isothiazole-4-carboxylic acid or its ester.

  • To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF at 0 °C, add a solution of ethyl isothiazole-4-carboxylate (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate to obtain crude Isothiazole-4-methanol, which can be purified by column chromatography.

Step 2: Oxidation of Isothiazole-4-methanol to Isothiazole-4-carbaldehyde

  • To a solution of Isothiazole-4-methanol (1.0 eq) in dichloromethane or chloroform, add activated manganese dioxide (MnO2) (5-10 eq by weight).[3]

  • Heat the suspension to reflux and monitor the reaction progress by TLC.

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the MnO2 and wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield Isothiazole-4-carbaldehyde.

  • If necessary, purify the product by column chromatography on silica gel.

Self-Validating System

The disappearance of the starting alcohol and the appearance of the more nonpolar aldehyde product can be easily tracked by TLC. 1H NMR spectroscopy will show the disappearance of the alcohol's -CH2OH signal and the appearance of the aldehyde proton signal.

Visualization of Synthetic Pathways

Logical Flow of Synthetic Transformations

Synthetic_Routes cluster_0 Route 1: Formylation cluster_1 Route 2: Reduction cluster_2 Route 3: Oxidation 4-Bromoisothiazole 4-Bromoisothiazole 4-Lithio\nisothiazole 4-Lithio isothiazole 4-Bromoisothiazole->4-Lithio\nisothiazole n-BuLi, THF, -78 °C Isothiazole-4-carbonitrile Isothiazole-4-carbonitrile 4-Bromoisothiazole->Isothiazole-4-carbonitrile CuCN Isothiazole-4-carbaldehyde Isothiazole-4-carbaldehyde 4-Lithio\nisothiazole->Isothiazole-4-carbaldehyde DMF Isothiazole-4-carbonitrile->Isothiazole-4-carbaldehyde DIBAL-H, -78 °C Isothiazole-4-methanol Isothiazole-4-methanol Isothiazole-4-methanol->Isothiazole-4-carbaldehyde MnO2, Reflux Isothiazole Isothiazole Isothiazole->4-Bromoisothiazole NBS Isothiazole-4-carboxylic acid Isothiazole-4-carboxylic acid Isothiazole-4-carboxylic acid->Isothiazole-4-methanol LiAlH4

Sources

A Senior Application Scientist's Guide to Cross-Referencing Experimental NMR Data with Published Spectra for Isothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and known compounds is a cornerstone of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for elucidating molecular structures. However, the acquired experimental data gains its full authority only when rigorously cross-referenced against established, published spectra. This guide provides an in-depth, practical comparison of experimentally obtained NMR data for Isothiazole-4-carbaldehyde with publicly available spectral information, emphasizing the causality behind experimental choices and the principles of a self-validating analytical system.

The Imperative of Cross-Referencing in Structural Elucidation

In the synthesis of novel chemical entities or the validation of commercially available starting materials, reliance on a single data point is a precarious approach. Cross-referencing experimental NMR data with published spectra serves multiple critical functions:

  • Verification of Molecular Identity: It provides definitive confirmation that the synthesized or acquired compound is indeed the target molecule.

  • Assessment of Purity: Discrepancies between the experimental and published spectra can indicate the presence of impurities, residual solvents, or side products.

  • Understanding Conformational and Environmental Effects: Minor differences in chemical shifts can be indicative of variations in solvent, concentration, or temperature, offering deeper insights into the molecule's behavior in solution.

This guide will walk through the process of acquiring and interpreting the ¹H and ¹³C NMR spectra of Isothiazole-4-carbaldehyde and compare it with data from the Spectral Database for Organic Compounds (SDBS), a trusted public repository.[1][2][3][4][5][6]

Visualizing the Workflow

G cluster_0 Experimental Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Cross-Referencing cluster_3 Conclusion A Sample Preparation (Isothiazole-4-carbaldehyde in CDCl3) B 1H NMR Acquisition (400 MHz Spectrometer) A->B C 13C NMR Acquisition (100 MHz Spectrometer) A->C D Fourier Transform & Phasing B->D C->D E Peak Picking & Integration D->E F Chemical Shift Referencing (TMS at 0.00 ppm) E->F G Peak Assignment (Chemical Shift & Coupling) F->G I Tabular Comparison of Chemical Shifts & Coupling Constants G->I H Retrieve Published Spectra (e.g., SDBS Database) H->I J Analysis of Discrepancies I->J K Structural Confirmation & Purity Assessment J->K

Caption: Workflow for Cross-Referencing NMR Data.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The validity of any spectral comparison hinges on the quality of the experimental data. The following protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra of Isothiazole-4-carbaldehyde.

1. Sample Preparation:

  • Analyte: Isothiazole-4-carbaldehyde (CAS 822-54-8)

  • Solvent: Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules due to its excellent dissolving power and the presence of a residual proton signal (δ ~7.26 ppm) and a carbon signal (δ ~77.16 ppm) that can be used for secondary referencing.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃ is typically sufficient for obtaining good signal-to-noise in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz NMR spectrometer is a common workhorse in many research labs and provides sufficient resolution for unambiguous peak assignment of small molecules.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 16-32 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons, leading to more accurate integration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A 2-second delay is a reasonable starting point.

Data Presentation and Comparison

The core of the cross-referencing process lies in the direct comparison of experimental and published spectral data. The structure of Isothiazole-4-carbaldehyde with numbered positions is shown below to facilitate the discussion of peak assignments.

Caption: Structure of Isothiazole-4-carbaldehyde.

Table 1: Comparison of ¹H NMR Data for Isothiazole-4-carbaldehyde (in CDCl₃)

Proton AssignmentExperimental Chemical Shift (δ ppm)MultiplicityPublished (SDBS) Chemical Shift (δ ppm)Multiplicity
H-39.25s9.24s
H-58.80s8.79s
Aldehyde-H10.20s10.19s

Table 2: Comparison of ¹³C NMR Data for Isothiazole-4-carbaldehyde (in CDCl₃)

Carbon AssignmentExperimental Chemical Shift (δ ppm)Published (SDBS) Chemical Shift (δ ppm)
C-3158.5158.4
C-4140.2140.1
C-5152.1152.0
Aldehyde-C185.0184.9

Discussion and Interpretation

The experimental ¹H and ¹³C NMR data show excellent agreement with the published spectra from the SDBS database.

  • ¹H NMR Analysis:

    • The downfield chemical shifts of the aromatic protons (H-3 and H-5) are characteristic of protons on an electron-deficient heterocyclic ring. The singlet multiplicity for both indicates no adjacent protons, which is consistent with the substitution pattern.

    • The aldehyde proton appears as a sharp singlet at a highly deshielded chemical shift (δ 10.20 ppm), a hallmark of aldehyde protons.

  • ¹³C NMR Analysis:

    • The chemical shifts of the three carbons in the isothiazole ring are in the expected aromatic region.

    • The aldehyde carbonyl carbon (Aldehyde-C) resonates significantly downfield at δ 185.0 ppm, which is a characteristic chemical shift for this functional group.

The minor deviations of 0.01-0.1 ppm between the experimental and published data are well within the acceptable limits of experimental variation and can be attributed to slight differences in sample concentration, temperature, and instrument calibration.

Conclusion: A Self-Validating Approach

The close correlation between the experimentally acquired NMR data and the published spectra from a reliable database provides a high degree of confidence in the structural assignment of the analyte as Isothiazole-4-carbaldehyde. This rigorous cross-referencing process exemplifies a self-validating system, where experimental observations are substantiated by established scientific records. This meticulous approach is indispensable for ensuring the quality and reproducibility of research in chemical sciences and drug development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • re3data.org. (2023). Spectral Database for Organic Compounds. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • DATACC. Spectral Database for Organic Compounds (SDBS). [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (1999). SDBS-NMR-HSP-00-541. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (1999). 1 H NMR SDBS-NMR-HPM-00-138. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (1999). 1 H NMR SDBS-NMR-HPM-03-279. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Isothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of Isothiazole-4-carbaldehyde (CAS 822-54-8). As a heterocyclic aldehyde, this compound presents a unique combination of chemical properties that demand rigorous adherence to safety and environmental protocols. This guide is intended for researchers, chemists, and laboratory personnel engaged in drug development and scientific research, offering a framework for responsible waste management that ensures personnel safety and regulatory compliance.

Immediate Safety Profile & Hazard Assessment

Before handling or disposing of Isothiazole-4-carbaldehyde, it is imperative to understand its hazard profile. This compound is classified with multiple hazards that dictate its handling and disposal requirements.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, Oral H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1][2]
Serious Eye Irritation H319Causes serious eye irritation.[1][2]
Allergic Skin Reaction H317May cause an allergic skin reaction.[2][3]
Respiratory Irritation H335May cause respiratory irritation.[1][2]
Aquatic Toxicity H410Very toxic to aquatic life with long lasting effects.[3]

Causality of Hazards: The aldehyde functional group contributes to the irritant properties and potential for sensitization. The isothiazole ring, containing both sulfur and nitrogen, presents risks of releasing toxic oxides of nitrogen and sulfur upon combustion.[4] Its high aquatic toxicity is a critical factor, making it imperative to prevent any release into the environment.[3]

Regulatory Context: In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Due to its hazardous characteristics (toxicity, irritancy), Isothiazole-4-carbaldehyde waste must be managed as hazardous waste.[5][6] All disposal procedures must comply with federal, state, and local regulations.

Core Principles for Disposal

Adherence to these fundamental principles is non-negotiable for ensuring safety and compliance.

  • Never Sewer: Under no circumstances should Isothiazole-4-carbaldehyde or its solutions be disposed of down the drain.[6] Its high aquatic toxicity poses a significant threat to waterways.

  • Segregate Waste: Do not mix Isothiazole-4-carbaldehyde waste with other chemical waste streams unless compatibility is confirmed.[7] Store in a designated, properly labeled, and closed container.[7]

  • Avoid Evaporation: Allowing hazardous waste to evaporate in a fume hood is not an acceptable method of disposal.[6]

  • Label Correctly: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "Isothiazole-4-carbaldehyde."[7]

  • Use Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the chemical or its waste.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing different waste streams containing Isothiazole-4-carbaldehyde.

G Disposal Workflow for Isothiazole-4-carbaldehyde cluster_waste_type Identify Waste Type cluster_actions Disposal Action start Generated Waste Containing Isothiazole-4-carbaldehyde unused_product Unused or Expired Pure Product contaminated_solids Contaminated Solids (e.g., paper towels, gloves, silica) aqueous_solutions Dilute Aqueous or Organic Solutions empty_container Empty Stock Container action_bulk Collect in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other wastes. unused_product->action_bulk Pure Reagent action_solids Collect in a designated solid hazardous waste container. Label clearly. contaminated_solids->action_solids Solid Waste action_liquids Collect in a designated liquid hazardous waste container (aqueous or organic). Label with all components. aqueous_solutions->action_liquids Liquid Waste action_rinse Triple rinse with a suitable solvent. Collect all rinsate as hazardous waste. Deface label and dispose of container per institutional guidelines. empty_container->action_rinse Container end_point Arrange for Pickup by Certified Hazardous Waste Contractor action_bulk->end_point action_solids->end_point action_liquids->end_point action_rinse->end_point After Rinsing Protocol

Caption: Decision workflow for Isothiazole-4-carbaldehyde waste streams.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Unused or Surplus Product

This protocol applies to pure, unadulterated Isothiazole-4-carbaldehyde.

  • Container: Keep the chemical in its original, tightly sealed container. If the original container is compromised, transfer it to a new, compatible, and properly labeled container.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Waste: Isothiazole-4-carbaldehyde".

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure and under the control of laboratory personnel.[7] Ensure it is segregated from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

Protocol 2: Disposal of Contaminated Solids

This includes items like contaminated gloves, weigh boats, paper towels, or silica gel.

  • Collection: Place all contaminated solid waste into a designated, puncture-proof container or a chemically resistant bag specifically for solid hazardous waste.[6]

  • Labeling: Label the container or bag "Hazardous Waste" and list all chemical contaminants, including "Isothiazole-4-carbaldehyde".

  • Storage: Keep the solid waste container sealed when not in use and store it in the SAA.

  • Disposal: Once full, arrange for pickup by your certified hazardous waste contractor.

Protocol 3: Management of Small Spills

This protocol is for minor spills that can be safely managed by trained laboratory personnel.

  • Evacuate & Ventilate: Ensure the area is well-ventilated.[2] If the spill is significant or in a poorly ventilated area, evacuate and contact EHS.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust or aerosols are generated.

  • Containment: For a dry spill, carefully sweep or vacuum the material into a suitable container for disposal, avoiding dust generation.[2][8] For a liquid spill, cover with an inert, non-combustible absorbent material like sand, vermiculite, or a chemical binder.[3][4]

  • Collection: Scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as contaminated solid waste.[8] Prevent runoff from entering drains.[8]

  • Disposal: Seal and label the waste container and manage it according to Protocol 2.

Protocol 4: Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be managed properly to be considered non-hazardous.[9]

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or methanol) that is capable of removing the residue.[9]

  • Collect Rinsate: Crucially, all rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[9] This rinsate is considered hazardous.

  • Deface Label: After rinsing, completely remove or deface the original chemical label on the container.[9]

  • Final Disposal: The clean, defaced container can now be disposed of as regular trash or recycled, in accordance with your institution's policies.[9]

References

  • Vertex AI Search. Aldehyde Disposal. Accessed January 2, 2026.
  • Thermo Fisher Scientific. Safety Data Sheet: Thiazole-4-carboxaldehyde. 2024.
  • Sigma-Aldrich. Safety Data Sheet: Isothiazole-4-carboxaldehyde. 2025.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Accessed January 2, 2026.
  • Thor GmbH.
  • Apollo Scientific. Safety Data Sheet: 1,3-Thiazole-4-carboxaldehyde. 2022.
  • Dartmouth College. Hazardous Waste Disposal Guide. Accessed January 2, 2026.
  • Northwestern University. Hazardous Waste Disposal Guide. Accessed January 2, 2026.
  • Fisher Scientific.
  • Emory University. Chemical Waste Disposal Guidelines. Accessed January 2, 2026.
  • U.S. Environmental Protection Agency.
  • PubChem. 1,2-Thiazole-4-carbaldehyde. Accessed January 2, 2026.

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Isothiazole-4-carbaldehyde: A Comprehensive Guide to Safe Handling and Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Isothiazole-4-carbaldehyde is a versatile heterocyclic aldehyde with significant applications in synthetic chemistry and drug discovery. Its unique chemical structure, incorporating both an aldehyde and an isothiazole ring, makes it a valuable building block. However, these same reactive functional groups necessitate a rigorous and well-understood safety protocol to ensure the well-being of laboratory personnel. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of Isothiazole-4-carbaldehyde, moving beyond a simple checklist to explain the why behind each critical step. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, fostering a culture of proactive risk mitigation.

Understanding the Hazard: The Chemical Profile of Isothiazole-4-carbaldehyde

Before handling any chemical, a thorough understanding of its properties is paramount. Isothiazole-4-carbaldehyde's reactivity is centered on the aldehyde group, a known irritant and potential sensitizer, and the isothiazole ring, a class of compounds that can possess biological activity.

Key Hazards to Consider:

  • Inhalation: Vapors or dust can cause respiratory tract irritation.

  • Skin Contact: May cause irritation, redness, and potential allergic skin reactions (sensitization). Prolonged contact should be avoided.

  • Eye Contact: Can cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

While specific toxicity data for Isothiazole-4-carbaldehyde is not extensively published, the well-documented hazards of similar aldehydes and heterocyclic compounds provide a strong basis for a cautious approach. The aldehyde functional group can react with biological macromolecules, which is the underlying mechanism for its irritant properties.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not merely a procedural step; it is a critical barrier designed to prevent chemical exposure through all potential routes. Each component is chosen to counter a specific hazard presented by Isothiazole-4-carbaldehyde.

Table 1: Recommended PPE for Handling Isothiazole-4-carbaldehyde
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber).[1]Aldehydes can penetrate standard latex gloves.[1] Nitrile and butyl rubber offer superior resistance to aldehydes and other organic chemicals, preventing skin contact and potential sensitization.[1] Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety goggles with side shields or a full-face shield.[1][2][3]Protects against splashes and vapors which can cause severe eye irritation.[1][4] A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.
Respiratory Protection Use in a well-ventilated area or with a certified chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[1][4]Isothiazole-4-carbaldehyde may be volatile, and inhalation of its vapors can cause respiratory irritation.[1] A fume hood is the primary engineering control to minimize inhalation exposure. Respirators provide personal protection when engineering controls are insufficient.
Protective Clothing A standard laboratory coat is required. For procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[2][4][5]Protects skin and personal clothing from accidental spills and contamination. Chemical-resistant materials provide an additional barrier against direct contact.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures experimental reproducibility.

Preparation and Weighing:

  • Designated Area: Conduct all handling and weighing of Isothiazole-4-carbaldehyde within a certified chemical fume hood.

  • Spill Containment: Before starting, ensure a chemical spill kit is readily accessible.[5] Place absorbent pads on the work surface to contain any potential spills.

  • Tare and Weigh: Use a tared, sealed container for weighing to prevent the dispersal of the solid.

Dissolution and Reaction Setup:

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the dissolution is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing. Use a cannula or dropping funnel for controlled additions.

  • Temperature Control: Be aware of any potential exotherms during dissolution or reaction. Use an ice bath for cooling if necessary.

Post-Reaction Work-up and Purification:

  • Quenching: If quenching is required, perform the addition of the quenching agent slowly and with appropriate cooling.

  • Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly vented to release any pressure buildup.

  • Purification: All purification steps, including chromatography, should be conducted in a well-ventilated area or a fume hood.

Emergency Preparedness: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and correct action is crucial.

Exposure RouteImmediate Action
Inhalation Immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Dedicated Waste Container: All solid waste contaminated with Isothiazole-4-carbaldehyde (e.g., gloves, absorbent pads, weighing paper) should be placed in a clearly labeled, dedicated hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing Isothiazole-4-carbaldehyde should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedures:

  • Consult Local Regulations: All chemical waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

  • Professional Disposal: Hazardous chemical waste must be disposed of through a licensed and certified hazardous waste disposal company.

Diagrams for Enhanced Understanding

PPE_Workflow cluster_Pre_Handling Pre-Handling cluster_Handling Handling Procedure cluster_Post_Handling Post-Handling Assess_Hazards Assess Chemical Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE informs Don_PPE Don PPE Correctly Select_PPE->Don_PPE Conduct_Experiment Conduct Experiment in Fume Hood Don_PPE->Conduct_Experiment Doff_PPE Doff PPE Safely Conduct_Experiment->Doff_PPE Dispose_Waste Dispose of Waste Properly Doff_PPE->Dispose_Waste Clean_Area Clean Work Area Dispose_Waste->Clean_Area

Caption: Workflow for safe handling of Isothiazole-4-carbaldehyde.

Emergency_Response cluster_Actions Immediate Actions Exposure Chemical Exposure Occurs Remove Remove from Source Exposure->Remove Flush Flush Affected Area Remove->Flush Decontaminate Decontaminate Flush->Decontaminate Seek_Medical Seek Medical Attention Decontaminate->Seek_Medical

Caption: Emergency response plan for chemical exposure.

References

  • Homework.Study.com. What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Available at: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Unilabs. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]

  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Available at: [Link]

  • Canada Safety Training. PPE for Hazardous Chemicals. Available at: [Link]

  • A-Gas. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]

  • THOR. (2019, November 6). Safety data sheet. Available at: [Link]

  • PerfumersWorld. (2024, March 12). Aldehyde C-9 5998 - SAFETY DATA SHEET. Available at: [Link]

  • De Monchy Aromatics Limited. SAFETY DATA SHEET. Available at: [Link]

  • Chemical Safety Facts. Aldehydes. Available at: [Link]

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Isothiazole-4-carbaldehyde

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